molecular formula C8H9N B072503 6-Methyl-2-vinylpyridine CAS No. 1122-70-9

6-Methyl-2-vinylpyridine

Cat. No.: B072503
CAS No.: 1122-70-9
M. Wt: 119.16 g/mol
InChI Key: VMWGBWNAHAUQIO-UHFFFAOYSA-N
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Description

6-Methyl-2-vinylpyridine is a versatile and highly valuable vinyl monomer and organic building block, primarily utilized in advanced polymer science and synthetic organic chemistry. Its core research value lies in the presence of two distinct functional groups: a reactive vinyl group capable of free-radical or ionic polymerization, and an electron-deficient pyridine ring that can participate in coordination chemistry and act as a hydrogen bond acceptor. This unique structure makes it an ideal precursor for synthesizing functionalized polymers, including specialty polyelectrolytes, stimuli-responsive hydrogels, and molecularly imprinted polymers (MIPs) for sensor applications and separation science. The methyl group at the 6-position introduces steric and electronic modifications that can fine-tune the polymer's properties, such as glass transition temperature (Tg), solubility, and ligand-binding affinity. Furthermore, in organic synthesis, this compound serves as a crucial intermediate for constructing more complex heterocyclic systems and ligands for metal-organic frameworks (MOFs) and catalysis. Its mechanism of action in polymerization involves the incorporation of the pyridine moiety into the polymer backbone or side chain, imparting basicity, coordination sites for metals, and the ability to form quaternary ammonium salts, thereby expanding the material's functionality for specific research applications in materials science, nanotechnology, and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-6-methylpyridine
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InChI

InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWGBWNAHAUQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30149951
Record name Pyridine, 2-ethenyl-6-methyl-
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Molecular Weight

119.16 g/mol
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CAS No.

1122-70-9
Record name 2-Ethenyl-6-methylpyridine
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Record name 6-Vinyl-2-picoline
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Record name Pyridine, 2-ethenyl-6-methyl-
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Record name 6-methyl-2-vinylpyridine
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Record name 6-VINYL-2-PICOLINE
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Foundational & Exploratory

Synthesis of 6-Methyl-2-vinylpyridine from 2,6-Dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of 6-Methyl-2-vinylpyridine (2M6VP) from 2,6-dimethylpyridine (2,6-lutidine). The primary industrial and laboratory method involves the catalytic condensation of 2,6-lutidine with formaldehyde. This document is intended for researchers, scientists, and professionals in drug development and polymer science, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Route

The conversion of 2,6-dimethylpyridine to this compound is analogous to the commercial synthesis of 2-vinylpyridine from 2-picoline[1][2]. The reaction proceeds via a two-step mechanism: an initial aldol-type condensation to form an intermediate alcohol, 1-(6-methylpyridin-2-yl)ethanol, followed by the dehydration of this intermediate to yield the final vinylpyridine product.

The primary challenge in this synthesis is controlling the selectivity. Due to the presence of two reactive methyl groups on the pyridine ring, a significant side reaction is the formation of 2,6-divinylpyridine (2,6-DVP)[3]. Reaction conditions, particularly the catalyst, temperature, and molar ratio of reactants, are critical for maximizing the yield of the desired mono-vinylated product.

Catalytic Condensation with Formaldehyde

The most prevalent method for this synthesis is the vapor-phase reaction of 2,6-dimethylpyridine with formaldehyde over a solid acid catalyst, such as a modified zeolite.

Reaction Mechanism and Pathway

The reaction is initiated by the deprotonation of one of the methyl groups of 2,6-lutidine, facilitated by the acidic sites of the catalyst. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by protonation to form the alcohol intermediate, which then undergoes dehydration to form the vinyl group.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Lutidine 2,6-Dimethylpyridine Intermediate 1-(6-methylpyridin-2-yl)ethanol Lutidine->Intermediate + HCHO (Condensation) Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product - H₂O (Dehydration) SideProduct 2,6-Divinylpyridine Product->SideProduct + HCHO, - H₂O (Further Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the catalyst and reaction parameters. The following table summarizes key quantitative data from a study using a modified ZSM-5 zeolite catalyst[3].

CatalystReactant Molar Ratio (2,6-Lutidine:Formaldehyde)Temperature (°C)WHSV (h⁻¹)2,6-Lutidine Conversion (%)2M6VP Selectivity (%)2,6-DVP Selectivity (%)
3 wt% Cs-ZSM-54:13000.537.174.825.2

WHSV (Weight Hourly Space Velocity)

Experimental Protocols

This section provides a detailed methodology for the vapor-phase synthesis of this compound based on cited literature[3].

Materials and Equipment
  • Reactants: 2,6-Dimethylpyridine (≥99% purity), Formaldehyde (37 wt% in H₂O).

  • Catalyst: Cesium-modified ZSM-5 zeolite (Cs-ZSM-5) with a SiO₂/Al₂O₃ molar ratio of 30 and a Cs loading of 3 wt%[3].

  • Apparatus: Fixed-bed Pyrex reactor (20 mm inner diameter), tube furnace, mass flow controllers, condenser, and product collection system.

Experimental Workflow

The general workflow involves catalyst activation, reactant feeding, vapor-phase reaction, and product condensation and analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis A Load Cs-ZSM-5 Catalyst into Pyrex Reactor B Heat Reactor to 300°C in Tube Furnace A->B Activation C Introduce Gaseous Feed: 2,6-Lutidine & Formaldehyde (Molar Ratio 4:1) B->C Initiation D Maintain WHSV at 0.5 h⁻¹ E Vapor-Phase Reaction over Catalyst Bed C->E Reaction Conditions F Condense Effluent Stream E->F Output G Collect Liquid Product H Analyze Product via Gas Chromatography (GC) F->H Analysis

Caption: General experimental workflow for vapor-phase synthesis.

Step-by-Step Procedure
  • Catalyst Loading and Activation: A fixed amount of the Cs-ZSM-5 catalyst is packed into the Pyrex reactor to form a catalyst bed[3]. The reactor is then placed in the tube furnace and heated to the reaction temperature of 300°C under a flow of inert gas (e.g., nitrogen) to activate the catalyst.

  • Reactant Feed: A mixture of 2,6-dimethylpyridine and formaldehyde solution is prepared with a molar ratio of 4:1[3]. This liquid mixture is vaporized and fed into the reactor from the top.

  • Reaction: The flow rate of the gaseous reactants is controlled to maintain a weight hourly space velocity (WHSV) of 0.5 h⁻¹ over the catalyst bed[3]. The reaction is allowed to proceed for a set duration (e.g., 6 hours)[3].

  • Product Collection: The gaseous effluent from the reactor outlet is passed through a condenser to liquefy the products and unreacted starting materials. The resulting liquid is collected in a chilled receiving flask.

  • Analysis: The composition of the liquid product is analyzed by gas chromatography (GC) to determine the conversion of 2,6-dimethylpyridine and the selectivity for this compound and 2,6-divinylpyridine[3].

Conclusion

The synthesis of this compound from 2,6-dimethylpyridine is effectively achieved through catalytic condensation with formaldehyde. The use of modified zeolite catalysts like Cs-ZSM-5 provides a viable route, although optimization of reaction conditions is crucial to favor the formation of the desired mono-vinylated product over the di-vinylated byproduct. The protocols and data presented in this guide serve as a foundational reference for researchers aiming to perform or improve upon this synthesis for applications in pharmaceuticals and material science.

References

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-vinylpyridine is a heterocyclic aromatic compound belonging to the vinylpyridine family. The presence of the electron-withdrawing pyridine ring, a reactive vinyl group, and a methyl substituent gives this molecule a unique combination of chemical properties, making it a valuable building block in polymer chemistry and a scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and polymerization behavior, along with detailed experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the parent compound, 2-vinylpyridine, is also included where available.

PropertyThis compound2-Vinylpyridine
Molecular Formula C₈H₉NC₇H₇N[1]
Molecular Weight 119.16 g/mol [2]105.14 g/mol [1]
CAS Number 1122-70-9[2]100-69-6[3]
Appearance -Clear brown liquid[1]
Boiling Point 171.2 °C at 760 mmHg159.5 °C[1]
Melting Point --50 °C[1]
Density 0.954 g/cm³0.975 g/cm³[3]
pKa (of conjugate acid) Estimated to be slightly higher than 2-vinylpyridine due to the electron-donating methyl group~5.2
Refractive Index -1.549-1.551[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted spectra and data from closely related analogs to aid in characterization.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl, vinyl, and pyridine ring protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the interplay of the methyl and vinyl groups.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, with the carbons of the pyridine ring appearing in the aromatic region and the vinyl and methyl carbons at higher fields.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key expected absorptions include:

  • C=C stretching (vinyl): ~1630 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1590, 1570, 1470, 1430 cm⁻¹

  • =C-H bending (vinyl): ~990 and 910 cm⁻¹ (out-of-plane)

  • C-H stretching (aromatic and vinyl): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic -CH₃): ~2950-2980 cm⁻¹

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z = 119. Common fragmentation patterns would involve the loss of the methyl group or fragmentation of the vinyl group.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the vinyl group and the pyridine ring. The vinyl group is susceptible to addition reactions, while the pyridine nitrogen can act as a base or nucleophile.

Reactions of the Vinyl Group

1. Polymerization: The most significant reaction of this compound is its ability to undergo polymerization. Both radical and anionic polymerization methods can be employed to produce poly(this compound). This polymer and its copolymers have potential applications in various fields.

2. Michael Addition: The electron-withdrawing pyridine ring activates the vinyl group as a Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the vinyl group, providing a versatile method for carbon-carbon and carbon-heteroatom bond formation.[4]

3. Diels-Alder Reaction: The vinyl group can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives fused to the pyridine ring. These reactions can be promoted by Lewis acids.

Reactions of the Pyridine Ring

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form pyridinium salts or alkylated with alkyl halides.

Experimental Protocols

Synthesis of this compound

Method 1: From 2,6-Lutidine and Formaldehyde

This industrial method involves the condensation of 2,6-lutidine (2,6-dimethylpyridine) with formaldehyde, followed by dehydration.[5]

  • Step 1: Condensation. 2,6-Lutidine and a 36% aqueous formaldehyde solution are charged into a high-pressure reactor in a weight ratio of 1:0.03. The mixture is stirred and heated to approximately 160 °C, maintaining a pressure of 0.5 MPa for 1 hour. This forms 1-(6-methylpyridin-2-yl)ethanol.[5]

  • Step 2: Dehydration. The resulting 1-(6-methylpyridin-2-yl)ethanol solution is slowly added to a dehydration vessel containing a 50% sodium hydroxide solution at 90 °C. The reaction is allowed to proceed for 5 hours to yield crude this compound.[5]

  • Step 3: Purification. The crude product is washed with a 95% sodium hydroxide solution and then purified by fractional distillation to obtain this compound with a purity of over 98.5%.[5]

Synthesis_from_Lutidine Lutidine 2,6-Lutidine Intermediate 1-(6-methylpyridin-2-yl)ethanol Lutidine->Intermediate Condensation (160°C, 0.5 MPa) Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product Dehydration (NaOH, 90°C)

Caption: Synthesis of this compound from 2,6-Lutidine.

Method 2: Wittig Reaction of 6-Methyl-2-pyridinecarboxaldehyde

The Wittig reaction provides a versatile laboratory-scale synthesis of alkenes from aldehydes or ketones.[2]

  • Step 1: Ylide Preparation. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the bright yellow to orange colored ylide (methylenetriphenylphosphorane) indicates the completion of this step.

  • Step 2: Wittig Reaction. In a separate flask, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF under an inert atmosphere. Cool the prepared ylide solution to 0 °C and slowly add the aldehyde solution via a syringe or dropping funnel. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound. Triphenylphosphine oxide is a major byproduct of this reaction.

Wittig_Reaction Aldehyde 6-Methyl-2-pyridinecarboxaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Ylide Methylenetriphenylphosphorane Ylide->Intermediate Product This compound Intermediate->Product Byproduct Triphenylphosphine Oxide Intermediate->Byproduct Anionic_Polymerization Initiator n-Butyllithium Living_Polymer Living Poly(this compound) Initiator->Living_Polymer Initiation Monomer This compound Monomer->Living_Polymer Propagation Polymer Poly(this compound) Living_Polymer->Polymer Termination Termination Methanol Termination->Polymer

References

6-Methyl-2-vinylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Applications of 6-Methyl-2-vinylpyridine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a pyridine derivative with significant potential in polymer chemistry and drug discovery. This document outlines its fundamental chemical properties, provides a detailed experimental protocol for its synthesis, and explores its promising application as a covalent inhibitor in targeted cancer therapy.

Core Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 1122-70-9[1]
Molecular Formula C₈H₉N
Molecular Weight 119.16 g/mol
Synonyms 2-Ethenyl-6-methylpyridine, 2-Methyl-6-vinylpyridine

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 2,6-dimethylpyridine (2,6-lutidine) with formaldehyde over a modified zeolite catalyst.[2] This process facilitates the vinylation of one of the methyl groups.

Experimental Protocol: Vapor-Phase Catalytic Synthesis

This protocol is based on the general procedure described for the synthesis of 2-methyl-6-vinylpyridine and 2,6-divinylpyridine from 2,6-dimethylpyridine and formaldehyde.[2]

Materials:

  • 2,6-Dimethylpyridine (2,6-Lutidine)

  • Formaldehyde (37% solution in water)

  • Cs-ZSM-5 catalyst (SiO₂/Al₂O₃ molar ratio of 30, Cs loading of 3 wt%)

  • Pyrex reactor (20 mm inner diameter, 30-40 cm length)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • The Cs-ZSM-5 catalyst is packed into the Pyrex reactor.

  • The catalytic zone of the reactor is heated to 300°C under a flow of nitrogen gas.

  • A mixture of 2,6-dimethylpyridine and formaldehyde, with a molar ratio of 4:1, is prepared.

  • The reactant mixture is fed from the top of the reactor at a controlled weight hourly space velocity (WHSV) of 0.5 h⁻¹.

  • The reaction is allowed to proceed for a designated period (e.g., 6 hours).

  • The liquid products are collected at the reactor outlet and analyzed by gas chromatography to determine the conversion of 2,6-dimethylpyridine and the selectivity for this compound.

Expected Outcome:

After a 6-hour reaction time, a conversion of 37.1% for 2,6-dimethylpyridine can be expected, with a selectivity of 74.8% for 2-methyl-6-vinylpyridine in the liquid product.[2]

G cluster_workflow Synthesis Workflow start Start reactants Mix 2,6-Dimethylpyridine and Formaldehyde (4:1) start->reactants reactor Feed into Reactor with Cs-ZSM-5 Catalyst reactants->reactor reaction Heat to 300°C WHSV = 0.5 h⁻¹ reactor->reaction collection Collect Liquid Product reaction->collection analysis Analyze by Gas Chromatography collection->analysis end End Product: This compound analysis->end

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Development: Covalent EGFR Inhibition

Recent advancements in the design of targeted covalent inhibitors have highlighted the potential of the vinylpyridine moiety as a "warhead" for reacting with specific cysteine residues in protein targets.[3] One of the most significant applications of this approach is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4]

While research has not specifically focused on this compound, studies on analogous vinylpyridine-containing quinazoline derivatives have demonstrated potent and selective covalent inhibition of EGFR by targeting Cysteine 797 (Cys797) in the ATP-binding site.[3] The vinyl group acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue, leading to irreversible inhibition of the kinase.

The table below summarizes the structure-activity relationship of a series of vinylpyridine-based EGFR inhibitors, demonstrating how modifications to the vinyl group can tune the reactivity and potency.

CompoundEGFR IC₅₀ (nM)Cellular IC₅₀ (nM)Glutathione t₁/₂ (min)
6 HH1.81322
7 HCH₃1.1114>1000
12 HCH₂N(CH₃)₂0.444404

Data adapted from a study on vinylpyridine as a tunable covalent warhead targeting C797 in EGFR.[3]

This data suggests that the electronic and steric properties of substituents on the vinyl group of a vinylpyridine scaffold can significantly modulate its reactivity and biological activity. The methyl group in this compound could similarly influence its potential as a covalent inhibitor.

EGFR Signaling Pathway and Covalent Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Covalent inhibitors that irreversibly block EGFR signaling can offer a durable therapeutic effect.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Covalently Binds to Cys797

Caption: Simplified EGFR signaling pathway and the site of covalent inhibition.

The vinylpyridine moiety can act as a Michael acceptor, enabling a nucleophilic attack from the thiol group of a cysteine residue. In the context of EGFR inhibition, this would involve Cys797.

G cluster_reaction Mechanism of Covalent Inhibition Reactants EGFR-SH (Cys797) + This compound Product EGFR-S-CH₂-CH₂-Pyridine-CH₃ (Covalent Adduct) Reactants->Product Michael Addition

Caption: The Michael addition reaction between EGFR and a vinylpyridine inhibitor.

References

6-Methyl-2-vinylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, formula, and key properties of 6-Methyl-2-vinylpyridine. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and visualizations of its chemical structure and a representative synthesis workflow.

Chemical Structure and Formula

This compound, also known as 2-methyl-6-vinylpyridine, is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a methyl group at the 6-position and a vinyl group at the 2-position.

Molecular Formula: C₈H₉N

CAS Number: 1122-70-9

Synonyms: 2-Methyl-6-vinylpyridine, 6-Methyl-2-ethenylpyridine

The structural formula of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound and the closely related compound 2-vinylpyridine is presented in the table below for comparative purposes. It is important to note that specific experimental data for this compound is limited in the public domain, and some values are extrapolated or based on data for similar compounds.

PropertyThis compound2-Vinylpyridine
Molecular Weight 119.16 g/mol 105.14 g/mol [1]
Boiling Point Not available159.5 °C[1]
Melting Point Not available-50 °C[1]
Density Not available0.9985 g/cm³ at 20 °C[1]
Refractive Index Not availablen20/D 1.549[1]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from 2,6-dimethylpyridine and formaldehyde. This method is based on a catalytic conversion process.

Materials:

  • 2,6-Dimethylpyridine (Lutidine)

  • Formaldehyde (37 wt. % solution in water)

  • Cesium-modified ZSM-5 catalyst (Cs-ZSM-5)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reaction, distillation, and purification

  • Analytical equipment for product characterization (e.g., GC-MS, NMR)

Procedure:

  • Catalyst Preparation: A cesium-modified ZSM-5 (Cs-ZSM-5) catalyst is typically used for this reaction. The catalyst is packed into a fixed-bed reactor.

  • Reaction Setup: The reactor is heated to the desired reaction temperature, typically around 300-400°C.

  • Reactant Feed: A mixture of 2,6-dimethylpyridine and formaldehyde is fed into the reactor over the catalyst bed. The molar ratio of the reactants and the flow rate are critical parameters to control the reaction selectivity. A continuous flow of an inert gas is maintained throughout the reaction.

  • Reaction: The reactants undergo a catalytic conversion over the Cs-ZSM-5 catalyst, leading to the formation of this compound and other byproducts.

  • Product Collection: The reaction products are cooled and collected in a condensation trap.

  • Purification: The collected liquid product is then subjected to a purification process, typically fractional distillation under reduced pressure, to isolate the this compound from unreacted starting materials and byproducts.

  • Analysis: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G Reactants 2,6-Dimethylpyridine + Formaldehyde Reaction Catalytic Conversion (300-400°C) Reactants->Reaction Catalyst Cs-ZSM-5 Catalyst Catalyst->Reaction Separation Condensation & Collection Reaction->Separation Purification Fractional Distillation Separation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Reactivity of the Methyl Group in Alkylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylpyridines, particularly the methyl-substituted isomers known as picolines, are fundamental heterocyclic building blocks in the synthesis of a vast array of commercially significant compounds, including pharmaceuticals, agrochemicals, and advanced materials. The utility of these molecules is intrinsically linked to the reactivity of the methyl group, which is significantly influenced by its position on the pyridine ring. This technical guide provides a comprehensive exploration of the core chemical transformations involving the methyl group of alkylpyridines, detailing the underlying principles of reactivity, experimental methodologies, and quantitative data to support synthetic planning and optimization.

The electron-withdrawing nature of the pyridine ring acidifies the protons of the methyl group, rendering them susceptible to a variety of chemical reactions. This effect is most pronounced when the methyl group is situated at the 2- or 4-position (α- and γ-picolines), where the nitrogen atom can directly stabilize the resulting carbanion through resonance.[1] In contrast, the methyl group at the 3-position (β-picoline) exhibits significantly lower reactivity due to the lack of this direct resonance stabilization. This guide will delve into the key reactions that exploit this unique reactivity: condensation, oxidation, deprotonation (metallation), and halogenation.

Factors Influencing Reactivity

The reactivity of the methyl group in alkylpyridines is primarily governed by the following factors:

  • Position of the Methyl Group: The acidity of the methyl protons is paramount to its reactivity. The pKa values of the methyl protons in picolines clearly illustrate the enhanced acidity at the 2- and 4-positions compared to the 3-position. This is due to the direct resonance stabilization of the carbanion formed upon deprotonation by the electron-withdrawing nitrogen atom in the pyridine ring.[1]

  • Electronic Effects of the Pyridine Ring: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, which increases the acidity of the protons on the adjacent methyl groups. This effect is most pronounced at the α-position (2-picoline).

  • Reaction Conditions: The choice of base, solvent, temperature, and catalyst is critical in controlling the outcome and selectivity of reactions involving the methyl group. For instance, strong, non-nucleophilic bases are required for complete deprotonation, while specific catalysts are employed to achieve selective oxidation or halogenation.

Quantitative Acidity Data

The acidity of the methyl protons is a key quantitative measure of their reactivity. The pKa values of the conjugate acids of the picoline isomers provide insight into the basicity of the pyridine nitrogen, while the pKa values of the methyl protons themselves indicate their propensity for deprotonation.

CompoundpKa of Conjugate Acid (in H₂O)pKa of Methyl Protons (in DMSO)
2-Methylpyridine (α-picoline)5.94[2]~34
3-Methylpyridine (β-picoline)5.63[3]~41
4-Methylpyridine (γ-picoline)5.98[3]~36

Core Reactions of the Methyl Group

The enhanced reactivity of the methyl group in 2- and 4-alkylpyridines allows for a variety of useful chemical transformations.

Condensation Reactions

The acidic nature of the methyl protons in 2- and 4-picolines enables them to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed via an aldol-type mechanism, initiated by the deprotonation of the methyl group to form a nucleophilic carbanion.

A commercially significant example is the synthesis of 2-vinylpyridine from the condensation of 2-picoline with formaldehyde.[2] This reaction is a key step in the production of specialty polymers. Similarly, 4-methylpyridine reacts with benzaldehyde in the presence of a base to form 1-phenyl-2-(pyridin-4-yl)ethene.[4][5]

Reaction Mechanism: Condensation of 4-Methylpyridine with Benzaldehyde

Condensation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration 4-Picoline 4-Picoline Carbanion Resonance-stabilized Carbanion 4-Picoline->Carbanion Deprotonation Base Base (e.g., OH⁻) Base->Carbanion Carbanion_step2 Carbanion Carbanion->Carbanion_step2 H2O H₂O Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Alkoxide_step3 Alkoxide Intermediate Alkoxide->Alkoxide_step3 Carbanion_step2->Alkoxide Nucleophilic Attack Alcohol Alcohol Intermediate Alkoxide_step3->Alcohol Protonation H2O_step3 H₂O H2O_step3->Alcohol Alcohol_step4 Alcohol Intermediate Alcohol->Alcohol_step4 OH- OH⁻ Product 1-Phenyl-2-(pyridin-4-yl)ethene Alcohol_step4->Product Dehydration (E1cB) Base_step4 Base Base_step4->Product H2O_step4 H₂O

Caption: Mechanism of the base-catalyzed condensation of 4-methylpyridine with benzaldehyde.

Experimental Protocol: Synthesis of 2-Vinylpyridine

This protocol is based on the industrial synthesis of 2-vinylpyridine from 2-picoline and formaldehyde.

Materials:

  • 2-Picoline

  • Formaldehyde (36% aqueous solution)

  • Sodium hydroxide (50% and 95% solutions)

  • High-pressure reactor

  • Dehydration kettle

  • Washing kettle

  • Rectifying still

Procedure:

  • Charge the high-pressure reactor with 2-picoline and 36% formaldehyde solution in a 1:0.03 weight ratio.

  • Stir the mixture and heat to 160 °C, maintaining a pressure of 0.5 MPa for 1 hour to form 2-hydroxyethylpyridine.

  • Transfer the 2-hydroxyethylpyridine solution to a dehydration kettle containing a 50% sodium hydroxide solution.

  • Maintain the temperature at 90 °C and react for 5 hours to yield crude 2-vinylpyridine.

  • Transfer the crude product to a washing kettle and wash with a 95% sodium hydroxide solution for 5 hours.

  • Separate the washed crude 2-vinylpyridine and transfer it to a rectifying still.

  • Perform fractional distillation at 90 °C for 4 hours to obtain pure 2-vinylpyridine (content >98.5%).[6]

Oxidation Reactions

The methyl group of alkylpyridines can be oxidized to a carboxylic acid, a transformation of significant industrial importance for the production of pyridinecarboxylic acids such as picolinic acid, nicotinic acid (Vitamin B3), and isonicotinic acid.[1] Common oxidizing agents include potassium permanganate (KMnO₄), nitric acid, and various catalytic systems.[1][7]

Reaction Mechanism: Oxidation of 2-Methylpyridine to Picolinic Acid

The oxidation with potassium permanganate is believed to proceed through a radical mechanism involving the abstraction of a hydrogen atom from the methyl group.

Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Picoline 2-Methylpyridine Picolyl_Radical Picolyl Radical Picoline->Picolyl_Radical H-abstraction Permanganate MnO₄⁻ Permanganate->Picolyl_Radical Picolyl_Radical_prop Picolyl Radical Picolyl_Radical->Picolyl_Radical_prop HMnO4- HMnO₄⁻ Permanganate_prop MnO₄⁻ Intermediate1 Intermediate Aldehyde Aldehyde Intermediate1->Aldehyde Oxidation Picolinic_Acid Picolinic_Acid Aldehyde->Picolinic_Acid Further Oxidation Radical1 Radical Species Non-radical Non-radical Product Radical1->Non-radical Radical2 Radical Species Radical2->Non-radical

Caption: Simplified mechanism for the oxidation of 2-methylpyridine to picolinic acid.

Experimental Protocol: Oxidation of 2-Picoline to Picolinic Acid

This laboratory-scale protocol utilizes potassium permanganate as the oxidizing agent.

Materials:

  • 2-Picoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Three-necked flask

  • Reflux condenser

  • Stirrer

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, prepare a solution of sodium hydroxide in water.

  • Add 2-picoline to the flask and heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.

  • After the addition is complete, continue to reflux for an additional period to ensure complete reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with hot water and combine the filtrates.

  • Concentrate the filtrate by evaporation.

  • Acidify the concentrated solution with hydrochloric acid to a pH of 2.5 to precipitate the picolinic acid.

  • Cool the mixture and collect the precipitated picolinic acid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure picolinic acid.

Quantitative Data: Oxidation of Picolines

SubstrateOxidizing AgentConditionsProductYield (%)Reference
2-PicolineKMnO₄Aqueous NaOH, refluxPicolinic Acid89.6
2-PicolineV-Ti oxide catalyst230 °C, gas phasePicolinic Acid19-22 (selectivity)[8]
3-PicolineCo(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]170-210 °C, O₂ pressureNicotinic Acid53.3-77.4 (selectivity)[9]
4-PicolineCo(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]190 °C, O₂ pressureIsonicotinic Acid55.5 (selectivity)[9]
Deprotonation (Metallation) Reactions

The acidic protons of the methyl groups in 2- and 4-picolines can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium), to generate highly reactive picolyllithium species.[1][2] These carbanions are potent nucleophiles that readily react with a wide range of electrophiles, enabling the introduction of various functional groups at the methyl position.

Reaction Workflow: Deprotonation and Electrophilic Quench

Deprotonation_Workflow Start 4-Picoline Picolyllithium 4-Picolyllithium Start->Picolyllithium Deprotonation Base n-Butyllithium in THF, -78 °C Base->Picolyllithium Product Functionalized 4-Alkylpyridine Picolyllithium->Product Nucleophilic Attack Electrophile Electrophile (E⁺) (e.g., R-X, RCHO) Electrophile->Product Workup Aqueous Workup Product->Workup

Caption: General workflow for the deprotonation of 4-picoline and subsequent reaction with an electrophile.

Experimental Protocol: Deprotonation of 4-Picoline and Reaction with an Electrophile

This protocol provides a general procedure for the metallation of 4-picoline and subsequent reaction with an electrophile. Caution: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere by trained personnel.

Materials:

  • 4-Picoline (distilled from CaH₂)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and line or glovebox

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF to the flask via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add 4-picoline to the cold THF.

  • Add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C. The solution will typically turn a deep red or orange color, indicating the formation of the picolyllithium.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Slowly add a solution of the electrophile in anhydrous THF to the picolyllithium solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Halogenation Reactions

The methyl group of alkylpyridines can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) or elemental chlorine or bromine under UV irradiation.[1] This reaction proceeds via a radical chain mechanism and can lead to mono-, di-, and tri-halogenated products. The regioselectivity of halogenation can be influenced by the position of the methyl group and the reaction conditions. For instance, in unsymmetrical dimethylpyridines, bromination tends to occur on the methyl group furthest from the nitrogen atom.[4]

Reaction Mechanism: Free-Radical Bromination of 2-Methylpyridine

The mechanism is analogous to the free-radical halogenation of alkanes and involves initiation, propagation, and termination steps.

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation1 Propagation Step 1 cluster_propagation2 Propagation Step 2 cluster_termination Termination Br2 Br₂ Br_rad1 2 Br• Br2->Br_rad1 UV light or heat Br_rad2 Br• Br_rad1->Br_rad2 Picoline 2-Methylpyridine Picolyl_Radical Picolyl Radical Picoline->Picolyl_Radical H-abstraction Br_rad2->Picolyl_Radical Picolyl_Radical_prop2 Picolyl Radical Picolyl_Radical->Picolyl_Radical_prop2 HBr HBr Product 2-(Bromomethyl)pyridine Picolyl_Radical_prop2->Product Br2_prop2 Br₂ Br2_prop2->Product Br_rad3 Br• Br_rad4 Br• Br_rad3->Br_rad4 Br2_term Br₂ Br_rad4->Br2_term Br_rad5 Br• Br_rad5->Br2_term

Caption: Mechanism of the free-radical bromination of the methyl group of 2-methylpyridine.

Experimental Protocol: Free-Radical Bromination of 2-Picoline

This is a generalized procedure based on the principles of free-radical halogenation using N-bromosuccinimide (NBS).

Materials:

  • 2-Picoline

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or benzene (Caution: Carcinogenic)

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Reflux condenser

  • UV lamp (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-picoline in an appropriate solvent (e.g., CCl₄).

  • Add NBS and a catalytic amount of a radical initiator (AIBN).

  • Heat the mixture to reflux. The reaction can be initiated or accelerated by irradiation with a UV lamp.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the brominated product(s).

Quantitative Data: Halogenation of Picolines

SubstrateHalogenating AgentConditionsProduct(s)Yield (%)Reference
2-PicolineNBS, AIBNCCl₄, reflux2-(Bromomethyl)pyridine, 2-(Dibromomethyl)pyridineMixture[4]
4-PicolineNBS, AIBNCCl₄, reflux4-(Tribromomethyl)pyridine-[4]
2-PicolineCl₂2,6-Lutidine, CCl₄2-(Chloromethyl)pyridine65

Conclusion

The methyl group in alkylpyridines, particularly at the 2- and 4-positions, serves as a versatile functional handle for a wide array of chemical transformations. The enhanced reactivity, a direct consequence of the electronic properties of the pyridine ring, has been extensively exploited in organic synthesis. This guide has provided an in-depth overview of the primary reactions—condensation, oxidation, deprotonation, and halogenation—complete with mechanistic insights, detailed experimental protocols, and quantitative data. A thorough understanding of these reactions is crucial for researchers, scientists, and drug development professionals in designing and executing efficient synthetic routes to novel and valuable pyridine-containing molecules. The continued development of more selective and sustainable methods for the functionalization of the methyl group in alkylpyridines remains an active and important area of chemical research.

References

An In-Depth Technical Guide to the Solubility and Physical Properties of 2-Methyl-5-Vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and solubility properties of 2-methyl-5-vinylpyridine (CAS No. 140-76-1), a pyridine derivative of significant interest in polymer chemistry and as an intermediate in the synthesis of various specialty chemicals. This document consolidates key quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows to aid in laboratory applications.

Physical Description

2-Methyl-5-vinylpyridine is a clear to faintly opalescent liquid under standard conditions. It possesses a characteristic pyridine-like odor and can be prone to polymerization, particularly when exposed to light or heat. For this reason, it is often stored refrigerated and may contain a polymerization inhibitor, such as 4-tert-butylcatechol.

Physical Properties

The physical characteristics of 2-methyl-5-vinylpyridine are critical for its handling, application, and process design. The following table summarizes its key physical properties.

PropertyValueSource(s)
Molecular Formula C₈H₉N[1]
Molecular Weight 119.16 g/mol [1]
Boiling Point 181 °C[2]
Melting/Freezing Point -14.3 °C[1][2]
Density 0.978 - 0.982 g/cm³ at 20 °C[2]
Vapor Pressure 1.18 mmHg at 25 °C[1][2]
Flash Point 73.9 °C (Open cup)[2]
Refractive Index 1.5400 - 1.5454 at 20 °C[1]
pKa (of conjugate acid) 5.67[1][2]

Solubility Profile

While specific quantitative solubility data for 2-methyl-5-vinylpyridine is not extensively published, its solubility characteristics can be inferred from its chemical structure and the known properties of similar compounds like 2-vinylpyridine.

  • Water: The analogous compound 2-vinylpyridine is described as slightly soluble in water.[3] One source notes that 2-methyl-5-vinylpyridine has "no rapid reaction with water," which suggests limited miscibility.[2] Due to the basic nitrogen atom in the pyridine ring (pKa of the conjugate acid is 5.67), its aqueous solubility is expected to increase significantly in acidic conditions (pH < 5) due to the formation of the protonated, more polar pyridinium salt.[1][4]

  • Organic Solvents: Based on its predominantly organic structure and the properties of related vinylpyridines, 2-methyl-5-vinylpyridine is expected to be readily soluble or miscible with a wide range of organic solvents.[3][5] The homopolymer of 2-vinylpyridine is soluble in solvents such as methanol, ethanol, acetone, chloroform, DMF, THF, and toluene.[5][6] This strongly suggests that the monomer will also be soluble in these solvents. It is likely to have lower solubility in non-polar aliphatic hydrocarbons like hexanes.

A qualitative summary is provided in the table below.

Solvent TypePredicted SolubilityRationale
Water (Neutral pH) Slight to LowPredominantly non-polar structure with a single polar functional group.
Aqueous Acid (pH < 5) SolubleProtonation of the basic pyridine nitrogen forms a soluble salt.[1][4]
Aqueous Base (pH > 7) LowThe molecule remains in its neutral, less polar form.
Polar Protic Solvents (e.g., Ethanol, Methanol) Soluble/MiscibleFavorable interactions with the pyridine nitrogen.[5][6]
Polar Aprotic Solvents (e.g., Acetone, THF, DMF) Soluble/MiscibleGood solvent for similar compounds and their polymers.[5][6]
Non-Polar Aromatic Solvents (e.g., Toluene) Soluble/Miscible"Like dissolves like" principle; similar aromatic character.[6]
Non-Polar Aliphatic Solvents (e.g., Hexanes) Low to InsolubleSignificant polarity mismatch between the pyridine ring and the aliphatic solvent.[6]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical and solubility properties of 2-methyl-5-vinylpyridine.

Protocol for Determining Qualitative Solubility

Objective: To determine the solubility of 2-methyl-5-vinylpyridine in various aqueous and organic solvents.

Materials:

  • 2-Methyl-5-vinylpyridine

  • Small test tubes (13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Acetone, Toluene, Hexane.

Procedure:

  • Add approximately 0.1 mL of 2-methyl-5-vinylpyridine to a clean, dry test tube.

  • Add the selected solvent dropwise (starting with ~0.5 mL) while shaking or vortexing the test tube.

  • Continue adding the solvent in portions up to a total volume of 3 mL.

  • After each addition, vigorously mix the contents for at least 30 seconds.

  • Observe the mixture against a well-lit background.

  • Record the substance as "soluble" if a single, clear liquid phase is formed.

  • Record as "partially soluble" if the substance dissolves to some extent but a second phase or cloudiness remains.

  • Record as "insoluble" if the substance does not dissolve and two distinct phases are clearly visible.

  • Repeat the procedure for each solvent.

Protocol for Determining Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of 2-methyl-5-vinylpyridine using a micro-scale method.

Materials:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-burner

  • Safety stand and clamp

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side-arm.

  • Add 0.5-1 mL of 2-methyl-5-vinylpyridine into the small test tube.

  • Place the capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.

  • Gently heat the side-arm of the Thiele tube with a small flame. The oil will circulate, ensuring even heating.

  • As the temperature rises, a stream of bubbles will begin to emerge from the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Protocol for Determining Density

Objective: To determine the density of 2-methyl-5-vinylpyridine.

Materials:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL) or a graduated cylinder and an analytical balance.

  • Analytical balance (readable to ±0.001 g)

  • Thermometer

  • Constant temperature water bath

Procedure (using a pycnometer for higher accuracy):

  • Clean and thoroughly dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with 2-methyl-5-vinylpyridine, ensuring no air bubbles are trapped. Place the stopper, allowing excess liquid to be expelled through the capillary.

  • Thermostat the filled pycnometer in a water bath at a specific temperature (e.g., 20.0 °C) for 15-20 minutes.

  • Carefully wipe dry the outside of the pycnometer.

  • Weigh the filled pycnometer and record its mass (m₂).

  • The mass of the liquid is m_liquid = m₂ - m₁.

  • The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the calibrated volume of the pycnometer.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the properties of 2-methyl-5-vinylpyridine.

G start Start: Obtain Sample of 2-Methyl-5-Vinylpyridine add_water Add to Water start->add_water add_organic Test Organic Solvents (Ethanol, Acetone, Toluene) start->add_organic observe_water Observe Miscibility add_water->observe_water soluble_water Soluble observe_water->soluble_water Homogeneous insoluble_water Insoluble / Partially Soluble observe_water->insoluble_water Heterogeneous add_acid Add 5% HCl insoluble_water->add_acid observe_acid Observe Miscibility add_acid->observe_acid soluble_acid Soluble (Basic Compound) observe_acid->soluble_acid Homogeneous insoluble_acid Insoluble observe_acid->insoluble_acid Heterogeneous observe_organic Observe Miscibility add_organic->observe_organic soluble_organic Soluble (Non-Polar/Polar Organic) observe_organic->soluble_organic Homogeneous insoluble_organic Insoluble observe_organic->insoluble_organic Heterogeneous

Caption: Experimental Workflow for Qualitative Solubility Testing.

G center Physical Properties of a Liquid (e.g., 2-Methyl-5-Vinylpyridine) bp Boiling Point center->bp density Density center->density vp Vapor Pressure center->vp ri Refractive Index center->ri imf Intermolecular Forces (van der Waals, Dipole-Dipole) imf->bp Stronger forces = higher BP imf->vp Stronger forces = lower VP mw Molecular Weight mw->bp Higher MW = higher BP mw->density Influences packing mw->imf temp Temperature temp->density Higher T = lower Density temp->vp Higher T = higher VP pressure External Pressure pressure->bp Higher P = higher BP polarity Molecular Polarity & Electron Density polarity->ri Higher polarity = higher RI polarity->imf

Caption: Factors Influencing Key Physical Properties of Liquids.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Vinylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for vinylpyridine isomers: 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize these compounds in their work. The information presented includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of molecular structures and experimental workflows.

Introduction to Vinylpyridines

Vinylpyridines are a class of organic compounds consisting of a pyridine ring substituted with a vinyl group. The position of the vinyl group on the pyridine ring gives rise to three isomers: 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine. These compounds are important building blocks in polymer chemistry and are utilized in the synthesis of various pharmaceuticals and specialty chemicals. Accurate interpretation of their NMR spectra is crucial for structure verification, purity assessment, and reaction monitoring.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the three isomers of vinylpyridine, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

2-Vinylpyridine
Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6~8.59dd4.8, 0.9
H-4~7.65td7.7, 1.8
H-3~7.23d7.8
H-5~7.13ddd7.5, 4.8, 1.1
H-α~6.82dd17.5, 10.8
H-β (trans)~6.21dd17.5, 1.5
H-β (cis)~5.48dd10.8, 1.5
Carbon (¹³C) Chemical Shift (δ, ppm)
C-2~155.5
C-6~149.5
C-4~136.4
C-α~135.9
C-5~123.0
C-3~121.5
C-β~118.9
3-Vinylpyridine
Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.65d2.0
H-6~8.48dd4.8, 1.6
H-4~7.75dt7.9, 2.0
H-5~7.28dd7.9, 4.8
H-α~6.70dd17.6, 10.9
H-β (trans)~5.85d17.6
H-β (cis)~5.40d10.9
Carbon (¹³C) Chemical Shift (δ, ppm)
C-6~150.2
C-2~148.1
C-4~134.5
C-α~133.8
C-3~132.7
C-5~123.4
C-β~116.2
4-Vinylpyridine
Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6~8.55dd4.5, 1.6
H-3, H-5~7.25dd4.5, 1.6
H-α~6.68dd17.6, 10.9
H-β (trans)~5.90d17.6
H-β (cis)~5.45d10.9
Carbon (¹³C) Chemical Shift (δ, ppm)
C-2, C-6~150.1
C-4~144.8
C-α~134.5
C-3, C-5~120.7
C-β~118.0

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of vinylpyridine samples.

3.1. Sample Preparation

  • Sample Purity: Ensure the vinylpyridine sample is of high purity to avoid interference from impurity signals. If necessary, purify the sample by distillation or chromatography.

  • Solvent: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃, 99.8 atom % D). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the vinylpyridine isomer in 0.5-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated solution of 20-100 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the tube is free from any paramagnetic impurities.

  • Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter which can degrade spectral resolution.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity and pulse performance.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.

3.3. ¹H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 10-15 ppm, centered around 5-6 ppm.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.

  • Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of adequate concentration.

3.4. ¹³C NMR Acquisition Parameters

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): 2-10 seconds. Longer delays may be necessary for quaternary carbons.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

3.5. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. For both ¹H and ¹³C spectra, pick the peaks to determine their precise chemical shifts.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structures with atom numbering for NMR signal assignment and a typical workflow for an NMR experiment.

Caption: Structures of Vinylpyridine Isomers with Atom Numbering.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh Pure Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum J->K L Peak Picking and Integration K->L M Final Spectrum and Data Analysis L->M

Caption: General Workflow for an NMR Experiment.

infrared spectroscopy of 2-vinylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Vinylpyridine Derivatives

Introduction

2-Vinylpyridine (2VP) is a versatile organic compound consisting of a pyridine ring substituted with a vinyl group. Its ability to undergo polymerization makes it a crucial monomer for the synthesis of functional polymers, most notably poly(2-vinylpyridine) (P2VP).[1] These polymers and their derivatives are extensively used in various fields, including the development of block copolymers, materials for area-selective deposition, and as coatings and adhesives in applications like tire-cord binding.[2][3]

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, stands out as a powerful and non-destructive analytical technique for the characterization of 2-vinylpyridine derivatives. It provides detailed information about the molecular structure, chemical bonding, and functional groups present in a sample. By analyzing the absorption of infrared radiation at specific frequencies, researchers can confirm the polymerization of the vinyl group, identify the characteristic vibrations of the pyridine ring, and monitor changes resulting from derivatization, such as quaternization or complexation with metal salts.[4][5] This guide provides a comprehensive overview of the key spectral features of 2-vinylpyridine derivatives, detailed experimental protocols, and the logical workflows involved in their analysis.

Core Vibrational Modes of Poly(2-vinylpyridine)

The infrared spectrum of poly(2-vinylpyridine) is characterized by several distinct absorption bands that correspond to the vibrational modes of its constituent parts: the polymer backbone and the pendant pyridine rings.

  • High Wavenumber Region (4000-2500 cm⁻¹): This region is dominated by C-H stretching vibrations. For P2VP, multiple weak bands are typically observed between 3100 cm⁻¹ and 3000 cm⁻¹, which are characteristic of aromatic C-H stretching from the pyridine ring.[6] The asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the polymer backbone appear in the 2952-2850 cm⁻¹ range.[7] A specific peak around 3005 cm⁻¹ can be attributed to the =C-H symmetric stretching vibration.[7][8]

  • Fingerprint Region (1700-650 cm⁻¹): This region contains a wealth of structural information from various stretching and bending vibrations.

    • Pyridine Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyridine ring are highly characteristic and appear as strong absorptions in the 1600-1400 cm⁻¹ range.[6] For P2VP, distinct peaks are observed at approximately 1589 cm⁻¹ and 1568 cm⁻¹ (C=N stretching) and at 1471 cm⁻¹ and 1433 cm⁻¹ (C=C stretching).[7]

    • C-H Bending Vibrations: In-plane C-H bending (scissoring and rocking) of the pyridine ring gives rise to bands in the 1300-1000 cm⁻¹ region.[6] A notable in-plane C-H bending absorption for P2VP is found around 1068 cm⁻¹.[7] Out-of-plane C-H bending vibrations are also characteristic, with a significant band for P2VP appearing at approximately 746 cm⁻¹.[7]

Data Presentation: Characteristic FTIR Bands of Poly(2-vinylpyridine)

The following table summarizes the principal infrared absorption bands for poly(2-vinylpyridine) as identified in the literature. These values are crucial for confirming the identity and purity of P2VP samples.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentSource
3005=C-H Symmetric Stretching[7][8]
2850–2952Aliphatic C–H Stretching (Backbone)[7]
1589, 1568C=N Stretching (Pyridine Ring)[7]
1471, 1433C=C Stretching (Pyridine Ring)[7]
~1068In-Plane C–H Bending (Pyridine Ring)[7]
746Out-of-Plane C–H Bending (Pyridine Ring)[7]

Note: Peak positions can vary slightly depending on the physical state of the sample (e.g., film, solution), solvent used, and instrument calibration.

Studying Derivatives and Interactions

FTIR is particularly useful for studying chemical modifications to the P2VP structure.

  • Quaternization: When the nitrogen atom on the pyridine ring is quaternized (e.g., by reacting with an alkyl halide), the vibrational frequencies of the ring are altered. This is often observed as a distinct shift of the C=N stretching band to a higher wavenumber, for instance, from ~1598 cm⁻¹ to ~1637 cm⁻¹.[5]

  • Complexation: The interaction of P2VP with other molecules, such as iodine or metal salts, can be monitored by observing shifts in the pyridine ring's vibrational bands. For example, the formation of a P2VP-Iodine complex introduces a new peak around 1550 cm⁻¹, indicating the incorporation of the iodide ion and its interaction with the pyridine molecule.[9]

Experimental Protocols

A generalized methodology for obtaining a high-quality FTIR spectrum of a 2-vinylpyridine derivative is outlined below.

1. Instrumentation

  • A standard Fourier Transform Infrared (FTIR) spectrometer is used, such as a Perkin Elmer Spectrum 65 or equivalent.[7]

  • The spectrometer is typically equipped with a deuterated triglycine sulfate (DTGS) detector.

  • For solid samples, an Attenuated Total Reflectance (ATR) accessory is highly convenient and requires minimal sample preparation.[10]

2. Sample Preparation The method of sample preparation depends on the physical form of the 2-vinylpyridine derivative.

  • Solid Films: Thin films can be prepared by dissolving the polymer in a suitable solvent (e.g., THF, chloroform, methanol) and spin-coating the solution onto an IR-transparent substrate like a silicon wafer.[2][11] The solvent is then evaporated, leaving a uniform polymer film.

  • Powders (ATR): If using an ATR accessory, a small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm pressure is applied to ensure good contact.

  • Powders (KBr Pellet): A small amount of the sample (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure in a die to form a transparent pellet.

  • Solutions: The polymer can be dissolved in an appropriate IR-transparent solvent. The solution is then placed in a liquid transmission cell. The choice of solvent is critical to avoid interfering absorption bands.

3. Data Acquisition

  • A background spectrum of the empty sample compartment (or the pure ATR crystal/KBr pellet/solvent) is collected first. This is essential to subtract the spectral contributions from the atmosphere (CO₂, H₂O), the KBr matrix, or the solvent.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • Spectra are typically collected over a wavenumber range of 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

4. Data Analysis

  • The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

  • The resulting spectrum is analyzed to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

  • These bands are then assigned to specific molecular vibrations by comparing the observed frequencies with established correlation tables and literature data for 2-vinylpyridine and its derivatives.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for FTIR analysis and the relationship between the molecular structure of P2VP and its characteristic infrared absorptions.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting prep_solid Solid (ATR/KBr) background_scan 1. Background Scan prep_solid->background_scan prep_film Thin Film prep_film->background_scan prep_solution Solution prep_solution->background_scan sample_scan 2. Sample Scan subtract Background Subtraction sample_scan->subtract identify Peak Identification subtract->identify assign Assign Vibrational Modes identify->assign report Final Report assign->report

Caption: Experimental workflow for FTIR analysis of 2-vinylpyridine derivatives.

Vibrational_Modes cluster_backbone Polymer Backbone cluster_ring Pyridine Ring P2VP Poly(2-vinylpyridine) Structure CH_stretch C-H Stretching (2850-2952 cm⁻¹) P2VP->CH_stretch Ring_Stretch C=C & C=N Stretching (1400-1600 cm⁻¹) P2VP->Ring_Stretch CH_Bend_IP In-Plane C-H Bending (~1068 cm⁻¹) CH_Bend_OOP Out-of-Plane C-H Bending (~746 cm⁻¹)

Caption: Key molecular components of P2VP and their IR active regions.

Conclusion

Infrared spectroscopy is an indispensable tool for researchers, scientists, and professionals in drug development working with 2-vinylpyridine and its derivatives. It offers a rapid and reliable method for confirming successful polymerization, elucidating molecular structure, and probing intermolecular interactions. The characteristic vibrational frequencies of the pyridine ring and the polymer backbone provide a distinct spectral signature that is sensitive to chemical changes, making FTIR an essential technique for quality control, reaction monitoring, and the structural characterization of novel polymer-based materials.

References

An In-depth Technical Guide to the Historical Synthesis of 2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2-vinylpyridine, a pivotal monomer in the production of polymers and a valuable intermediate in the pharmaceutical and chemical industries. This document details the primary synthetic routes, providing quantitative data, step-by-step experimental protocols, and visual representations of the chemical pathways and operational workflows.

Synthesis from 2-Picoline and Formaldehyde

The reaction of 2-picoline with formaldehyde stands as the most historically significant and commercially practiced method for producing 2-vinylpyridine. This approach has evolved into two main strategies: a traditional two-step process involving the formation and subsequent dehydration of an intermediate, and a more streamlined one-step process.

Two-Step Synthesis via 2-(2-Hydroxyethyl)pyridine Intermediate

This classical method first involves the condensation of 2-picoline and formaldehyde to produce 2-(2-hydroxyethyl)pyridine, which is then dehydrated to yield 2-vinylpyridine.

Reaction Pathway:

G picoline 2-Picoline intermediate 2-(2-Hydroxyethyl)pyridine picoline->intermediate Condensation formaldehyde Formaldehyde formaldehyde->intermediate vinylpyridine 2-Vinylpyridine intermediate->vinylpyridine Dehydration water H₂O intermediate->water G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydration & Purification charge_reactor Charge Reactor (2-Picoline, Formaldehyde) react_condensation React (130-160°C, 0.5 MPa, 1 hr) charge_reactor->react_condensation transfer_intermediate Transfer Intermediate react_condensation->transfer_intermediate add_to_dehydrator Add to Dehydration Kettle (NaOH solution) transfer_intermediate->add_to_dehydrator react_dehydration Dehydrate (90°C, 5 hrs) add_to_dehydrator->react_dehydration wash_crude Wash Crude Product (NaOH solution, 5 hrs) react_dehydration->wash_crude distill Fractional Distillation (90°C, 4 hrs) wash_crude->distill final_product Final Product (>98.5% Purity) distill->final_product G acetylene Acetylene vinylpyridine 2-Vinylpyridine acetylene->vinylpyridine acrylonitrile Acrylonitrile acrylonitrile->vinylpyridine catalyst Organocobalt Catalyst catalyst->vinylpyridine

A Comprehensive Technical Guide to the Polymerization of Vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the polymerization of vinylpyridine (VP), a versatile monomer with significant applications in catalysis, drug delivery, and materials science. The pyridine functionality allows for the synthesis of polymers with unique properties, including pH-responsiveness and the ability to coordinate with metal ions. This guide delves into the core methodologies for vinylpyridine polymerization, including anionic, conventional radical, and controlled radical polymerization techniques, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Anionic Polymerization of Vinylpyridine

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][2] This "living" polymerization method is particularly effective for producing block copolymers.[3]

Mechanism of Anionic Polymerization

The anionic polymerization of vinylpyridine typically proceeds via the following steps:

  • Initiation: A nucleophilic initiator, such as an organolithium compound (e.g., sec-butyllithium), adds to the vinyl group of the monomer, creating a carbanionic active center.[4]

  • Propagation: The carbanion at the end of the growing polymer chain attacks another monomer molecule, extending the polymer chain. This process repeats, leading to the formation of a long polymer chain.[4]

  • Termination: In a living polymerization, there is no inherent termination step. The polymerization is typically terminated by the intentional addition of a quenching agent, such as methanol.[5][6]

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I⁻) IM I-M⁻ I->IM M1 Vinylpyridine Monomer (M) M1->IM IM_prop I-M⁻ IM2 I-M-M⁻ IM_prop->IM2 M2 M M2->IM2 M_n I-M(n)⁻ IM2->M_n M_n1 I-M(n+1)⁻ M_n->M_n1 + M IM_n1_term I-M(n+1)⁻ P Polymer (I-M(n+1)-H) IM_n1_term->P Q Quenching Agent (e.g., MeOH) Q->P

Mechanism of Anionic Polymerization of Vinylpyridine.
Experimental Protocol for Living Anionic Polymerization of 2-Vinylpyridine[5][6]

Materials:

  • 2-Vinylpyridine (2VP), freshly distilled from CaH₂.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (s-BuLi) in cyclohexane.

  • Diphenylethylene.

  • Methanol, degassed.

  • Argon or Nitrogen gas (high purity).

  • Schlenk line and glassware.

Procedure:

  • Initiator Preparation: An adduct of sec-butyllithium and diphenylethylene is prepared in THF at -78 °C under an inert atmosphere.

  • Polymerization:

    • A calculated amount of purified 2-vinylpyridine is added to a Schlenk flask containing THF at -78 °C under an inert atmosphere.

    • The initiator solution is then added dropwise to the monomer solution with vigorous stirring. The reaction mixture typically develops a characteristic color.

    • The polymerization is allowed to proceed at -78 °C for a specified time to achieve the desired molecular weight.

  • Termination: The polymerization is terminated by the addition of degassed methanol.

  • Purification: The polymer is isolated by precipitation in a non-solvent such as hexanes or ether and dried under vacuum.

Quantitative Data for Anionic Polymerization of Vinylpyridine
MonomerInitiatorSolventTemp. (°C)M_n ( g/mol )PDI (M_w/M_n)Reference
2-Vinylpyridines-BuLi/DPETHF-78277,0001.09[5]
2-Vinylpyridines-BuLi/DPE-LiClTHF-7864,6961.19[6]
4-VinylpyridineAnionic--3,000 - 500,000< 1.15[7]
2-(4-Vinylphenyl)pyridineDPM-KTHF-78up to 21,100< 1.1[8]

Controlled Radical Polymerization of Vinylpyridine

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a robust alternative to anionic polymerization for synthesizing well-defined polymers under less stringent conditions.[9]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species.[10]

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_termination Termination and Purification A Add Initiator, Ligand, and Copper Salt to Schlenk Flask B Seal Flask and Deoxygenate (Freeze-Pump-Thaw Cycles) A->B C Add Deoxygenated Monomer and Solvent B->C D Immerse in Preheated Oil Bath and Stir C->D E Cool to Room Temperature and Expose to Air D->E F Dilute with Solvent (e.g., THF) E->F G Remove Catalyst by Passing Through Alumina Column F->G H Precipitate Polymer in a Non-Solvent G->H I Dry Polymer Under Vacuum H->I

General Experimental Workflow for ATRP of Vinylpyridine.

Materials:

  • 2,5-Divinylpyridine (2,5-DVP), purified.

  • Ethyl α-bromoisobutyrate (EBiB), initiator.

  • Copper(I) bromide (CuBr), catalyst.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.

  • Anisole, anhydrous.

  • Argon gas.

  • Schlenk flask and accessories.

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add CuBr (14.3 mg, 0.1 mmol) and anhydrous anisole (5 mL).

  • Add deoxygenated PMDETA (21 µL, 0.1 mmol) to the flask and stir until a green solution forms.

  • Add the purified 2,5-DVP (1.31 g, 10 mmol) via syringe.

  • Polymerization: Initiate the polymerization by adding EBiB (14.7 µL, 0.1 mmol).

  • Immerse the flask in a preheated oil bath at 80 °C and stir for the desired time (e.g., 8 hours).

  • Termination and Purification:

    • Terminate the polymerization by cooling the flask and exposing the mixture to air.

    • Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer in a suitable non-solvent and dry under vacuum.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[11]

The RAFT process involves a series of reversible addition-fragmentation steps that control the growth of the polymer chains.

RAFT_Mechanism cluster_initiation Initiation cluster_chain_transfer Reversible Chain Transfer cluster_reinitiation Reinitiation cluster_equilibrium Main Equilibrium cluster_termination Termination I Initiator I_rad I• I->I_rad Decomposition P1_rad P₁• I_rad->P1_rad + M M1 Monomer (M) M1->P1_rad Pn_rad Pₙ• Intermediate Adduct-Radical Intermediate Pn_rad->Intermediate + CTA CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate Pn_CTA Dormant Polymer (Pₙ-S-C(=S)Z) Intermediate->Pn_CTA R_rad R• Intermediate->R_rad Fragmentation R_rad->Pn_rad + nM R_rad2 R• P1_rad2 P₁• R_rad2->P1_rad2 M2 Monomer (M) M2->P1_rad2 Pm_rad Pₘ• Intermediate2 Adduct-Radical Intermediate Pm_rad->Intermediate2 Pn_CTA2 Pₙ-S-C(=S)Z Pn_CTA2->Intermediate2 Pm_CTA Pₘ-S-C(=S)Z Intermediate2->Pm_CTA Pn_rad2 Pₙ• Intermediate2->Pn_rad2 Pn_rad3 Pₙ• Dead_Polymer Dead Polymer Pn_rad3->Dead_Polymer Pm_rad2 Pₘ• Pm_rad2->Dead_Polymer

Mechanism of RAFT Polymerization.

Materials:

  • 4-Vinylpyridine (4VP), purified.

  • S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT), RAFT agent.

  • 2,2'-Azobis(isobutyronitrile) (AIBN), initiator.

  • Ethanol.

  • Nitrogen gas.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve DDMAT (0.462 g, 1.27 mmol), AIBN (0.052 g, 0.32 mmol), and 4VP (4.0 g, 0.038 mol) in 10 mL of ethanol.

  • Seal the flask and purge the solution with nitrogen for at least 30 minutes at 0 °C to remove oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C for 24 hours.

  • Termination: Quench the polymerization by rapid cooling in an ice-water bath.

  • Purification: The polymer can be purified by precipitation in a suitable non-solvent.

Quantitative Data for Controlled Radical Polymerization of Vinylpyridine
MonomerPolymerization MethodM_n ( g/mol )PDI (M_w/M_n)Reference
2-VinylpyridineRAFT7,9001.10 - 1.25[9]
4-VinylpyridineRAFT8,5001.10 - 1.25[9]
4-VinylpyridineRAFT22,0001.06 - 1.30[12]
4-VinylpyridineRAFT12,3001.26[13]
2-Vinylpyridine (in 4-arm star block copolymer)ATRP58,000 - 82,000< 1.5[14]

Conventional Radical Polymerization of Vinylpyridine

Conventional free radical polymerization is a widely used and robust method for polymer synthesis, although it offers less control over molecular weight and architecture compared to living/controlled techniques.

Experimental Protocol for Solution Polymerization of 2-Vinylpyridine and 4-Vinylpyridine[15]

Materials:

  • 2-Vinylpyridine (2-VP) or 4-Vinylpyridine (4-VP).

  • Isopropyl alcohol (IPA).

  • Benzoyl peroxide (BPO), initiator.

  • Round-bottom flask with magnetic or mechanical stirrer.

Procedure:

  • Reaction Setup: Dissolve the monomer (30 g) in IPA (70 g) in a 250 mL round-bottom flask.

  • Add the initiator (BPO). A typical initiator:monomer weight ratio is 4%.

  • Polymerization:

    • For 2-VP, heat the solution to 55 °C.

    • For 4-VP, heat the solution to 65 °C.

    • Stir the reaction mixture for 24 hours.

  • Purification: The resulting polymer can be isolated and purified by precipitation.

Quantitative Data for Conventional Radical Polymerization of Vinylpyridine
MonomerInitiatorSolventTemp. (°C)Time (h)Conversion (%)Reference
2-VinylpyridineBPOIPA5524~80[15][16]
4-VinylpyridineBPOIPA6524~90[15][16]

Copolymerization of Vinylpyridine

Vinylpyridine monomers can be copolymerized with a variety of other monomers, such as styrene and methyl methacrylate, to produce copolymers with tailored properties.

Copolymerization of 4-Vinylpyridine with Methyl Methacrylate[17]

Copolymerizations of methyl methacrylate (MMA) with 4-vinylpyridine (4VP) have been performed in 1,4-dioxane at 30°C using a Ni(II)-Benzoinoxime complex as a free radical initiator. The monomer reactivity ratios were determined to be r_MMA = 0.559 and r_4VP = 1.264, suggesting a random copolymerization.[17]

Characterization of Poly(vinylpyridine)

The synthesized poly(vinylpyridine) and its copolymers are typically characterized by a variety of analytical techniques to determine their molecular weight, polydispersity, composition, and thermal properties.

  • Size Exclusion Chromatography (SEC/GPC): Used to determine the number average molecular weight (M_n), weight average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n).[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and, in the case of copolymers, to determine the comonomer composition.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the polymer.

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (T_g) of the polymer.[5]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.

This guide provides a foundational understanding of the key polymerization techniques for vinylpyridine. For more specific applications and advanced architectures, readers are encouraged to consult the cited literature.

References

Methodological & Application

Polymerization of 6-Methyl-2-vinylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled polymerization of 6-Methyl-2-vinylpyridine (6M2VP), a versatile monomer for the synthesis of advanced polymer architectures. The resulting poly(this compound) (P6M2VP) and its block copolymers are of significant interest in various fields, particularly in the development of smart drug delivery systems, due to their pH-responsive nature.

This guide covers three major controlled polymerization techniques: Living Anionic Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragment-ation Chain-Transfer (RAFT) Polymerization. While specific literature on the controlled polymerization of 6M2VP is limited, the protocols presented herein are based on established methods for the closely related and structurally similar monomer, 2-vinylpyridine (2VP). These protocols can be readily adapted by researchers to achieve well-defined P6M2VP with controlled molecular weights and low polydispersity.

Introduction to Poly(this compound)

Poly(this compound) is a cationic polymer that exhibits a response to changes in pH. The pyridine ring in the repeating unit can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This property makes P6M2VP an attractive candidate for the design of "smart" materials that can respond to specific biological environments, such as the acidic milieu of tumor tissues or the interior of endosomes. In drug delivery, this pH-responsiveness can be harnessed to trigger the release of encapsulated therapeutics at the target site, enhancing efficacy and reducing off-target effects.

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique is critical for controlling the architecture and properties of the resulting polymer. Here, we present an overview of three powerful methods for the synthesis of well-defined P6M2VP.

Polymerization TechniqueKey AdvantagesKey DisadvantagesTypical Polydispersity Index (PDI)
Living Anionic Polymerization Precise control over molecular weight, narrow molecular weight distribution, ability to create well-defined block copolymers.Requires stringent reaction conditions (high purity reagents, inert atmosphere, low temperatures).< 1.1
Atom Transfer Radical Polymerization (ATRP) Tolerant to a wider range of functional groups, can be performed in various solvents, good control over polymer architecture.Requires a transition metal catalyst which may need to be removed from the final product.1.1 - 1.3
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Versatile for a broad range of monomers, compatible with a wide array of reaction conditions, metal-free.Requires a RAFT agent, which can sometimes be colored and may need to be removed or modified post-polymerization.1.1 - 1.3

Experimental Protocols

The following are detailed protocols for the polymerization of this compound using living anionic, ATRP, and RAFT techniques. Safety Note: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Living Anionic Polymerization

Living anionic polymerization offers unparalleled control over the polymer structure. The following protocol is adapted from established procedures for 2-vinylpyridine and requires rigorous exclusion of air and moisture.[1][2]

Materials:

  • This compound (6M2VP), freshly distilled from CaH₂.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated before use.

  • Methanol, degassed.

Protocol:

  • Assemble a Schlenk flask equipped with a magnetic stir bar and septum under an inert atmosphere (argon or nitrogen).

  • Dry the flask by heating under vacuum and backfilling with inert gas three times.

  • Transfer freshly distilled THF to the reaction flask via cannula.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the desired amount of sec-BuLi initiator to the THF via syringe.

  • Slowly add the freshly distilled 6M2VP monomer to the initiator solution via syringe. A color change is typically observed, indicating the formation of the living carbanion.

  • Allow the polymerization to proceed for the desired time (typically 1-2 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or petroleum ether).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Quantitative Data (Adapted from Poly(2-vinylpyridine))

InitiatorSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
sec-BuLiTHF-7840,6001.09[3]
n-BuLiTHF-7815,0001.06[3]
CumylpotassiumTHF-7822,4001.09[3]
Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled radical polymerization of a variety of monomers, including vinylpyridines. The following protocol is a general guideline adapted from procedures for other vinyl monomers.[4]

Materials:

  • This compound (6M2VP), passed through a column of basic alumina to remove inhibitor.

  • Ethyl α-bromoisobutyrate (EBiB) as initiator.

  • Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand.

  • Anisole or another suitable solvent.

  • Methanol.

Protocol:

  • To a Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask with a rubber septum and cycle between vacuum and inert gas three times.

  • Add the solvent, 6M2VP monomer, and PMDETA ligand to the flask via syringe under an inert atmosphere.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, add the EBiB initiator via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

  • Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and PDI).

  • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.

  • Remove the copper catalyst by passing the polymer solution through a short column of neutral alumina.

  • Precipitate the polymer in a non-solvent such as cold methanol or hexane.

  • Collect the polymer by filtration and dry under vacuum.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile technique that avoids the use of metal catalysts. The choice of RAFT agent is crucial for successful polymerization. For vinylpyridines, a dithiobenzoate or a similar agent is often effective.[5][6]

Materials:

  • This compound (6M2VP), passed through basic alumina.

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) or another suitable RAFT agent.

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as initiator, recrystallized from methanol.

  • 1,4-Dioxane or another suitable solvent.

  • Diethyl ether or hexane.

Protocol:

  • In a reaction tube or Schlenk flask, dissolve the 6M2VP monomer, RAFT agent, and AIBN in the chosen solvent.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the reaction vessel with an inert gas and seal it.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C).

  • Allow the polymerization to proceed for the specified time. The progress can be monitored by taking aliquots for analysis.

  • Quench the polymerization by rapid cooling and exposure to air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or hexane).

  • The precipitated polymer can be further purified by redissolving and re-precipitating.

  • Collect the final polymer by filtration and dry under vacuum.

Quantitative Data (Adapted from Poly(2-vinylpyridine) and Poly(4-vinylpyridine)) [5]

MonomerRAFT AgentInitiatorTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)
2-VinylpyridineCumyl dithiobenzoateAIBN608,5001.12
4-VinylpyridineCumyl dithiobenzoateAIBN6010,2001.11

Visualizing Polymerization Mechanisms and Workflows

General Polymerization Workflow

The following diagram illustrates a typical workflow for a controlled polymerization experiment.

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Characterization Monomer_Purification Monomer Purification (Distillation/Alumina) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Distillation) Solvent_Purification->Reaction_Setup Initiator_Catalyst_Prep Initiator/Catalyst Preparation Initiator_Catalyst_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating/Stirring) Degassing->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation Termination->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Characterization Characterization (NMR, GPC, etc.) Filtration_Drying->Characterization

Caption: General experimental workflow for controlled polymerization.

Living Anionic Polymerization Mechanism

This diagram illustrates the key steps in the living anionic polymerization of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) Initiator Initiator (I⁻) Monomer1 Monomer (M) Initiator->Monomer1 IM I-M⁻ Monomer1->IM Living_Chain Living Polymer Chain (I-Mₙ⁻) IM->Living_Chain Monomer2 Monomer (M) Living_Chain->Monomer2 Longer_Chain Propagated Chain (I-Mₙ₊₁⁻) Monomer2->Longer_Chain Active_Chain Living Polymer Chain (I-Mₙ₊₁⁻) Longer_Chain->Active_Chain Terminator Terminating Agent (e.g., MeOH) Active_Chain->Terminator Dead_Polymer Terminated Polymer Terminator->Dead_Polymer

Caption: Mechanism of living anionic polymerization.

Atom Transfer Radical Polymerization (ATRP) Mechanism

The mechanism of ATRP involves a reversible activation and deactivation of the growing polymer chain.

G Initiator Initiator (R-X) Radical Radical (R•) Initiator->Radical Activation Catalyst_Act Catalyst (Cu(I)L) Catalyst_Deact Deactivator (Cu(II)XL) Dormant_Chain Dormant Chain (Pₙ-X) Radical->Catalyst_Deact Oxidation Monomer Monomer (M) Radical->Monomer Initiation Propagating_Radical Propagating Radical (Pₙ•) Monomer->Propagating_Radical Propagating_Radical->Dormant_Chain Deactivation Dormant_Chain->Catalyst_Act Reduction Dormant_Chain->Propagating_Radical Activation

Caption: ATRP mechanism showing the activation/deactivation equilibrium.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Mechanism

The RAFT mechanism relies on a chain transfer agent to control the polymerization.

G cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Reinitiation & Propagation Initiator Initiator (I₂) Radical Radical (I•) Initiator->Radical Heat Monomer1 Monomer (M) Radical->Monomer1 Propagating_Radical Propagating Radical (Pₙ•) Monomer1->Propagating_Radical Active_Chain Active Chain (Pₙ•) Propagating_Radical->Active_Chain RAFT_Agent RAFT Agent Active_Chain->RAFT_Agent Intermediate RAFT Adduct Radical RAFT_Agent->Intermediate Dormant_Chain Dormant Chain Intermediate->Dormant_Chain Leaving_Radical Leaving Radical (R•) Dormant_Chain->Leaving_Radical New_Radical New Radical (R•) Leaving_Radical->New_Radical Monomer2 Monomer (M) New_Radical->Monomer2 New_Active_Chain New Active Chain (Pₘ•) Monomer2->New_Active_Chain New_Active_Chain->Active_Chain Enters RAFT Equilibrium

Caption: Key steps in the RAFT polymerization mechanism.

Applications in Drug Delivery

The pH-responsive nature of P6M2VP makes it a highly promising material for advanced drug delivery systems.[7][8] Block copolymers containing a hydrophilic block (such as polyethylene glycol, PEG) and a pH-sensitive P6M2VP block can self-assemble into micelles in aqueous solution at physiological pH. These micelles can encapsulate hydrophobic drugs within their core.

When these micelles accumulate in an acidic environment, such as a tumor or within the endosomes of cells, the P6M2VP block becomes protonated. This protonation leads to a change in the polymer's hydrophilicity, causing the micelle to swell or disassemble, thereby releasing the encapsulated drug precisely at the target site. This triggered release mechanism can significantly improve the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing exposure to healthy tissues.[7]

Workflow for Drug-Loaded Micelle Formulation:

  • Synthesis of Amphiphilic Block Copolymer: Synthesize a block copolymer of PEG and 6M2VP (PEG-b-P6M2VP) using one of the controlled polymerization techniques described above.

  • Micelle Formation and Drug Loading: Dissolve the block copolymer and the hydrophobic drug in a common organic solvent. Add water dropwise to induce micelle formation and encapsulation of the drug.

  • Solvent Removal: Remove the organic solvent by dialysis against water.

  • Characterization: Characterize the size, morphology, and drug loading of the micelles using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • In Vitro Release Studies: Evaluate the pH-triggered drug release profile by incubating the drug-loaded micelles in buffers of different pH values (e.g., pH 7.4 and pH 5.5) and measuring the amount of released drug over time.

This targeted and controlled release strategy holds great promise for the development of more effective and less toxic cancer therapies and other drug delivery applications.

References

The Versatile Building Block: 6-Methyl-2-vinylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methyl-2-vinylpyridine is a versatile heterocyclic compound that serves as a valuable building block in a wide array of organic syntheses. Its unique structure, featuring a pyridine ring activated by a vinyl group and a methyl substituent, allows it to participate in a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including polymerization, Diels-Alder reactions, and Michael additions. These applications are crucial in the development of novel polymers, catalysts, and pharmaceutical intermediates.

Polymerization of this compound

This compound is a monomer used in the production of specialty polymers and resins. The resulting polymers find applications in coatings, as dye acceptors, and in the synthesis of ion-exchange resins. The polymerization can proceed via various mechanisms, including free-radical and anionic polymerization.

Free-Radical Polymerization

Free-radical polymerization is a common method for producing polymers from this compound. The reaction is typically initiated by a radical initiator and proceeds in a suitable solvent.

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol is adapted from the solution polymerization of 2-vinylpyridine.[1]

Materials:

  • This compound (freshly distilled)

  • Isopropyl alcohol (IPA, solvent)

  • Benzoyl peroxide (BPO, initiator)

  • Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer

  • Water bath or heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 30 g of this compound in 70 g of isopropyl alcohol.

  • Add the desired weight percentage of benzoyl peroxide (e.g., 2-4 wt% relative to the monomer).

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining a nitrogen atmosphere, heat the reaction mixture to 70-80 °C with constant stirring.

  • The polymerization is allowed to proceed for a specified time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and determining the solid content after solvent evaporation.

  • After the desired reaction time, cool the mixture to room temperature.

  • The polymer can be precipitated by pouring the solution into a non-solvent such as hexane.

  • Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Quantitative Data:

The following table summarizes typical monomer conversion data for the polymerization of vinylpyridines under various conditions, adapted from studies on 2-vinylpyridine.[1]

Initiator (BPO) (wt%)Temperature (°C)Reaction Time (h)Monomer Conversion (%)
4556~60
4656~75
4754>80
2656~50

Workflow for Free-Radical Polymerization:

FreeRadicalPolymerization Monomer This compound + Solvent (IPA) + Initiator (BPO) ReactionVessel Reaction Vessel (N2 atmosphere) Monomer->ReactionVessel Heating Heating (70-80 °C) ReactionVessel->Heating Polymerization Polymerization Heating->Polymerization Precipitation Precipitation (in non-solvent) Polymerization->Precipitation Isolation Filtration & Drying Precipitation->Isolation FinalProduct Poly(this compound) Isolation->FinalProduct

Caption: Workflow for the free-radical polymerization of this compound.

Diels-Alder Reactions

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This provides a powerful method for the synthesis of complex cyclohexene-fused pyridine derivatives, which are valuable scaffolds in medicinal chemistry. The reaction is often promoted by Lewis acids to enhance the reactivity of the dienophile.[2][3]

Experimental Protocol: Lewis Acid-Promoted Diels-Alder Reaction

This is a general protocol adapted from the Lewis acid-promoted Diels-Alder reaction of vinylpyridines.[2][3]

Materials:

  • This compound

  • Diene (e.g., isoprene, cyclopentadiene)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the diene (1.2 equivalents) and anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add this compound (1.0 equivalent) to the solution.

  • Slowly add the Lewis acid (e.g., 0.5 equivalents of BF₃·OEt₂) to the stirred mixture.

  • Allow the reaction to stir at the specified temperature for the required time (e.g., 24-72 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The following table presents representative yields for Lewis acid-promoted Diels-Alder reactions of vinylpyridines with various dienes.[2]

DienophileDieneLewis Acid (equiv.)Time (h)Yield (%)
4-VinylpyridineIsopreneBF₃·OEt₂ (0.5)7254
2-VinylpyridineCyclopentadieneBF₃·OEt₂ (0.2)2485
2-Vinylpyridine2,3-Dimethyl-1,3-butadieneBF₃·OEt₂ (0.2)2475

Logical Diagram for Diels-Alder Reaction:

DielsAlder cluster_reactants Reactants Dienophile This compound Reaction [4+2] Cycloaddition Dienophile->Reaction Diene Diene Diene->Reaction LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->Reaction catalyzes Product Cyclohexene-fused Pyridine Derivative Reaction->Product

Caption: Key components of a Lewis acid-catalyzed Diels-Alder reaction.

Michael Addition Reactions

This compound can act as a Michael acceptor, undergoing conjugate addition with a variety of nucleophiles. This reaction is a fundamental C-C and C-heteroatom bond-forming reaction, providing access to a wide range of functionalized pyridine derivatives. Danishefsky and coworkers have utilized this compound (referred to as 6-vinylpicoline) in conjugate addition reactions for the synthesis of steroid analogs.[4]

Experimental Protocol: Michael Addition of a Carbon Nucleophile

This protocol is a general procedure based on the Michael addition to vinylpyridines.[4]

Materials:

  • This compound

  • Carbon nucleophile precursor (e.g., a compound with an acidic C-H bond like malononitrile or a ketone)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carbon nucleophile precursor in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add the base portion-wise to the stirred solution to generate the nucleophile.

  • After stirring for 15-30 minutes, add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or distillation.

Quantitative Data:

The following table provides examples of yields for Michael addition reactions involving vinylpyridines.

Michael AcceptorNucleophileBase/CatalystSolventYield (%)Reference
2-Vinylpyridine2-Tetralone EnolateBase-promoted-49[5]
4-Vinylpyridine4-MethylthiophenolNone-90[5]
2-VinylpyridineSodium MethanesulfinateAcetic Acid-91[5]

Reaction Workflow for Michael Addition:

MichaelAddition cluster_setup Reaction Setup Nucleophile_Precursor Nucleophile Precursor + Anhydrous Solvent Nucleophile_Generation Nucleophile Generation (in situ) Nucleophile_Precursor->Nucleophile_Generation Base Base Base->Nucleophile_Generation Reaction Michael Addition Nucleophile_Generation->Reaction Michael_Acceptor This compound Michael_Acceptor->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product Functionalized Pyridine Derivative Purification->Product

Caption: Workflow for the Michael addition to this compound.

Application in Ligand Synthesis for Catalysis

The pyridine nitrogen and the vinyl group of this compound can be utilized to synthesize multidentate ligands for transition metal catalysts. These catalysts can be employed in various organic transformations. For instance, derivatives of 6-methylpyridine can be used to create ligands for iron complexes active in polymerization catalysis.[6]

Conceptual Application: The vinyl group can be functionalized (e.g., via hydroboration-oxidation to an alcohol, or epoxidation followed by ring-opening) to introduce another coordinating atom, which, together with the pyridine nitrogen, can chelate to a metal center.

This compound is a highly valuable and reactive building block in organic synthesis. Its ability to undergo polymerization, cycloaddition, and conjugate addition reactions makes it a key intermediate in the synthesis of a diverse range of functional materials and complex organic molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this versatile compound in their synthetic endeavors. The presence of the methyl group, compared to the unsubstituted 2-vinylpyridine, can influence the reactivity and selectivity of these reactions, offering opportunities for fine-tuning synthetic outcomes.

References

Application Notes and Protocols for 6-Methyl-2-vinylpyridine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Methyl-2-vinylpyridine (6M2VP) as a monomer in polymer chemistry. It covers various polymerization techniques and explores the application of the resulting polymers, particularly in the field of drug delivery.

Introduction to this compound

This compound is a derivative of 2-vinylpyridine and serves as a versatile monomer for the synthesis of functional polymers. The presence of the pyridine ring imparts unique properties to the resulting polymers, including pH-responsiveness, the ability to coordinate with metal ions, and specific solubility characteristics. These properties make poly(this compound) (P6M2VP) and its copolymers attractive materials for a range of applications, from industrial coatings to advanced biomedical uses like drug delivery systems. The methyl group at the 6-position can influence the polymer's properties, such as its glass transition temperature and solubility, compared to the unsubstituted poly(2-vinylpyridine).

Polymerization of this compound

P6M2VP can be synthesized via several polymerization methods, including free radical, anionic, and controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). Controlled polymerization methods are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.

Data Presentation: Polymerization of Vinylpyridines

The following table summarizes typical results obtained from the polymerization of vinylpyridine monomers under different controlled polymerization techniques. While specific data for 6M2VP is limited, the data for 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) provide a strong basis for predicting the behavior of 6M2VP.

Polymerization MethodMonomerInitiator/CTA/Catalyst SystemSolventTemp. (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
Anionic2-vinylpyridinesec-BuLiTHF-78< 15,000-100,000< 1.1[1]
RAFT2-vinylpyridineAIBN / Cumyl dithiobenzoateBulk604-107,900-38,0001.10-1.25[2]
RAFT4-vinylpyridineAIBN / Cumyl dithiobenzoateBulk604-108,500-39,0001.12-1.23[2]
ATRP2-vinylpyridineEthyl α-bromoisobutyrate / CuBr / PMDETAAnisole801-510,000-50,0001.1-1.3

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound

Anionic polymerization yields polymers with highly controlled molecular weights and very narrow polydispersity. This protocol is adapted from procedures for 2-vinylpyridine[1].

Materials:

  • This compound (6M2VP), freshly distilled from CaH₂

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated

  • Methanol, anhydrous

  • Argon or Nitrogen gas, high purity

  • Schlenk line and glassware

Procedure:

  • Assemble a Schlenk flask equipped with a magnetic stir bar and bake it under vacuum.

  • After cooling under inert gas, transfer a calculated volume of purified THF to the flask via cannula.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the purified 6M2VP monomer to the cold THF via a gastight syringe.

  • Initiate the polymerization by the rapid addition of the calculated amount of sec-BuLi initiator. An immediate color change is typically observed.

  • Allow the polymerization to proceed for 1 hour at -78 °C.

  • Terminate the reaction by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane).

  • Isolate the polymer by filtration and dry under vacuum at 40 °C to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Workup & Characterization Monomer_Purification Monomer Purification (Distillation) Reaction_Setup Reaction Setup (-78 °C, Inert Atm.) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Distillation) Solvent_Purification->Reaction_Setup Initiation Initiation (sec-BuLi addition) Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination (Methanol addition) Propagation->Termination Precipitation Precipitation (in Hexane) Termination->Precipitation Isolation Isolation & Drying Precipitation->Isolation Characterization Characterization (SEC, NMR, FTIR) Isolation->Characterization

Anionic Polymerization Workflow for P6M2VP.
Protocol 2: RAFT Polymerization of this compound

RAFT polymerization is a versatile controlled radical polymerization technique that is tolerant of a wider range of functional groups and reaction conditions than anionic polymerization. This protocol is based on the RAFT polymerization of 2-vinylpyridine[2].

Materials:

  • This compound (6M2VP), passed through a column of basic alumina to remove inhibitor

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Cumyl dithiobenzoate (CDB) as the RAFT agent

  • Anhydrous solvent (e.g., 1,4-dioxane or bulk)

  • Schlenk tube and vacuum line

Procedure:

  • In a Schlenk tube, add the 6M2VP monomer, AIBN, and CDB in the desired molar ratio (e.g., [6M2VP]:[CDB]:[AIBN] = 200:1:0.2).

  • If using a solvent, add it to the tube.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with an inert gas (e.g., argon) and seal.

  • Place the tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR or GC.

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Purify the polymer by dissolving it in a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., cold hexane). Repeat the precipitation step twice.

  • Dry the polymer under vacuum to a constant weight.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Workup & Characterization Reactants Combine Monomer, RAFT Agent, Initiator Degassing Freeze-Pump-Thaw Cycles Reactants->Degassing Heating Heat to Reaction Temp. (e.g., 70 °C) Degassing->Heating Monitoring Monitor Conversion (NMR/GC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Purification Purification by Precipitation Quenching->Purification Characterization Characterization (SEC, NMR) Purification->Characterization

RAFT Polymerization Workflow for P6M2VP.

Application in Drug Delivery: pH-Responsive Micelles

Polymers containing 6M2VP are excellent candidates for creating pH-responsive drug delivery systems. When P6M2VP is incorporated into an amphiphilic block copolymer (e.g., with a hydrophilic block like poly(ethylene glycol), PEG), these copolymers can self-assemble into micelles in aqueous solution. The P6M2VP block forms the hydrophobic core of the micelle, which can encapsulate hydrophobic drugs. The pyridine nitrogen in the P6M2VP core can be protonated at acidic pH, leading to the swelling or disassembly of the micelle and the release of the encapsulated drug. This is particularly advantageous for targeted drug delivery to acidic environments such as tumors or endosomes within cells[3][4].

Data Presentation: Drug Encapsulation and Release in Vinylpyridine-based Micelles

The following table presents representative data for drug loading and release from micelles formed by PEG-b-poly(vinylpyridine) copolymers.

DrugCopolymerDrug Loading Content (%)Encapsulation Efficiency (%)Release at pH 7.4 (24h)Release at pH 5.0 (24h)Reference
DoxorubicinPEG-b-P2VP~15>80<20%>80%[3]
CurcuminPEG-b-P2VP6.470~40% (after 150h)>90% (after 150h at pH 2.0)[5]
5-FluorouracilPEG-b-P2VP5.864~60% (after 150h)>90% (after 150h at pH 2.0)[5]
Protocol 3: Preparation and Drug Loading of P6M2VP-containing Micelles

This protocol describes the formation of micelles from a pre-synthesized amphiphilic block copolymer (e.g., PEG-b-P6M2VP) and the encapsulation of a hydrophobic drug.

Materials:

  • PEG-b-P6M2VP block copolymer

  • Hydrophobic drug (e.g., Doxorubicin, Curcumin)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS) at pH 7.4

  • Organic solvent (e.g., Dimethylformamide, DMF)

Procedure:

  • Micelle Formation and Drug Encapsulation (Dialysis Method): a. Dissolve a known amount of the PEG-b-P6M2VP copolymer and the hydrophobic drug in a minimal amount of a common organic solvent (e.g., DMF). A typical polymer to drug weight ratio is 5:1 to 10:1. b. Transfer the solution into a dialysis bag. c. Dialyze against a large volume of PBS (pH 7.4) for 24-48 hours, with several changes of the buffer. This process gradually removes the organic solvent, leading to the self-assembly of the copolymer into drug-loaded micelles.

  • Purification: a. After dialysis, the micellar solution may be filtered through a 0.45 µm syringe filter to remove any large aggregates or precipitated drug.

  • Characterization of Drug-Loaded Micelles: a. Size and Morphology: Determine the hydrodynamic diameter and size distribution of the micelles using Dynamic Light Scattering (DLS). Visualize the morphology using Transmission Electron Microscopy (TEM). b. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): i. Lyophilize a known volume of the micellar solution. ii. Dissolve the lyophilized powder in a known volume of a solvent that dissolves both the polymer and the drug (e.g., DMF). iii. Quantify the amount of drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve of the free drug. iv. Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
    • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol 4: In Vitro pH-Triggered Drug Release Study

This protocol outlines a method to study the release of an encapsulated drug from the pH-responsive micelles.

Materials:

  • Drug-loaded micellar solution

  • Dialysis membrane

  • Release media: PBS at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.0)

Procedure:

  • Place a known volume of the drug-loaded micellar solution into a dialysis bag.

  • Immerse the dialysis bag in a known volume of the release medium (either pH 7.4 or pH 5.0) maintained at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Drug_Delivery_Workflow cluster_synthesis Synthesis cluster_formulation Micelle Formulation cluster_release pH-Triggered Release BCP_Synthesis Synthesize PEG-b-P6M2VP Dissolution Dissolve BCP and Drug in Organic Solvent BCP_Synthesis->Dissolution Dialysis Dialyze against Aqueous Buffer (pH 7.4) Dissolution->Dialysis Self_Assembly Self-Assembly into Drug-Loaded Micelles Dialysis->Self_Assembly Neutral_pH Stable Micelles at pH 7.4 Self_Assembly->Neutral_pH Acidic_pH Acidic Environment (Tumor/Endosome, pH < 6.5) Neutral_pH->Acidic_pH Protonation Protonation of P6M2VP Core Acidic_pH->Protonation Disassembly Micelle Disassembly/ Swelling Protonation->Disassembly Drug_Release Drug Release Disassembly->Drug_Release

Conceptual workflow for drug delivery using pH-responsive P6M2VP micelles.

Conclusion

This compound is a valuable monomer for the synthesis of functional polymers with applications in diverse fields, including advanced drug delivery. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of P6M2VP and its copolymers. The pH-responsive nature of these polymers offers a powerful tool for the development of "smart" materials that can respond to their environment, paving the way for more effective and targeted therapies. Further research into the specific properties and polymerization kinetics of 6M2VP will undoubtedly expand its utility in polymer chemistry and materials science.

References

Application Notes and Protocols for 2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of 2-vinylpyridine (2VP). Adherence to these guidelines is crucial to ensure laboratory safety and maintain the integrity of the chemical. 2-Vinylpyridine is a versatile monomer used in the synthesis of various polymers and as an intermediate in the pharmaceutical and chemical industries.[1][2][3] However, it is a hazardous substance that requires careful management.

Hazard Summary

2-Vinylpyridine is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or inhaled.[4][5][6] It causes severe skin burns and serious eye damage, and may cause an allergic skin reaction or respiratory irritation.[4][5][6] It is also toxic to aquatic life with long-lasting effects.[5][6][7] Due to its high reactivity, 2-vinylpyridine is prone to polymerization, which can be initiated by heat, light, or contact with incompatible materials.[1][8][9] This polymerization can be violent, generating fire or explosion hazards.[8] Therefore, it is typically supplied with an inhibitor, such as p-tert-butylcatechol (TBC), to prevent premature polymerization.[1][9]

Quantitative Data

The physical and chemical properties of 2-vinylpyridine are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₇N[1][10]
Molecular Weight 105.14 g/mol [1][4]
Appearance Colorless to dark brown liquid with a pungent odor[1][8][11]
Boiling Point 158-160 °C[1][8]
Melting Point -50 °C[1][11]
Flash Point 42 - 47 °C (107.6 - 116.6 °F)[4][8]
Density 0.975 - 0.998 g/mL at 25 °C[4]
Solubility in Water 2.5 - 27.5 g/L[1][11]
Vapor Pressure 10 mmHg at 44.5 °C
Autoignition Temperature 440 °C (824 °F)[4]
Explosion Limits Lower: 1.3%, Upper: 10.7%[4]
Recommended Storage Temperature -20 °C to 8 °C (Store in freezer or cool place)[2][7][10]
Inhibitor Typically 0.1 wt. % p-tert-butylcatechol (TBC)[9]

Experimental Protocols

Personal Protective Equipment (PPE)

Before handling 2-vinylpyridine, ensure the following personal protective equipment is worn:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.[4][7]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[10] Inspect gloves for any damage before use and use proper glove removal technique.

    • Protective Clothing: Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin exposure.[4][12] A chemical protection suit may be necessary for large-scale operations or in case of a spill.[8]

  • Respiratory Protection: All handling of 2-vinylpyridine must be conducted in a certified chemical fume hood.[10][12] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][12]

Handling Protocol
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][13]

    • Assemble all necessary equipment and have spill control materials (e.g., absorbent pads, sand, or a commercial spill kit) readily available.[12]

    • Use only non-sparking tools to prevent ignition of flammable vapors.[10][14]

  • Chemical Handling:

    • Conduct all manipulations of 2-vinylpyridine inside a certified chemical fume hood to avoid inhalation of vapors.[10][12]

    • Ground and bond containers and receiving equipment to prevent the buildup of electrostatic charge.[5]

    • Keep the container tightly closed when not in use.[5][7][14]

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Do not eat, drink, or smoke in the handling area.[4][5][13]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water immediately after handling.[6][7][13]

    • Clean the work area within the fume hood.

    • Decontaminate or dispose of all PPE as hazardous waste.[13]

Storage Protocol

Proper storage is critical to prevent hazardous polymerization and maintain the chemical's stability.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6][7][14]

    • The recommended storage temperature is between -20 °C and 8 °C.[2][7][10] Storing in a freezer is a common practice.[10]

    • Keep the container tightly closed and sealed.[5][7][14] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][7]

    • Store in the dark as 2-vinylpyridine is light-sensitive.[8][15]

  • Inhibitor Monitoring:

    • 2-Vinylpyridine is stabilized with an inhibitor, typically p-tert-butylcatechol (TBC).[1][9] The inhibitor level should be monitored periodically, especially for older samples or those stored for extended periods.

    • If the inhibitor level is depleted, the chemical may polymerize. Consult safety data sheets or technical support for guidance on replenishing the inhibitor if necessary.

  • Incompatible Materials:

    • Store separately from strong oxidizing agents, strong acids, strong bases, peroxides, and other incompatible materials to prevent violent reactions.[3][4][8][10][11][16]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[4][7]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[4][7]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate personnel from the area.[13]

    • Remove all sources of ignition.[13][14]

    • Wear appropriate PPE, including respiratory protection.[7]

    • Absorb the spill with inert, non-combustible material such as sand or earth.[8][16]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[14][16]

  • Large Spills:

    • Isolate the spill area and prevent entry.[16]

    • A vapor-suppressing foam may be used to reduce vapors.[16]

    • Dike the spill to prevent it from entering waterways or sewers.[16]

    • Follow the same collection procedures as for small spills.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

  • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4] Burning produces toxic fumes, including nitrogen oxides and cyanide.[8]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][7] Use water spray to cool unopened containers.[4][7]

Waste Disposal

All waste containing 2-vinylpyridine must be treated as hazardous waste.

  • Waste Collection:

    • Collect liquid waste in a dedicated, labeled, and sealed container that is compatible with the chemical.[12]

    • Collect contaminated solid waste (e.g., gloves, absorbent materials) in a separate, clearly labeled hazardous waste container.[12]

  • Disposal:

    • Dispose of waste through a licensed disposal company.[7][12]

    • Do not discharge into drains or the environment.[7][14]

    • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[14]

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of 2-vinylpyridine.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_storage Storage cluster_waste Waste Disposal prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood & Safety Equipment prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_transfer Transfer/Weigh Chemical (Use Non-Sparking Tools) prep_spill->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_seal Tightly Seal Container handle_use->handle_seal waste_collect Collect in Labeled Hazardous Waste Container handle_use->waste_collect Generate Waste post_clean Clean Work Area handle_seal->post_clean storage_conditions Store in a Cool, Dark, Well-Ventilated Area (-20°C to 8°C) handle_seal->storage_conditions If not empty post_ppe Doff & Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash end_procedure End of Procedure post_wash->end_procedure storage_conditions->end_procedure waste_dispose Dispose via Licensed Company waste_collect->waste_dispose waste_dispose->end_procedure start Start start->prep_ppe

Caption: Workflow for safe handling, storage, and disposal of 2-vinylpyridine.

References

The Versatility of Poly(2-vinylpyridine): A Detailed Guide to its Applications in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Poly(2-vinylpyridine) (P2VP) has emerged as a highly versatile polymer in material science, finding applications in a diverse range of fields from drug delivery to nanotechnology. Its unique properties, stemming from the presence of the pyridine functional group, make it a valuable tool for researchers and scientists. This document provides detailed application notes and protocols for the use of P2VP in various material science applications, tailored for researchers, scientists, and drug development professionals.

Core Properties of Poly(2-vinylpyridine)

P2VP is a cationic polymer characterized by its pyridine functional groups, which can be protonated under acidic conditions, rendering the polymer positively charged and water-soluble.[1] This pH-responsive behavior is a cornerstone of many of its applications. The polymer exhibits good film-forming properties and thermal stability.[1] Key properties are summarized in the table below.

PropertyValueReferences
Molecular Weight Range 200,000–400,000 g/mol (typical)[1]
Glass Transition Temperature (Tg) ~104°C[1][2]
Melting Point >200°C[1]
Solubility Soluble in protonated/acidic form in water. Also soluble in DMF, THF, toluene, methanol, ethanol, and CHCl3. Insoluble in water at neutral to high pH, hexanes, and ether.[1][3]
Functional Groups Pyridine (basic, protonatable)[1]
Charge Behavior Cationic when protonated (pH-dependent)[1]

Applications and Experimental Protocols

pH-Responsive Drug Delivery Systems

The ability of P2VP to transition from a hydrophobic to a hydrophilic state in response to pH changes makes it an excellent candidate for creating "smart" drug delivery systems. When incorporated into block copolymers, such as with poly(ethylene glycol) (PEG), P2VP can form micelles that encapsulate hydrophobic drugs at physiological pH (7.4).[4][5] In the acidic environment of a tumor or within a cell's endosome, the P2VP block becomes protonated and hydrophilic, leading to the disassembly of the micelle and the targeted release of the drug.[4][5]

DrugCopolymerEncapsulation Efficiency (%)Drug Release (%) at pH 4.5References
GossypolPEG90PVP2358391[4][5]
CDKI-73PEG90PVP235>8377[4][5]
DoxorubicinPEG90PVP235>8310[4][5]
CurcuminP2VP90-b-PEO3986.4>90 (at pH 2)[6][7]
5-FluorouracilP2VP90-b-PEO3985.8>90 (at pH 2)[6][7]

This protocol describes the preparation of drug-loaded micelles using a dialysis method.[6]

Materials:

  • P2VP-b-PEO block copolymer

  • Dimethyl sulfoxide (DMSO)

  • Hydrophobic drug (e.g., Curcumin)

  • Cellulose dialysis membranes (MWCO: 12 kDa)

  • Ultrapure water

Procedure:

  • Dissolve 250 mg of P2VP-b-PEO block copolymer in 50 mL of DMSO with stirring at room temperature.

  • Once the copolymer is fully dissolved, add the desired amount of the hydrophobic drug and stir until dissolved.

  • Transfer the solution to a cellulose dialysis membrane.

  • Dialyze the solution against 1 L of ultrapure water for 24 hours.

  • Change the water five times during the dialysis process to ensure complete removal of DMSO.

  • The resulting aqueous solution will contain the drug-loaded polymeric micelles.

Drug_Delivery_Workflow cluster_prep Micelle Preparation cluster_delivery Drug Delivery dissolve Dissolve P2VP-b-PEO and drug in DMSO dialysis Dialyze against ultrapure water dissolve->dialysis micelles Formation of drug-loaded micelles dialysis->micelles injection Systemic Administration micelles->injection Injectable Formulation accumulation Tumor Accumulation (EPR effect) injection->accumulation uptake Cellular Uptake (Endocytosis) accumulation->uptake release pH-triggered Drug Release uptake->release

Workflow for P2VP-based drug delivery.
Surface Modification and Nanoparticle Immobilization

The pyridine groups in P2VP enable strong interactions with various surfaces, including metals and metal oxides, making it an effective surface modifier.[1][8] P2VP can be used to create thin films or polymer brushes on substrates to control surface properties or to act as a "molecular glue" for the immobilization of nanoparticles.[8][9] This is particularly useful in the fabrication of sensors and catalytic surfaces.

This protocol outlines a general procedure for modifying a substrate with P2VP and subsequently immobilizing nanoparticles.[8]

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • P2VP solution (e.g., in ethanol)

  • Nanoparticle suspension (e.g., gold nanoparticles in water)

  • Ethanol and water for rinsing

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate surface using a suitable method (e.g., sonication in ethanol and water, plasma cleaning).

  • P2VP Coating: Deposit a thin layer of P2VP onto the cleaned substrate. This can be achieved by:

    • Spin-coating: Dispense the P2VP solution onto the substrate and spin at a set speed to achieve a uniform film.

    • Dip-coating: Immerse the substrate in the P2VP solution for a specific duration and then withdraw it at a controlled speed.

    • Adsorption: Immerse the substrate in a dilute P2VP solution and allow the polymer to adsorb onto the surface over time.

  • Rinsing: Rinse the P2VP-coated substrate with a suitable solvent (e.g., ethanol) to remove any excess, non-adsorbed polymer.

  • Nanoparticle Immobilization: Immerse the P2VP-coated substrate in the nanoparticle suspension. The lone pair of electrons on the nitrogen atom of the pyridine ring will coordinate with the nanoparticles, leading to their immobilization on the surface.[9]

  • Final Rinsing: Gently rinse the substrate with water to remove any loosely bound nanoparticles.

  • Drying: Dry the substrate with a stream of inert gas (e.g., nitrogen).

Surface_Modification_Workflow cluster_process Surface Modification Process start Clean Substrate coat Coat with P2VP Solution (Spin, Dip, or Adsorption) start->coat rinse1 Rinse to Remove Excess Polymer coat->rinse1 immobilize Immerse in Nanoparticle Suspension rinse1->immobilize rinse2 Rinse to Remove Unbound Nanoparticles immobilize->rinse2 dry Dry Substrate rinse2->dry

Workflow for surface modification and nanoparticle immobilization.
Block Copolymer Self-Assembly for Nanopatterning

P2VP is frequently used as a block in block copolymers (BCPs) for directed self-assembly (DSA), a promising technique for next-generation lithography.[10][11] When combined with an immiscible block, such as polystyrene (PS), the BCP can self-assemble into highly ordered nanostructures (e.g., cylinders, lamellae) with feature sizes in the sub-10 nm range.[10] The P2VP domains can be selectively functionalized, for example, by coordinating with metal precursors for the fabrication of nanowires or other nanostructures.

This protocol describes the self-assembly of a PS-b-P2VP thin film using solvent vapor annealing (SVA).[11]

Materials:

  • PS-b-P2VP block copolymer

  • Solvent for spin-coating (e.g., toluene)

  • Substrate (e.g., silicon wafer)

  • Annealing solvent (e.g., acetone)

  • Annealing chamber

Procedure:

  • Solution Preparation: Dissolve the PS-b-P2VP in a suitable solvent to form a dilute solution (e.g., 1-2 wt%).

  • Spin-Coating: Spin-coat the BCP solution onto the substrate to create a thin film of a desired thickness.

  • Solvent Vapor Annealing:

    • Place the BCP-coated substrate inside an annealing chamber.

    • Introduce the vapor of a selective solvent (e.g., acetone, which is a good solvent for both blocks but may have a slight preference) into the chamber. This is typically done by bubbling a carrier gas (e.g., nitrogen) through the liquid solvent.

    • The solvent vapor swells the polymer film, increasing the mobility of the polymer chains and allowing them to self-assemble into their equilibrium morphology.

    • The annealing time and solvent vapor pressure are critical parameters that need to be optimized to achieve well-ordered structures.

  • Drying: After annealing, remove the substrate from the chamber and allow the solvent to evaporate, "locking in" the self-assembled nanostructure.

BCP_Self_Assembly start PS-b-P2VP in Solution spin_coat Spin-Coat onto Substrate start->spin_coat disordered_film Disordered Thin Film spin_coat->disordered_film sva Solvent Vapor Annealing disordered_film->sva ordered_film Self-Assembled Nanostructure sva->ordered_film

Logical relationship in BCP self-assembly.
Other Notable Applications

  • Coatings and Adhesives: P2VP enhances adhesion to metal and glass surfaces, making it a valuable component in specialty coatings and adhesives.[12]

  • Ion-Exchange Resins: The cationic nature of protonated P2VP allows it to be used in ion-exchange materials for separation and purification processes.[1][12]

  • Catalyst Supports: P2VP can act as a ligand to support metal catalysts, improving their stability and performance.[12][13]

  • Sensors: The ability of P2VP to interact with various molecules and its conductivity-enhancing properties make it suitable for use in electrochemical sensors, including humidity and glucose sensors.[14][15]

Conclusion

Poly(2-vinylpyridine) is a remarkably versatile polymer with a broad spectrum of applications in material science. Its pH-responsiveness, strong surface interactions, and ability to form well-defined nanostructures in block copolymers make it an invaluable tool for researchers in drug delivery, nanotechnology, surface science, and catalysis. The detailed protocols and data presented here provide a solid foundation for utilizing P2VP in a variety of advanced material applications.

References

Application Notes and Protocols for 6-Methyl-2-vinylpyridine in Catalytic Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-methyl-2-vinylpyridine in various catalytic processes. It is intended to serve as a practical guide for researchers in organic synthesis, polymer chemistry, and materials science.

Introduction

This compound is a versatile substituted pyridine that serves as a valuable building block and ligand in a range of catalytic reactions. Its unique electronic and steric properties, arising from the interplay between the pyridine ring, the vinyl group, and the methyl substituent, make it a molecule of significant interest in catalysis. This document explores its application in ruthenium-catalyzed C-C bond formation and as a monomer in the synthesis of functional polymers for photocatalysis.

Application 1: Ruthenium-Catalyzed β-Selective Alkylation of Vinylpyridines

This compound can be utilized as a substrate in ruthenium-catalyzed deoxygenative couplings with aldehydes and ketones. This reaction provides a highly regioselective method for the formation of new carbon-carbon bonds at the β-position of the vinyl group, leading to the synthesis of valuable alkylated pyridine derivatives.[1][2][3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the β-selective alkylation of various vinylpyridines with benzaldehyde, including this compound.

EntryVinylpyridine (Substrate)Catalyst (mol%)Ligand (mol%)Base (mmol)SolventTemp (°C)Time (h)Yield (%)
14-Vinylpyridine[Ru(p-cymene)Cl₂]₂ (2.5)dmpe (5)t-BuOK (0.1)THF801295
22-Vinylpyridine[Ru(p-cymene)Cl₂]₂ (2.5)dmpe (5)t-BuOK (0.1)THF801293
3This compound [Ru(p-cymene)Cl₂]₂ (2.5)dmpe (5)t-BuOK (0.1)THF801296
42-Bromo-6-vinylpyridine[Ru(p-cymene)Cl₂]₂ (2.5)dmpe (5)t-BuOK (0.1)THF801285

Data extracted from a study on ruthenium-catalyzed β-selective alkylation of vinylpyridines.[1][2]

Experimental Protocol: Ruthenium-Catalyzed β-Selective Alkylation

This protocol describes a general procedure for the ruthenium-catalyzed β-selective alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

  • 1,2-Bis(dimethylphosphino)ethane (dmpe) (Ligand)

  • Potassium tert-butoxide (t-BuOK) (Base)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Nitrogen gas (inert atmosphere)

  • Standard Schlenk line glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the ruthenium catalyst ([Ru(p-cymene)Cl₂]₂, 2.5 mol%) and the ligand (dmpe, 5 mol%).

  • Add anhydrous THF (0.5 mL) and stir the mixture for a few minutes.

  • Add the aldehyde (0.4 mmol) and hydrazine hydrate (0.48 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the hydrazone.

  • Add this compound (0.2 mmol) and the base (t-BuOK, 0.1 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12 hours.

  • After 12 hours, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-alkylated pyridine.

Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for the ruthenium-catalyzed β-selective alkylation of vinylpyridines.

G Ru_cat [Ru] Catalyst Intermediate_A [Ru]-Hydrazone Complex Ru_cat->Intermediate_A + Hydrazone Hydrazone R-CH=N-NH₂ Vinylpyridine 6-Me-Py-CH=CH₂ Intermediate_B [Ru]-Hydrazone-Vinylpyridine Complex Intermediate_A->Intermediate_B + Vinylpyridine Intermediate_C Ruthenacycle Intermediate Intermediate_B->Intermediate_C Intramolecular Rearrangement Product β-Alkylated Pyridine Intermediate_C->Product + H₂O, -[Ru], -N₂ N2 N₂ H2O H₂O Base Base

Proposed catalytic cycle for Ru-catalyzed β-alkylation.

Application 2: Synthesis of Poly(this compound) Composites for Photocatalysis

Polymers derived from vinylpyridine monomers are of interest due to the presence of the nitrogen atom in the pyridine ring, which can act as a coordination site for metal ions or as a basic site. Poly(2-vinylpyridine) (P2VP) and its derivatives can be used to create composite materials with metal oxides for applications in photocatalysis.

Quantitative Data Summary

The following table summarizes the polymerization conditions and monomer conversion for the synthesis of poly(2-vinylpyridine). While this data is for the unsubstituted 2-vinylpyridine, similar conditions can be adapted for this compound.

MonomerInitiatorInitiator:Monomer (wt%)Temperature (°C)Time (h)Monomer Conversion (%)
2-VinylpyridineBPO45524~89
2-VinylpyridineBPO4656~62
4-VinylpyridineBPO46524~92

Data adapted from a study on the synthesis of poly(vinylpyridine) composites.[4]

Experimental Protocol: Synthesis of P(6-M-2-VP)-Metal Oxide Composite Films

This protocol is divided into two main stages: the synthesis of the polymer and the preparation of the composite film.

Part A: Synthesis of Poly(this compound) (P(6-M-2-VP))

Materials:

  • This compound (6-M-2-VP), freshly distilled

  • Benzoyl peroxide (BPO), recrystallized (Initiator)

  • Isopropyl alcohol (IPA) (Solvent)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask, dissolve the this compound monomer (e.g., 30 g) in isopropyl alcohol (e.g., 70 g).

  • Add the initiator, benzoyl peroxide (e.g., 4 wt% with respect to the monomer).

  • Purge the solution with an inert gas (N₂ or Ar) for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to a specified temperature (e.g., 60-70 °C) under an inert atmosphere with constant stirring.

  • Allow the polymerization to proceed for a set time (e.g., 24 hours).

  • The resulting polymer solution can be used directly for the preparation of composite films.

Part B: Preparation of P(6-M-2-VP)-Metal Oxide Composite Films

Materials:

  • P(6-M-2-VP) solution from Part A

  • Metal oxide nanoparticles (e.g., TiO₂ or ZnO)

  • Glass substrates

  • Spin coater

  • Oven

Procedure:

  • Prepare a solution of P(6-M-2-VP) in IPA (e.g., 10 wt%) from the polymer solution obtained in Part A.

  • Deposit the polymer solution onto a clean glass substrate using a spin coater at room temperature.

  • Dry the polymer-coated substrate in an oven at 80 °C for 2 minutes.

  • Prepare a suspension of the metal oxide nanoparticles in a suitable solvent (e.g., 3 g/L in IPA).

  • Uniformly add a specific volume (e.g., 2 mL) of the metal oxide suspension onto the surface of the polymer film.

  • Subject the composite film to a similar thermal treatment (80 °C for 2 minutes) to evaporate the solvent.

  • Immerse the obtained composite film in water and stir for 48 hours to remove any unreacted monomer.

  • Dry the final composite film at room temperature.

Experimental Workflow: From Monomer to Photocatalytic Testing

The following diagram outlines the overall workflow for the synthesis of poly(this compound)-metal oxide composites and their subsequent testing for photocatalytic activity.

G cluster_synthesis Polymer Synthesis cluster_composite Composite Film Preparation cluster_testing Photocatalytic Testing Monomer This compound + Initiator (BPO) + Solvent (IPA) Polymerization Solution Polymerization (e.g., 65°C, 24h) Monomer->Polymerization Polymer_Solution Poly(6-M-2-VP) Solution Polymerization->Polymer_Solution Spin_Coating Spin Coating of Polymer Solution Polymer_Solution->Spin_Coating Drying1 Drying (80°C) Spin_Coating->Drying1 Deposition Deposition of Metal Oxide Drying1->Deposition Metal_Oxide Metal Oxide Suspension (TiO₂ or ZnO) Metal_Oxide->Deposition Drying2 Drying (80°C) Deposition->Drying2 Washing Washing (Water) Drying2->Washing Final_Film P(6-M-2-VP)-Metal Oxide Composite Film Washing->Final_Film Degradation_Test Photodegradation of Organic Pollutant (e.g., Methyl Orange) Final_Film->Degradation_Test Analysis UV-Vis Spectroscopy Degradation_Test->Analysis Results Evaluation of Photocatalytic Activity Analysis->Results

Workflow for composite synthesis and photocatalytic testing.

Conclusion

This compound demonstrates significant utility in modern catalytic processes. As a substrate, it undergoes efficient and selective C-C bond formation, providing access to complex pyridine derivatives. As a monomer, it forms functional polymers that can be integrated into composite materials for environmental applications such as photocatalysis. The protocols and data presented herein offer a foundation for further exploration and application of this versatile molecule in chemical research and development.

References

Application Notes and Protocols for the Heck Vinylation of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck vinylation of 2-bromo-6-methylpyridine. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of various vinyl-substituted pyridines which are valuable intermediates in the development of pharmaceuticals and other functional materials.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[1] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups and its reliability in forming substituted alkenes.[1][2] For drug development professionals, the ability to introduce a vinyl group onto a pyridine scaffold, such as 2-bromo-6-methylpyridine, opens avenues for further functionalization and the synthesis of novel compounds with potential therapeutic applications.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Heck vinylation of 2-bromo-6-methylpyridine with various vinylating agents. The efficiency of the reaction is influenced by factors such as the choice of catalyst, ligand, base, and solvent.

EntryVinylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl Acrylate[Pd(OAc)₂] (2)P(o-tol)₃ (4)Et₃NToluene/DMA110485
2Styrene[Pd(OAc)₂] (3)P(o-tol)₃ (6)Et₃NDMF1002478
3Ethylene (30 psi)Acetophenone oxime palladacycle (3)-K₂CO₃DMA1051291
4n-Butyl AcrylatePdCl₂(PPh₃)₂ (2)-NaOAcNMP1201888

Experimental Protocols

The following are detailed protocols for the Heck vinylation of 2-bromo-6-methylpyridine with methyl acrylate and ethylene.

Protocol 1: Heck Vinylation with Methyl Acrylate

This protocol is adapted from a procedure for the efficient vinylation of 2-bromo-6-methyl-3-substituted pyridines.[3]

Materials:

  • 2-Bromo-6-methylpyridine

  • Methyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-6-methylpyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (3 mL) and anhydrous N,N-dimethylacetamide (1 mL) to the reaction vessel.

  • Add triethylamine (1.5 mmol, 1.5 equiv) followed by methyl acrylate (1.2 mmol, 1.2 equiv) to the mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 4 hours, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-methoxycarbonyl-vinyl)-6-methylpyridine.

Protocol 2: Heck Vinylation with Ethylene

This protocol is based on a low-pressure vinylation procedure using a palladacycle catalyst.[4]

Materials:

  • 2-Bromo-6-methylpyridine

  • Ethylene gas

  • Acetophenone oxime palladacycle catalyst

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Fisher-Porter tube or a similar pressure-rated vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Fisher-Porter tube, add 2-bromo-6-methylpyridine (1.0 mmol, 1.0 equiv), the acetophenone oxime palladacycle catalyst (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous N,N-dimethylacetamide (5 mL) to the vessel.

  • Seal the Fisher-Porter tube and purge it with ethylene gas three times.

  • Pressurize the vessel with ethylene to 30 psi.

  • Place the vessel in a preheated oil bath at 105 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling the reaction to room temperature, carefully vent the excess ethylene gas in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-vinyl-6-methylpyridine.

Visualizations

General Experimental Workflow for Heck Vinylation

The following diagram illustrates the general workflow for the Heck vinylation of 2-bromo-6-methylpyridine.

Heck_Vinylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Bromo-6-methylpyridine - Alkene - Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat to Specified Temperature D->E F Stir and Monitor (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up & Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: General workflow for the Heck vinylation reaction.

Catalytic Cycle of the Heck Reaction

The diagram below illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition Alkene_Complex [Aryl-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->Alkene_Complex Alkene Coord Alkene Coordination Sigma_Alkyl σ-Alkyl-Pd(II)L₂X Alkene_Complex->Sigma_Alkyl syn-addition Migratory Migratory Insertion Product_Complex [HPd(II)L₂(Alkene)]⁺X⁻ Sigma_Alkyl->Product_Complex syn-elimination Beta_Hydride β-Hydride Elimination Product_Complex->Pd0 Base Product Vinylated Product Product_Complex->Product Reductive Reductive Elimination Base Base ArylHalide Ar-X Alkene Alkene

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Characterization of Poly(2-vinylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(2-vinylpyridine) (P2VP) is a versatile polymer with a wide range of applications in fields such as drug delivery, catalysis, and materials science due to its pH-responsive nature and coordinating properties.[1] A thorough characterization of its physicochemical properties is crucial for ensuring its performance and reproducibility in these applications. This document provides detailed application notes and experimental protocols for the characterization of P2VP using various analytical techniques.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Application Note: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of P2VP.[2] It separates polymer chains based on their hydrodynamic volume in solution. By calibrating with P2VP standards, it is possible to obtain absolute molar masses.[3] Key parameters obtained from SEC analysis include the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][4] A PDI value close to 1 indicates a narrow molecular weight distribution, which is often desirable for controlled applications.[2]

Quantitative Data Summary:

ParameterDescriptionTypical Values for P2VP
Mn ( g/mol ) Number average molecular weight3,300 - 480,400[2]
Mw ( g/mol ) Weight average molecular weight3,700 - 505,800[2]
Mp ( g/mol ) Molecular weight at the peak maximum620 - 1,160,000[3]
PDI (Mw/Mn) Polydispersity Index1.06 - 1.13[2]
Intrinsic Viscosity ([η]) (dL/g) A measure of the polymer's contribution to the viscosity of a solution.0.0674 - 1.4031[2]
Radius of Gyration (Rg) (nm) The root-mean-square distance of the monomers from the polymer's center of mass.19.60 (for Mn = 277,000)[5]

Experimental Protocol: SEC Analysis of P2VP

  • Mobile Phase Preparation: Prepare an aqueous solution of 0.1 M sodium chloride with 0.3 vol% formic acid. This ensures the cationic nature and solubility of the P2VP samples.[3] Alternatively, for organic SEC, tetrahydrofuran (THF) can be used as the eluent.[4][5]

  • Sample Preparation:

    • Dissolve the P2VP sample in the mobile phase to a concentration of 1 mg/mL. For samples with a molecular weight greater than 1,000,000 Da, use a concentration of 0.5 mg/mL.[3]

    • Filter the polymer solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • Pump: Isocratic pump with a flow rate of 0.5 mL/min.[3]

    • Injector: Autosampler with an injection volume of 20 µL.[3]

    • Columns: A set of columns suitable for the expected molecular weight range, such as NOVEMA Max columns for aqueous SEC.[3]

    • Detectors: A combination of detectors such as a refractive index (RI) detector, a UV-Vis detector (at 254 nm), and a light scattering detector (for absolute molecular weight determination).[2][3][5]

    • Temperature: Maintain the column and detector at a constant temperature, for example, 23 °C.[3]

  • Calibration: Calibrate the system using a set of P2VP standards with narrow molecular weight distributions and known molecular weights.[3][6]

  • Data Acquisition and Analysis:

    • Inject the prepared P2VP sample and collect the chromatogram.

    • Process the data using appropriate GPC/SEC software to determine Mn, Mw, and PDI relative to the P2VP calibration curve.

Experimental Workflow for SEC Analysis

SEC_Workflow cluster_prep Sample & Eluent Preparation cluster_analysis SEC Analysis cluster_data Data Processing prep_eluent Prepare Mobile Phase (e.g., 0.1M NaCl, 0.3% Formic Acid) prep_sample Dissolve P2VP in Mobile Phase (1 mg/mL) prep_eluent->prep_sample filter_sample Filter Sample (0.2 µm filter) prep_sample->filter_sample inject Inject Sample into SEC System filter_sample->inject separation Separation by Size (GPC Columns) inject->separation detection Detection (RI, UV, LS) separation->detection analysis Calculate Mn, Mw, PDI detection->analysis calibration Calibrate with P2VP Standards calibration->analysis report Generate Report analysis->report Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy start P2VP Sample nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ftir_prep Prepare Sample (Film, Pellet, or ATR) start->ftir_prep nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_analysis Analyze Structure & Tacticity nmr_acq->nmr_analysis ftir_acq Acquire IR Spectrum ftir_prep->ftir_acq ftir_analysis Identify Functional Groups ftir_acq->ftir_analysis Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start P2VP Sample dsc_prep Weigh Sample (5-10 mg) start->dsc_prep tga_prep Weigh Sample (5-10 mg) start->tga_prep dsc_acq Heat-Cool-Heat Cycle (10-20 °C/min) dsc_prep->dsc_acq dsc_analysis Determine Glass Transition (Tg) dsc_acq->dsc_analysis tga_acq Heat to 600 °C (10 °C/min) tga_prep->tga_acq tga_analysis Determine Decomposition Temperature tga_acq->tga_analysis

References

Application Notes & Protocols: Derivatization of 6-Methyl-2-vinylpyridine for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methyl-2-vinylpyridine is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis and materials science. Its pyridine ring offers opportunities for N-alkylation and modification of its electronic properties, while the vinyl group is susceptible to a wide range of chemical transformations, including polymerization, cycloadditions, and Michael additions. This reactivity makes its derivatives highly valuable for specific applications, ranging from the development of novel polymers and materials to the synthesis of biologically active molecules for drug discovery.

These application notes provide detailed protocols for key derivatization reactions of this compound and its analogs, focusing on polymerization for advanced materials, synthesis of targeted covalent inhibitors for drug development, and aziridination for creating complex molecular scaffolds.

Application: Polymer Synthesis for Advanced Materials

The vinyl group of this compound and its parent compound, 2-vinylpyridine, allows for polymerization to create materials with unique properties. Poly(2-vinylpyridine) (P2VP) and its derivatives are used in coatings, as binders in materials like tire cords, and in the creation of functional nanocomposites.[1][2] Anionic polymerization is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow polydispersity.[3]

Anionic Polymerization of Vinylpyridine Derivatives

This protocol describes the anionic polymerization of a functionalized vinylpyridine monomer, 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole (VPyOzP), to synthesize well-defined polymers.[3] This method can be adapted for this compound to achieve similar control over the polymer architecture.

Experimental Workflow for Anionic Polymerization

start_node Monomer & Solvent Preparation process_node Initiation & Polymerization start_node->process_node Add Initiator (TPM-K) at -78 °C analysis_node Characterization (GPC, NMR) process_node->analysis_node Termination (e.g., with Methanol) end_node Well-defined Polymer analysis_node->end_node

Caption: Workflow for controlled anionic polymerization of vinylpyridine derivatives.

Protocol: Anionic Polymerization of a Vinylpyridine Monomer [3]

  • Monomer and Solvent Purification: Ensure the monomer (e.g., this compound) and solvent (e.g., THF) are rigorously purified and dried to remove any protic impurities that would terminate the living polymerization.

  • Initiator Preparation: Prepare a solution of the initiator, such as triphenylmethyl potassium (TPM-K), in THF.

  • Polymerization Setup: In a flame-dried, argon-purged glass reactor equipped with a magnetic stirrer, add the purified THF. Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Initiation: Add the monomer to the cooled THF. Then, slowly add the initiator solution (TPM-K) until a stable color indicates the consumption of impurities and the start of initiation.

  • Propagation: Allow the polymerization to proceed at -78 °C. The reaction progress can be monitored by observing changes in the solution's viscosity or by taking aliquots for analysis.

  • Termination: After the desired time or monomer conversion is reached, terminate the polymerization by adding a quenching agent, such as degassed methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane). Filter the precipitate, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the resulting polymer for molecular weight (MW) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using NMR spectroscopy.

Quantitative Data: Anionic Polymerization of VPyOzP [3]

InitiatorTemperature (°C)Target MW ( g/mol )Obtained MW ( g/mol )PDI
TPM-K-782,2002,2001.15
TPM-K-785,3005,3001.12
TPM-K-7810,60010,5001.11
TPM-K-7821,10021,1001.11
TPM-K-4510,60012,1001.21
TPM-K010,60013,2001.35
TPM-K2510,60015,3001.42

This table demonstrates the high degree of control over molecular weight and the narrow polydispersity achievable at low temperatures.

Application: Targeted Covalent Inhibitors in Drug Development

The vinyl group in vinylpyridines can act as a Michael acceptor, making it a "warhead" for targeted covalent inhibitors.[4] These inhibitors form an irreversible bond with a specific amino acid residue (typically cysteine) in a target protein, leading to potent and sustained inhibition. This strategy has been successfully applied to develop inhibitors for kinases like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4]

Synthesis of a Vinylpyridine-Based EGFR Inhibitor

This protocol outlines a key synthetic step—a Suzuki coupling—to install the vinylpyridine warhead onto a quinazoline scaffold, a common core structure for EGFR inhibitors.[4]

Reaction Scheme: Suzuki Coupling for Inhibitor Synthesis

reactant_node reactant_node reagent_node reagent_node product_node product_node A Quinazoline Intermediate C PdCl2(dppf) Cs2CO3, Dimethylamine DMSO, 90 °C A->C B (E)-(3-chloroprop-1-en-1-yl)boronic acid B->C D Final Covalent Inhibitor (Product 12) C->D Suzuki Coupling start_node 2-Vinylpyridine + Aniline intermediate_node β-Arylamine Intermediate start_node->intermediate_node Base-Promoted Hydroamination end_node N-Aryl Aziridine intermediate_node->end_node Deprotonative Halogenation & Intramolecular Cyclization reagent_node Base (t-BuOK) Halogen Transfer Reagent reagent_node->intermediate_node reagent_node->end_node

References

Application Notes and Protocols for the Synthesis of Copolymers Using 6-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental protocols for the synthesis of copolymers using 6-methyl-2-vinylpyridine are not extensively available in the reviewed literature. The following application notes and protocols are based on the well-established synthesis of copolymers using the closely related monomer, 2-vinylpyridine. These protocols provide a strong starting point for researchers, but optimization will be necessary to account for the steric and electronic effects of the 6-methyl group.

Introduction

Copolymers containing vinylpyridine units are of significant interest for a variety of applications, including drug delivery, gene therapy, and smart materials, owing to their pH-responsive nature. The pyridine moiety can be protonated at low pH, leading to a change in the polymer's solubility and conformation. The introduction of a methyl group at the 6-position of the pyridine ring in this compound is expected to influence the polymer's basicity, steric hindrance, and overall properties, offering opportunities for fine-tuning the performance of the resulting copolymers.

This document provides detailed protocols for the synthesis of copolymers containing 2-vinylpyridine using two of the most robust controlled radical polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). A discussion on the potential adaptations required for the use of this compound is also included.

Key Considerations for this compound

The presence of the methyl group at the 6-position, adjacent to the nitrogen atom, is anticipated to have the following effects:

  • Steric Hindrance: The methyl group can sterically hinder the approach of the propagating radical to the monomer, potentially leading to a lower polymerization rate compared to 2-vinylpyridine.

  • Basicity: The electron-donating nature of the methyl group may slightly increase the basicity of the pyridine nitrogen. This could influence its interaction with catalysts and its pH-responsive behavior in the resulting copolymer.

  • Side Reactions: In ATRP, the increased nucleophilicity of the pyridine nitrogen could lead to displacement of the halogen from the catalyst or the dormant polymer chain, potentially affecting the control over the polymerization. Model reactions with 2-methyl-pyridine have suggested that such side reactions can be suppressed by using a chlorine-based ATRP system instead of a bromine-based one.[1]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. It is compatible with a wide range of monomers, including vinylpyridines.

General Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer_Purification Monomer & Comonomer Purification Reaction_Setup Reaction Setup (Solvent, Degassing) Monomer_Purification->Reaction_Setup RAFT_Agent_Selection RAFT Agent Selection RAFT_Agent_Selection->Reaction_Setup Initiator_Selection Initiator Selection Initiator_Selection->Reaction_Setup Polymerization Polymerization (Heat) Reaction_Setup->Polymerization Quenching Quenching Polymerization->Quenching Purification Purification (Precipitation) Quenching->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: General workflow for RAFT polymerization of vinylpyridine-based copolymers.

Experimental Protocol: RAFT Synthesis of Poly(2-vinylpyridine)-b-polystyrene (P2VP-b-PS)

This protocol describes the synthesis of a P2VP macro-RAFT agent followed by chain extension with styrene to form a block copolymer.

Materials:

  • 2-Vinylpyridine (2VP), inhibitor removed by passing through a column of basic alumina.

  • Styrene (S), inhibitor removed by passing through a column of basic alumina.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) as RAFT agent.

  • Azobisisobutyronitrile (AIBN) as initiator, recrystallized from methanol.

  • 1,4-Dioxane, anhydrous.

  • Methanol.

  • Hexane.

Part 1: Synthesis of P2VP Macro-RAFT Agent

  • In a Schlenk flask, dissolve 2VP (e.g., 5.0 g, 47.5 mmol), CPAD (e.g., 0.163 g, 0.475 mmol), and AIBN (e.g., 0.0195 g, 0.119 mmol) in 1,4-dioxane (10 mL). The molar ratio of [2VP]:[CPAD]:[AIBN] should be around 100:1:0.25.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in an oil bath preheated to 70 °C and stir for the desired time (e.g., 8 hours).

  • To monitor the reaction, take aliquots at different time points for conversion analysis by ¹H NMR and molecular weight analysis by Gel Permeation Chromatography (GPC).

  • After the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold hexane.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Part 2: Synthesis of P2VP-b-PS Block Copolymer

  • In a Schlenk flask, dissolve the P2VP macro-RAFT agent (e.g., 2.0 g), styrene (e.g., 4.0 g, 38.4 mmol), and AIBN (a small amount, to maintain a low radical flux) in 1,4-dioxane (12 mL).

  • Repeat the freeze-pump-thaw cycles as described above.

  • Place the flask in an oil bath preheated to 70 °C and stir for the desired time (e.g., 16 hours).

  • Monitor the polymerization as before.

  • Quench the reaction and precipitate the block copolymer in a large excess of cold methanol.

  • Filter and dry the final product under vacuum.

Data Presentation: RAFT Polymerization of Vinylpyridines
CopolymerComonomerRAFT AgentInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Conversion (%)Reference
P2VP-b-PSStyreneCPADAIBN1,4-Dioxane708 + 1625,0001.15>90[2]
P4VP-b-PSStyreneCTPAIBNToluene806 + 1832,0001.20>85[2]
PNIPAM-b-P2VPNIPAMDDMATAIBN1,4-Dioxane602418,0001.25~70[3]

CTP: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; DDMAT: S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate; NIPAM: N-isopropylacrylamide.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains.

General Workflow for ATRP

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer_Purification Monomer & Comonomer Purification Reaction_Setup Reaction Setup (Solvent, Degassing) Monomer_Purification->Reaction_Setup Initiator_Selection Initiator Selection Initiator_Selection->Reaction_Setup Catalyst_Ligand_Prep Catalyst & Ligand Preparation Catalyst_Ligand_Prep->Reaction_Setup Polymerization Polymerization (Heat) Reaction_Setup->Polymerization Quenching Quenching Polymerization->Quenching Catalyst_Removal Catalyst Removal (Alumina Column) Quenching->Catalyst_Removal Purification Purification (Precipitation) Catalyst_Removal->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: General workflow for ATRP of vinylpyridine-based copolymers.

Experimental Protocol: ATRP Synthesis of Polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP)

This protocol details the synthesis of a PS macroinitiator followed by its use in the polymerization of 2VP.

Materials:

  • Styrene (S), inhibitor removed.

  • 2-Vinylpyridine (2VP), inhibitor removed.

  • Ethyl α-bromoisobutyrate (EBiB) as initiator.

  • Copper(I) bromide (CuBr), purified by washing with acetic acid and methanol, then dried.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand.

  • Anisole, anhydrous.

  • Methanol.

  • Neutral alumina.

Part 1: Synthesis of PS Macroinitiator

  • In a Schlenk flask, add CuBr (e.g., 0.072 g, 0.5 mmol) and anisole (10 mL).

  • Add styrene (e.g., 10.4 g, 100 mmol) and EBiB (e.g., 0.195 g, 1.0 mmol).

  • Add PMDETA (e.g., 0.087 g, 0.5 mmol) to the mixture.

  • Subject the solution to three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 110 °C and stir.

  • After the desired conversion (e.g., ~50%), quench the reaction by cooling and exposing to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of cold methanol, filter, and dry under vacuum.

Part 2: Synthesis of PS-b-P2VP Block Copolymer

  • In a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol) and the PS macroinitiator (e.g., 5.0 g).

  • Add 2VP (e.g., 5.25 g, 50 mmol) and anisole (10 mL).

  • Add PMDETA (e.g., 0.043 g, 0.25 mmol).

  • Perform three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 90 °C and stir.

  • After the desired time, quench the reaction and remove the catalyst as described above.

  • Precipitate the block copolymer in a large excess of cold hexane, filter, and dry under vacuum.

Data Presentation: ATRP of Vinylpyridines
CopolymerComonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Conversion (%)Reference
PS-b-P2VPStyreneEBiBCuBr/PMDETAAnisole110/904 + 630,0001.18>90[1]
P4VP-Me₂C(CO₂Et)ClCuCl/TPMAWater/MeOH30215,0001.30~80[4]
PMMA-b-P2VPMMAEBiBCuBr/bpyToluene905 + 822,0001.25>90

TPMA: Tris(2-pyridylmethyl)amine; bpy: 2,2'-bipyridine; MMA: Methyl methacrylate.

Characterization of Copolymers

Standard techniques for characterizing the synthesized copolymers include:

  • ¹H NMR Spectroscopy: To determine the copolymer composition by integrating the characteristic peaks of each monomer unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer blocks.

Conclusion

The synthesis of copolymers containing this compound can be approached using established controlled radical polymerization techniques like RAFT and ATRP. The protocols provided for the analogous 2-vinylpyridine serve as a robust foundation. Researchers should anticipate potential differences in reaction kinetics and the necessity for optimization of reaction conditions, such as temperature, catalyst system, and reaction time, to accommodate the steric and electronic effects of the 6-methyl group. Careful characterization of the resulting copolymers will be crucial to understand the impact of this substitution on the final material properties and to tailor them for specific applications in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methyl-2-vinylpyridine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 6-Methyl-2-vinylpyridine by distillation.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, viscous liquid. What are the likely impurities?

A1: The dark color and high viscosity strongly suggest polymerization of the this compound. Vinylpyridines are prone to polymerization when exposed to heat, light, or acidic conditions.[1] Other potential impurities will depend on the synthetic route but could include unreacted starting materials or byproducts.

Q2: How can I prevent the polymerization of this compound during distillation?

A2: The most effective way to prevent polymerization is to use a polymerization inhibitor.[1][2] Common inhibitors for vinyl compounds include 4-tert-butylcatechol (TBC), hydroquinone (HQ), and 4-methoxyphenol (MEHQ).[1][2] These should be added to the crude material before heating. Additionally, performing the distillation under vacuum will lower the boiling point and reduce thermal stress, further minimizing polymerization.[1][3]

Q3: What is the recommended purification method for crude this compound?

A3: Vacuum distillation is the preferred method for purifying this compound.[1][3] This technique lowers the distillation temperature, significantly reducing the risk of thermally induced polymerization.[1] It is critical to conduct the distillation in the presence of a suitable polymerization inhibitor.[1][3]

Q4: I observed solid formation in my distillation flask and column. What should I do?

A4: The formation of solids during distillation is a clear sign of polymerization.[1][3] If this occurs, you should immediately and safely stop the distillation and cool the apparatus.[1] The solid is a polymer and can be very difficult to remove once it has fully formed.[1] This issue is typically caused by an insufficient concentration of inhibitor or excessive distillation temperatures.[1]

Q5: How can I remove the polymerization inhibitor from the purified this compound?

A5: Phenolic inhibitors like TBC, HQ, and MEHQ can be removed by washing the purified product with an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH).[1][4] The inhibitor will be deprotonated and dissolve in the aqueous layer, which can then be separated and discarded.

Q6: What are the appropriate storage conditions for purified this compound?

A6: Purified this compound should be stored at a low temperature (refrigerated or frozen) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[5][6][7] It is also advisable to add a small amount of a polymerization inhibitor, such as TBC, for long-term stability.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or no product distilling over - Polymerization in the distillation flask.- System leak (inadequate vacuum).- Incorrect thermometer placement.- Ensure an adequate amount of polymerization inhibitor was added before heating.- Check all joints and connections for leaks. Use vacuum grease where appropriate.- Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
Product is dark or discolored - Co-distillation of impurities.- Thermal decomposition or polymerization.- Contaminated collection flask.- Improve the efficiency of the fractional distillation by using a longer column or packing material.- Lower the distillation temperature by reducing the vacuum pressure.- Ensure all glassware is clean and dry before starting.
Solidification or high viscosity in the condenser or receiving flask - Polymerization upon cooling.- Consider adding a small amount of inhibitor to the receiving flask before starting the distillation.- Ensure the condenser is not overly cooled.
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring.- Too rapid heating.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Heat the distillation flask gradually and evenly.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation while minimizing polymerization.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol)

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Round-bottom flask, distillation head, condenser, receiving flask, and vacuum adapter

  • Heating mantle

  • Vacuum pump and gauge

Methodology:

  • Ensure all glassware is clean, dry, and free of any acidic residues.

  • To the crude this compound in a round-bottom flask, add a polymerization inhibitor such as 4-tert-butylcatechol at a concentration of 100-200 ppm.[1]

  • Add a magnetic stir bar or boiling chips to the flask to facilitate smooth boiling.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with a thin layer of vacuum grease.

  • Begin stirring the crude material.

  • Slowly and carefully apply vacuum to the system. A pressure of 1-10 mmHg is a suitable starting point.[1]

  • Once the desired pressure is stable, begin heating the distillation flask with a heating mantle.

  • Gradually increase the temperature until the product begins to distill. Monitor the head temperature closely.

  • Collect the fraction that distills at a constant temperature. Discard any initial lower-boiling fractions (forerun).

  • Stop the distillation before the distilling flask is completely dry to avoid concentrating potentially unstable residues.

  • After collecting the desired fraction, remove the heat source and allow the system to cool to room temperature before slowly and carefully releasing the vacuum.

  • For storage, add a small amount of inhibitor to the collected product.[1]

Protocol 2: Removal of Phenolic Inhibitor

Objective: To remove phenolic polymerization inhibitors (e.g., TBC, HQ, MEHQ) from the purified this compound.

Materials:

  • Purified this compound containing a phenolic inhibitor

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Methodology:

  • Dissolve the purified this compound in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M aqueous NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the deprotonated inhibitor.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 1 M NaOH two more times.

  • Wash the organic layer with brine to remove any residual NaOH.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the inhibitor-free this compound.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValue
CAS Number 1122-70-9
Molecular Formula C₈H₉N
Molecular Weight 119.16 g/mol [8]
Boiling Point (atm) ~158-160 °C[5][9]
Boiling Point (29 mmHg) 79-82 °C[6]
Flash Point 46 °C (116 °F)[6]
Density ~0.98 g/cm³[5]
Storage Temperature Frozen (<0°C)

Note: Boiling points are pressure-dependent. The values provided are approximate and may vary with experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_post Post-Distillation start Crude this compound add_inhibitor Add Polymerization Inhibitor (e.g., TBC) start->add_inhibitor add_boiling_chips Add Boiling Chips/Stir Bar add_inhibitor->add_boiling_chips assemble Assemble Distillation Apparatus add_boiling_chips->assemble apply_vacuum Apply Vacuum (1-10 mmHg) assemble->apply_vacuum heat Gradual Heating apply_vacuum->heat collect Collect Purified Fraction heat->collect cool Cool System & Release Vacuum collect->cool store Store Purified Product with Inhibitor cool->store

Caption: Workflow for the purification of this compound by vacuum distillation.

troubleshooting_logic cluster_polymerization Polymerization Check cluster_yield Low Yield Check start Distillation Issue Observed is_solid Solid Formation or High Viscosity? start->is_solid low_yield Low Product Yield? start->low_yield stop_distillation Action: Immediately Stop Distillation & Cool is_solid->stop_distillation Yes is_solid->low_yield No check_inhibitor Review: Inhibitor Concentration & Temperature stop_distillation->check_inhibitor check_vacuum Check for System Leaks low_yield->check_vacuum Yes check_temp Verify Thermometer Placement low_yield->check_temp Yes

Caption: Troubleshooting logic for common issues during distillation.

References

Technical Support Center: Stabilization of Vinylpyridine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinylpyridine monomers. This guide provides researchers, scientists, and drug development professionals with essential information on preventing the premature polymerization of vinylpyridine monomers through proper storage, handling, and inhibitor management.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to stabilize vinylpyridine monomers? A1: Vinylpyridine monomers are highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species.[1][2] This unwanted polymerization can lead to the loss of valuable monomer, fouling of equipment, and potentially hazardous runaway reactions due to the exothermic nature of the process.[1][3] Stabilization is crucial for safe storage, transport, and handling.[1]

Q2: What are the common inhibitors used for vinylpyridine monomers? A2: The most common inhibitors are phenolic compounds, which act as radical scavengers.[4] These include Hydroquinone (HQ), 4-methoxyphenol (MEHQ, also known as monomethyl ether of hydroquinone), and 4-tert-butylcatechol (TBC).[1][5][6] These inhibitors are effective at preventing polymerization during storage and transport.[7]

Q3: How do these inhibitors prevent polymerization? A3: Inhibitors function by reacting with and deactivating free radicals that initiate the polymerization chain reaction.[3] Phenolic inhibitors, often in the presence of oxygen, transfer a hydrogen atom to the radical, forming a stable phenoxy radical that is not reactive enough to initiate further polymerization.[4][8] This effectively terminates the chain reaction before it can propagate.

Q4: What are the recommended storage conditions for stabilized vinylpyridine monomers? A4: To maximize shelf life and prevent polymerization, vinylpyridine monomers should be stored in a cool, dark, and well-ventilated area.[9] Refrigeration at temperatures around -20°C is highly recommended.[9][10] Containers should be tightly sealed and kept away from heat sources, sparks, and direct sunlight.[9][11]

Inhibitor and Storage Data Summary

The following table summarizes common inhibitors and recommended storage conditions for vinylpyridine monomers.

Parameter2-Vinylpyridine4-VinylpyridineGeneral Vinyl Monomers
Common Inhibitor(s) p-tert-butylcatechol (TBC)[5][6]Hydroquinone (HQ)[10][12]MEHQ, BHT, Phenothiazine[1][13]
Typical Concentration ~0.1 wt. % (1000 ppm)[6]~100 ppm[12]10 - 1000 ppm
Recommended Storage Temp. -20°C[6][9]-20°C[10]Below ambient, refrigeration preferred
Key Storage Conditions Keep in the dark, tightly sealed, away from heat/oxidants.[2][9]Store locked up, in a cool area, away from heat/ignition sources.[10]Inert atmosphere can affect efficiency of some inhibitors.[13]

Troubleshooting Guide

Q5: My vinylpyridine monomer polymerized in the bottle during storage. What went wrong? A5: This can happen for several reasons:

  • Improper Storage: The monomer may have been exposed to elevated temperatures or direct sunlight, which can overcome the inhibitor.[14]

  • Inhibitor Depletion: Inhibitors are consumed over time. If the monomer is stored for too long, especially under suboptimal conditions, the inhibitor concentration may drop to an ineffective level.

  • Contamination: Accidental contamination with initiators (e.g., peroxides) or other reactive species can trigger polymerization.[14]

  • Oxygen Depletion: Phenolic inhibitors like hydroquinone often require the presence of dissolved oxygen to function effectively as radical scavengers.[4][8] Storing under a strictly inert atmosphere for extended periods can reduce their efficacy.

Q6: I observe a slight color change (yellowing/darkening) in my monomer. Is it still usable? A6: A slight darkening in color during storage is often noted but does not necessarily indicate significant polymerization.[10] However, it does suggest that some degradation or minor side reactions may have occurred. It is crucial to check for other signs of polymerization, such as increased viscosity or the presence of solid precipitates. If the monomer's purity is critical for your application, it is advisable to purify it by distillation or passing it through an inhibitor removal column before use.

Q7: My monomer's viscosity has noticeably increased. Can I still use it? A7: A significant increase in viscosity is a clear sign that polymerization has started, leading to the formation of soluble polymers.[15] Using this monomer is not recommended for most applications, as the presence of polymer will affect reaction stoichiometry and the properties of the final product. The monomer should be disposed of according to your institution's safety guidelines.

Q8: Do I need to remove the inhibitor before my experiment? A8: Yes, for most polymerization reactions, the inhibitor must be removed.[7] The inhibitor will interfere with the desired reaction by scavenging the radicals generated by your initiator, leading to long induction periods or complete failure of the polymerization.[8] In some cases where a very high initiator concentration is used, the effect of the inhibitor might be overcome, but this can lead to poor control over the polymerization process and affect the final polymer's properties.[7]

Diagrams and Workflows

Troubleshooting_Polymerization start Unexpected Polymerization Observed in Monomer check_viscosity Is viscosity significantly increased? start->check_viscosity check_contamination Was the monomer exposed to contaminants (e.g., air, peroxides)? start->check_contamination check_storage Review Storage Conditions: - Temperature > -10°C? - Exposed to light? - Old stock? check_viscosity->check_storage No (e.g., solid polymer found) dispose Dispose of Monomer Following Safety Protocols check_viscosity->dispose Yes improper_storage Root Cause: Improper Storage Conditions check_storage->improper_storage Yes inhibitor_depleted Root Cause: Inhibitor Depleted Over Time check_storage->inhibitor_depleted No (conditions were ideal) check_contamination->check_storage No contamination Root Cause: Contamination Initiated Polymerization check_contamination->contamination Yes improper_storage->dispose inhibitor_depleted->dispose contamination->dispose

Caption: Troubleshooting logic for investigating premature monomer polymerization.

Inhibition_Mechanism cluster_chain Polymerization Chain Reaction cluster_inhibition Inhibition R_radical R• (Initiating Radical) Monomer M (Vinylpyridine) R_radical->Monomer + RM_radical RM• (Propagating Radical) Monomer->RM_radical Polymer Polymer Chain RM_radical->Polymer + (n)M Inhibitor Inhibitor-H (e.g., Hydroquinone) RM_radical->Inhibitor Reaction Neutral_Molecule RM-H (Neutral Molecule) RM_radical->Neutral_Molecule Terminated to Stable_Radical Inhibitor• (Stable, non-propagating radical) Inhibitor->Stable_Radical Forms

Caption: General mechanism of radical scavenging by a phenolic inhibitor.

Experimental_Workflow cluster_removal Inhibitor Removal start Obtain Stabilized Vinylpyridine Monomer decision Is inhibitor removal required for experiment? start->decision method_select Select Method decision->method_select Yes use_as_is Use Monomer Directly (Rare, for specific applications) decision->use_as_is No alumina Pass through Basic Alumina Column method_select->alumina wash Perform Alkali Wash method_select->wash distill Perform Vacuum Distillation method_select->distill purified_monomer Collect Purified Monomer alumina->purified_monomer wash->purified_monomer distill->purified_monomer use_immediately Use Immediately in Polymerization Reaction purified_monomer->use_immediately

Caption: Workflow for handling vinylpyridine monomer before polymerization.

Experimental Protocols

Protocol 1: Inhibitor Removal using an Alkali Wash

This method is effective for removing acidic phenolic inhibitors like hydroquinone (HQ) and MEHQ.[7][8]

  • Objective: To remove phenolic inhibitors by converting them into their water-soluble salt form.

  • Materials:

    • Vinylpyridine monomer containing a phenolic inhibitor.

    • 5-10% aqueous sodium hydroxide (NaOH) solution, cooled.

    • Saturated sodium chloride (brine) solution.

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Separatory funnel.

    • Erlenmeyer flask.

  • Procedure:

    • Place the vinylpyridine monomer in a separatory funnel.

    • Add an equal volume of cooled 5% NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.

    • Drain and discard the aqueous layer.

    • Repeat the wash with the NaOH solution two more times, or until the aqueous layer is colorless.

    • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Discard the aqueous layer.

    • Wash the monomer with an equal volume of brine to aid in the removal of water. Discard the aqueous layer.

    • Transfer the washed monomer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer.

    • Swirl the flask gently and let it stand for 15-20 minutes.

    • Decant or filter the dry, inhibitor-free monomer into a clean, dry storage container.

    • Crucially, the purified monomer is now unstabilized and should be used immediately.

Protocol 2: Inhibitor Removal using a Basic Alumina Column

This is a fast and efficient method for removing phenolic inhibitors without introducing water.[7][16][17]

  • Objective: To adsorb the inhibitor onto a solid support.

  • Materials:

    • Vinylpyridine monomer containing inhibitor.

    • Activated basic alumina (Activity I).

    • Chromatography column.

    • Glass wool or fritted disk.

    • Collection flask.

  • Procedure:

    • Prepare a chromatography column by placing a small plug of glass wool at the bottom or using a column with a fritted disk.

    • Fill the column approximately two-thirds full with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified (a rule of thumb is ~10-20g of alumina per 100mL of monomer).

    • Gently tap the column to pack the alumina.

    • Carefully add the vinylpyridine monomer to the top of the column.

    • Allow the monomer to percolate through the alumina bed under gravity. Do not apply pressure, as this can generate heat.

    • Collect the purified, inhibitor-free monomer as it elutes from the column.

    • The inhibitor will be adsorbed at the top of the column, sometimes visible as a colored band.

    • The purified monomer is unstabilized and highly reactive. It must be used immediately.

References

inhibiting premature polymerization of 2-vinylpyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-vinylpyridine (2-VP) to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of 2-vinylpyridine during storage?

A1: 2-Vinylpyridine is sensitive to polymerization, which can be initiated by exposure to heat, light, and contaminants such as strong acids, strong bases, and oxidizing agents.[1][2][3] The vinyl group in the 2-VP molecule is susceptible to free-radical polymerization, a reaction that can be accelerated by these conditions.

Q2: What is the standard inhibitor used to stabilize 2-vinylpyridine?

A2: The most common inhibitor used to prevent the premature polymerization of 2-vinylpyridine is p-tert-butylcatechol (TBC), typically at a concentration of 0.1 wt.%.[4][5][6]

Q3: What are the optimal storage conditions for 2-vinylpyridine?

A3: To ensure stability, 2-vinylpyridine should be stored in a cool, dry, and dark place, away from sources of ignition.[2][3] Refrigeration is recommended, with temperatures between 2-8°C or at -20°C for longer-term storage.[7] The container should be tightly sealed, and for extended storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent exposure to air and moisture.

Q4: How can I tell if my 2-vinylpyridine has started to polymerize?

A4: Signs of polymerization include an increase in viscosity, the formation of a solid precipitate, or a noticeable color change from colorless or pale yellow to brown.[8][9] If you observe any of these changes, it is an indication that the monomer is no longer pure and may not be suitable for your experiment.

Q5: Can I use 2-vinylpyridine if the inhibitor is present?

A5: For most polymerization reactions, the inhibitor must be removed prior to use, as it will interfere with the desired polymerization process.[10] However, if the experimental protocol allows, or if a large excess of initiator is used, it may be possible to proceed without removing the inhibitor, though this can affect the reaction kinetics and the properties of the resulting polymer.[10]

Troubleshooting Guide

Issue: My 2-vinylpyridine appears viscous and has a brownish tint.

Possible Cause Recommended Action
Premature Polymerization The monomer has likely started to polymerize due to improper storage conditions (exposure to heat or light) or depletion of the inhibitor.
Verification Perform a visual inspection for precipitates or cloudiness. A more definitive test is to check for the presence of polymer using the protocol for "Detection of Polymer Contamination" provided below.
Solution If polymerization has occurred, the monomer is likely unsuitable for most applications. It is recommended to dispose of the material according to your institution's safety guidelines and obtain a fresh batch. For future prevention, ensure storage at recommended refrigerated temperatures and in the dark.

Issue: I suspect the inhibitor in my 2-vinylpyridine has been depleted.

Possible Cause Recommended Action
Inhibitor Consumption The inhibitor can be consumed over time, especially with repeated exposure to air (oxygen) or if the monomer has been stored for an extended period.
Verification The concentration of the p-tert-butylcatechol (TBC) inhibitor can be estimated using the colorimetric analysis protocol provided below. A significantly lower than expected concentration indicates depletion.
Solution If the inhibitor is depleted but no polymerization is evident, you may be able to add more TBC to the monomer to re-stabilize it for storage. However, for critical applications, it is best to use a fresh bottle of monomer.

Summary of Storage Conditions and Inhibitor Data

ParameterRecommendationRationale
Inhibitor p-tert-butylcatechol (TBC)A common and effective free-radical scavenger.[4]
Inhibitor Concentration 0.1 wt.%Standard concentration for effective stabilization.[4][5][6]
Storage Temperature 2-8°C or -20°CReduces the rate of thermal polymerization.[7]
Light Exposure Store in the dark (amber bottle)Prevents light-induced polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Minimizes exposure to oxygen, which can deplete the inhibitor.

Experimental Protocols

Protocol 1: Visual Inspection for Premature Polymerization

Objective: To qualitatively assess the presence of polymer in a 2-vinylpyridine sample.

Materials:

  • Sample of 2-vinylpyridine

  • Clean, dry glass vial

  • Light source with a black and a white background

Procedure:

  • In a well-ventilated fume hood, carefully transfer a small amount of the 2-vinylpyridine sample into a clean, dry glass vial.

  • Gently swirl the vial to observe the viscosity of the liquid. A noticeable increase in thickness compared to a fresh sample is an indication of polymerization.

  • Hold the vial against a white background and inspect for any yellowing or browning of the liquid.

  • Hold the vial against a black background and shine a light through the sample to look for any suspended particles, cloudiness, or precipitate, which are signs of solid polymer formation.[1]

  • Record your observations.

Protocol 2: Detection of Polymer Contamination by Precipitation

Objective: To confirm the presence of poly(2-vinylpyridine) in a monomer sample.

Materials:

  • 2-vinylpyridine sample (approx. 1 mL)

  • Methanol (approx. 10 mL)

  • Hexane or diethyl ether (non-solvents for the polymer)

  • Test tube or small beaker

Procedure:

  • In a fume hood, dissolve approximately 1 mL of the 2-vinylpyridine sample in 5 mL of methanol in a test tube. Poly(2-vinylpyridine) is soluble in methanol.[11]

  • Slowly add an excess of a non-solvent for the polymer, such as hexane or diethyl ether (approx. 5 mL), to the solution while gently agitating.

  • If poly(2-vinylpyridine) is present, it will precipitate out of the solution as a white or yellowish solid.

  • The absence of a precipitate indicates that there is no significant amount of polymer in the sample.

Protocol 3: Colorimetric Estimation of p-tert-Butylcatechol (TBC) Concentration

Objective: To estimate the concentration of the TBC inhibitor in a 2-vinylpyridine sample. This method is adapted from the standard test for TBC in styrene.[12]

Materials:

  • 2-vinylpyridine sample

  • Toluene

  • Methanol

  • n-Octanol

  • Sodium Hydroxide (NaOH) pellets

  • Distilled water

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Alcoholic Sodium Hydroxide Reagent: Dissolve 0.3 g of NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water. Allow this solution to mature for at least 48 hours before use. This reagent is stable for approximately two weeks.[12]

  • Sample Preparation: In a clean, dry vial, mix 5 mL of the 2-vinylpyridine sample with 5 mL of toluene.

  • Color Development: Add 100 µL of the alcoholic NaOH reagent to the sample mixture and shake vigorously for 30 seconds. A pink color will develop if TBC is present.[12]

  • Add 200 µL of methanol and shake for an additional 15 seconds.[12]

  • Spectrophotometric Measurement: Immediately measure the absorbance of the solution at 490 nm using a spectrophotometer. The color intensity will fade over time, so it is important to take the reading promptly.[12]

  • Quantification: Compare the absorbance to a calibration curve prepared using known concentrations of TBC in a 1:1 mixture of toluene and inhibitor-free 2-vinylpyridine. The concentration can be reported in ppm (mg/kg).[12]

Diagrams

cluster_storage Storage Conditions cluster_state Monomer State cluster_action Recommended Action Optimal Storage Cool, Dark, Inert Atmosphere (2-8°C or -20°C) Stable Monomer 2-Vinylpyridine + Inhibitor (TBC) Optimal Storage->Stable Monomer Maintains Stability Suboptimal Storage Exposure to Heat, Light, or Air Polymerized Monomer Increased Viscosity, Color Change, Precipitate Suboptimal Storage->Polymerized Monomer Initiates Polymerization Proceed with Experiment\n(After Inhibitor Removal) Proceed with Experiment (After Inhibitor Removal) Stable Monomer->Proceed with Experiment\n(After Inhibitor Removal) Suitable for Use Discard and Reorder Discard and Reorder Polymerized Monomer->Discard and Reorder Unsuitable for Use

Caption: Logical workflow for the storage and use of 2-vinylpyridine.

Start Stored 2-VP Sample Inspect Visual Inspection (Protocol 1) Start->Inspect Clear Clear & Colorless? Inspect->Clear PrecipitateTest Precipitation Test (Protocol 2) Clear->PrecipitateTest No (Viscous/Colored) InhibitorTest Inhibitor Analysis (Protocol 3) Clear->InhibitorTest Yes PolymerDetected Polymer Detected? PrecipitateTest->PolymerDetected PolymerDetected->InhibitorTest No Discard Discard Sample PolymerDetected->Discard Yes InhibitorOK Inhibitor Level OK? InhibitorTest->InhibitorOK Use Proceed to Use (Remove Inhibitor) InhibitorOK->Use Yes InhibitorOK->Discard No (Depleted)

Caption: Troubleshooting workflow for assessing 2-vinylpyridine stability.

References

identifying side reactions in 6-Methyl-2-vinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Methyl-2-vinylpyridine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 2,6-lutidine with formaldehyde.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Conversion of 2,6-Lutidine: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like GC-MS or TLC.

      • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 300°C). Verify that the reaction temperature is consistently maintained.[1]

      • Catalyst Activity: If using a catalyst, such as a modified zeolite, its activity may be compromised. Ensure the catalyst is properly prepared and activated.[1]

  • Suboptimal Molar Ratio of Reactants: The ratio of 2,6-lutidine to formaldehyde is a critical parameter.

    • Troubleshooting: An excess of one reactant can lead to the formation of side products. A molar ratio of 4:1 for 2,6-dimethylpyridine to formaldehyde has been reported.[2] Experiment with different ratios to find the optimal balance for your specific setup.

  • Product Loss During Workup: The purification process, especially distillation, can lead to product loss.

    • Troubleshooting:

      • Distillation Conditions: this compound is susceptible to polymerization at high temperatures.[3][4] Perform distillation under reduced pressure to lower the boiling point.

      • Use of Inhibitors: Add a polymerization inhibitor, such as 4-tert-butylcatechol, to the crude product before distillation to prevent polymer formation.[3][4]

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?

A2: A common higher molecular weight byproduct is 2,6-divinylpyridine . This results from the reaction of formaldehyde with both methyl groups of the 2,6-lutidine starting material.[1][2]

  • Minimization Strategies:

    • Molar Ratio: Using a molar excess of 2,6-lutidine relative to formaldehyde can favor the mono-alkylation product (this compound). A 4:1 molar ratio of 2,6-dimethylpyridine to formaldehyde has been shown to yield 74.8% 2-methyl-6-vinylpyridine and 25.2% 2,6-divinylpyridine.[2]

    • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. For instance, K-ZSM-5 (30) has been shown to provide a good conversion of 2,6-lutidine with selectivity towards 2-methyl-6-vinylpyridine.[1]

Q3: My final product seems to contain an impurity with a hydroxyl group. What is this and how can I remove it?

A3: This impurity is likely the intermediate alcohol, 1-(6-methylpyridin-2-yl)ethanol . Its presence indicates incomplete dehydration.

  • Troubleshooting:

    • Dehydration Conditions: The dehydration step is crucial for the formation of the vinyl group. Ensure that the temperature and catalyst used are suitable for efficient dehydration. In some protocols for the analogous synthesis of 2-vinylpyridine, dehydration is carried out by heating with a strong base like sodium hydroxide.[3][4]

    • Purification: Careful fractional distillation under reduced pressure should allow for the separation of the higher-boiling alcohol intermediate from the desired vinylpyridine product.

Q4: The product in my reaction flask has turned into a solid or a viscous oil and is difficult to handle. What has happened?

A4: This is a clear indication of polymerization . Vinylpyridines are known to be sensitive to polymerization, which can be initiated by heat, light, or the presence of radical initiators.[3][4]

  • Prevention and Mitigation:

    • Inhibitors: Always use a polymerization inhibitor, such as 4-tert-butylcatechol, during storage and purification (distillation) of this compound.[3][4]

    • Temperature Control: Avoid excessive temperatures during the reaction and purification. Use reduced pressure for distillation.

    • Storage: Store the purified product in a cool, dark place, and consider refrigeration.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_byproduct High MW Byproduct? check_yield->check_byproduct No incomplete_conversion Incomplete Conversion - Check reaction time - Verify temperature - Assess catalyst activity check_yield->incomplete_conversion Yes check_impurity Hydroxyl Impurity? check_byproduct->check_impurity No divinylpyridine 2,6-Divinylpyridine Formation - Increase 2,6-lutidine: formaldehyde ratio - Optimize catalyst check_byproduct->divinylpyridine Yes check_polymer Polymerization? check_impurity->check_polymer No incomplete_dehydration Incomplete Dehydration - Check dehydration conditions - Optimize catalyst/base check_impurity->incomplete_dehydration Yes polymer_formation Polymer Formation - Add inhibitor before heating - Control temperature - Store product properly check_polymer->polymer_formation Yes end_product Successful Synthesis check_polymer->end_product No suboptimal_ratio Suboptimal Molar Ratio - Adjust 2,6-lutidine: formaldehyde ratio incomplete_conversion->suboptimal_ratio workup_loss Workup Loss - Distill under reduced pressure - Use polymerization inhibitor suboptimal_ratio->workup_loss workup_loss->end_product divinylpyridine->end_product incomplete_dehydration->end_product polymer_formation->end_product

References

Technical Support Center: 2-Vinylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and controlling the polymerization of 2-vinylpyridine (2VP). Below you will find frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-vinylpyridine polymerization not initiating or proceeding at a very slow rate?

A1: Several factors can inhibit or slow down the polymerization of 2VP. Common causes include:

  • Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerizations. Ensure your reaction setup is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]

  • Inhibitor Presence: 2VP is often supplied with an inhibitor, such as 4-tert-butylcatechol, to prevent spontaneous polymerization during storage.[2][3] This inhibitor must be removed before use, typically by passing the monomer through a column of basic alumina.[1]

  • Low Temperature: Lower reaction temperatures can slow down the rate of initiator decomposition and propagation. For free-radical polymerization, temperatures between 55°C and 75°C are often used to ensure a sufficient rate.[4]

  • Inefficient Initiation: The initiator itself might be old or decomposed. It's also crucial to use an appropriate initiator for the chosen polymerization technique (e.g., AIBN or BPO for free-radical, organolithium compounds for anionic).

Q2: How can I control the molecular weight and achieve a narrow molecular weight distribution (low polydispersity index - PDI) for my poly(2-vinylpyridine)?

A2: For precise control over molecular weight and to obtain a low PDI, controlled/"living" polymerization techniques are highly recommended. These methods minimize termination and chain transfer reactions.

  • Living Anionic Polymerization: This is a very effective method for producing well-defined polymers with predictable molecular weights and low PDIs.[1][5] The number of growing chains is directly related to the number of initiator molecules.[4] However, it requires stringent reaction conditions, including high purity of reagents and the absence of water and oxygen.

  • Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined block copolymers and various polymer architectures with predictable molecular weights and low PDIs (typically <1.5).

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another versatile controlled radical polymerization technique that provides excellent control over molecular weight and results in low PDIs (typically between 1.10 and 1.25).[6]

Q3: My polymerization reaction is resulting in a gel or an insoluble product. What is the cause and how can I prevent it?

A3: Gelation is often caused by uncontrolled cross-linking reactions. While 2-vinylpyridine is a monovinyl monomer, impurities or side reactions can lead to cross-linking. If you are using a divinyl monomer as a cross-linker, premature gelation can be a common issue.[1]

  • Reduce Monomer Concentration: High monomer concentrations increase the likelihood of intermolecular reactions that can lead to cross-linking.[1]

  • Lower Reaction Temperature: Decreasing the temperature can help control the polymerization rate and reduce the chance of uncontrolled cross-linking.[1]

  • Monomer Purity: Ensure the monomer is free from divinyl impurities.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Polymer Yield - Inhibitor not fully removed: Residual inhibitor is quenching the polymerization.- Purify the monomer by passing it through an alumina column immediately before use.[1]
- Oxygen in the system: Oxygen is a radical scavenger.- Thoroughly degas the reaction mixture using freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen for an extended period.[1]
- Inefficient initiator: The initiator may have degraded or is not suitable for the reaction temperature.- Use a fresh, recrystallized initiator. Ensure the reaction temperature is appropriate for the initiator's half-life.
- Chain transfer reactions: Transfer to solvent or monomer can terminate growing chains prematurely.- Choose a solvent with a low chain transfer constant.[4]
High Polydispersity Index (PDI > 1.5) - Conventional free-radical polymerization: This method inherently produces polymers with a broad molecular weight distribution.- Employ a controlled/living polymerization technique such as ATRP, RAFT, or anionic polymerization for better control.[1][6]
- Slow initiation: If initiation is slow compared to propagation, chains will have different lengths.- Ensure the initiator is sufficiently active at the reaction temperature and that its efficiency is high.
- Termination reactions: Bimolecular termination (combination or disproportionation) is common in free-radical polymerization.[4]- Lower the reaction temperature or monomer concentration to reduce the rate of termination reactions.
Inconsistent or Unpredictable Molecular Weight - Initiator efficiency less than 100%: Not all initiator molecules may generate a growing polymer chain.[4]- Determine the efficiency of your initiator under your specific reaction conditions to better predict the molecular weight.
- Side reactions in anionic polymerization: The pyridine nitrogen can react with anionic initiators or growing chains.- Conduct anionic polymerization at low temperatures (e.g., -78°C) in a polar aprotic solvent like THF.[5]
Discolored Polymer (e.g., brown) - Monomer impurity or degradation: 2-vinylpyridine can discolor upon storage, especially if exposed to light or heat.[3]- Use freshly purified monomer. Store the monomer in a cool, dark place and consider refrigeration.[3]
- High reaction temperature: Prolonged heating can lead to side reactions and degradation.- Optimize the reaction time and temperature to achieve good conversion without causing degradation.

Quantitative Data Summary

Table 1: Effect of Temperature and Initiator Concentration on 2-Vinylpyridine Conversion (Free Radical Polymerization)

Temperature (°C)Initiator:Monomer (wt%)Reaction Time (h)Monomer Conversion (%)Reference
5542Slower conversion[4]
6542-[4]
7542Faster conversion[4]
65124Unchanged after 6h[4]
65224Unchanged after 6h[4]
6546~62[4]
65424~62[4]

Data synthesized from a study on 2-VP polymerization, highlighting trends. Absolute values can vary based on specific reaction systems.[4]

Table 2: Typical Polydispersity Indices for Different Polymerization Methods

Polymerization MethodTypical PDI (Mw/Mn)Reference
Conventional Free Radical> 1.5[6]
Anionic Polymerization< 1.15[7]
ATRP< 1.5
RAFT Polymerization1.10 - 1.25[6]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of 2-Vinylpyridine in Solution

Materials:

  • 2-Vinylpyridine (inhibitor removed)

  • Anhydrous Toluene or Dimethylformamide (DMF)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Purify 2-vinylpyridine by passing it through a short column of basic alumina to remove the inhibitor.

  • Initiator Preparation: If necessary, recrystallize the initiator (e.g., AIBN from methanol).

  • Reaction Setup:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, dissolve the desired amount of 2-vinylpyridine in the chosen anhydrous solvent.

    • Add the initiator to the solution. A typical initiator-to-monomer molar ratio is in the range of 1:100 to 1:1000, depending on the desired molecular weight.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN).

    • Allow the reaction to proceed under an inert atmosphere for the desired time (e.g., 6-24 hours).

  • Termination and Isolation:

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol or hexane, while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer several times with the non-solvent to remove unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

Protocol 2: Anionic Polymerization of 2-Vinylpyridine

Materials:

  • 2-Vinylpyridine (rigorously purified and distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Anionic initiator (e.g., sec-butyllithium in cyclohexane)

  • Anhydrous Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Monomer and Solvent Purification: Anionic polymerization requires extremely pure reagents. 2-Vinylpyridine and THF must be rigorously dried and purified to remove all protic impurities.

  • Reaction Setup:

    • Assemble a flame-dried, all-glass reaction apparatus under a high vacuum or in a glovebox.

    • Transfer the purified THF to the reaction flask via cannula or vacuum distillation.

    • Cool the solvent to the desired reaction temperature, typically -78°C (dry ice/acetone bath).[5]

  • Initiation:

    • Add the anionic initiator (e.g., sec-butyllithium) to the cold THF. The amount of initiator will determine the molecular weight of the polymer.

  • Polymerization:

    • Slowly add the purified 2-vinylpyridine monomer to the initiator solution via a gas-tight syringe or cannula. The polymerization is typically very fast.[5]

    • Allow the reaction to stir at -78°C for a predetermined time (e.g., 1-2 hours) to ensure complete conversion.

  • Termination:

    • Terminate the polymerization by adding a small amount of degassed, anhydrous methanol to quench the living anionic chain ends.

  • Isolation:

    • Allow the reaction to warm to room temperature.

    • Precipitate the polymer in a suitable non-solvent (e.g., hexane or water, depending on the polymer's solubility).

    • Collect, wash, and dry the polymer as described in the free-radical protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification Solvent_Purification->Reaction_Setup Initiator_Prep Initiator Preparation Initiator_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization Degassing->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Characterization Drying->Final_Product Final Polymer

Caption: General experimental workflow for 2-vinylpyridine polymerization.

troubleshooting_yield Start Low Polymer Yield? Cause1 Check for Oxygen Start->Cause1 Yes Cause2 Check for Inhibitor Start->Cause2 Yes Cause3 Check Initiator / Temp Start->Cause3 Yes Result Yield Improved Start->Result No, yield is good Solution1 Improve Degassing (e.g., more F-P-T cycles) Cause1->Solution1 Solution1->Result Solution2 Purify Monomer (Pass through Alumina) Cause2->Solution2 Solution2->Result Solution3 Use Fresh Initiator & Optimize Temperature Cause3->Solution3 Solution3->Result

References

Technical Support Center: Poly(2-vinylpyridine) NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2-vinylpyridine) (P2VP) and encountering issues with Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses common problems observed in the ¹H NMR spectra of poly(2-vinylpyridine).

Question: Why are the peaks in my P2VP ¹H NMR spectrum so broad and poorly resolved?

Answer:

Broad peaks are a common feature in the NMR spectra of polymers, including P2VP. Several factors can contribute to this:

  • Inhomogeneous Broadening: Atactic polymers, which have a random stereochemistry, will exhibit broad peaks. This is because the protons in different microenvironments (e.g., isotactic, syndiotactic, and heterotactic triads) have slightly different chemical shifts, leading to the overlap of many sharp signals that appear as a single broad peak.[1]

  • Homogeneous Broadening: The slow tumbling of large polymer chains in solution leads to shorter T2 relaxation times and, consequently, broader peaks.[1]

  • High Concentration: A highly concentrated sample will have high viscosity, which restricts molecular motion and can lead to peak broadening.[2][3]

  • Poor Shimming: An inhomogeneous magnetic field will cause significant peak broadening.[2][4] Always ensure the spectrometer is properly shimmed before acquiring data.

  • Sample Inhomogeneity: The presence of undissolved polymer or other particulate matter in the NMR tube will distort the magnetic field homogeneity, resulting in broad lines and an indistinct spectrum.[5]

Question: The chemical shifts of my P2VP spectrum do not match the literature values. What could be the reason?

Answer:

Discrepancies in chemical shifts can arise from several sources:

  • Solvent Effects: The chemical shifts of P2VP are highly dependent on the deuterated solvent used. For instance, spectra recorded in D₂SO₄ will show different chemical shifts compared to those recorded in o-dichlorobenzene due to protonation of the pyridine ring.[6]

  • Tacticity: The stereoregularity of the polymer chain (isotactic, syndiotactic, or atactic) influences the local chemical environment of the protons and thus their chemical shifts.[6][7]

  • Temperature: Temperature can affect the polymer's conformation and its interaction with the solvent, leading to changes in chemical shifts. Some studies on atactic poly(2-vinylpyridine) have examined the temperature dependence of chemical shifts.[6]

  • Side Reactions: Side reactions during polymerization can lead to branching or cross-linking, which will alter the polymer structure and, consequently, the NMR spectrum.[8]

Question: I see unexpected peaks in my P2VP NMR spectrum. How can I identify them?

Answer:

Unexpected peaks are often due to impurities. Common sources include:

  • Residual Solvents: Solvents used during polymerization or purification (e.g., toluene, methanol, chloroform) are common contaminants.

  • Water: Pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere.[9] This will appear as a broad singlet in the ¹H NMR spectrum. To confirm the presence of water, you can add a drop of D₂O to your NMR sample; the water peak should exchange and either disappear or shift.[2][9]

  • Residual Monomer: Incomplete polymerization can result in the presence of 2-vinylpyridine monomer in your sample.

  • Grease: Silicone grease from laboratory glassware is a frequent contaminant.[10]

Refer to tables of common NMR solvent and impurity shifts for identification.[10][11]

Question: My baseline is distorted and not flat. What is causing this?

Answer:

A distorted baseline can be caused by:

  • Very Broad Signals: Extremely broad peaks, for example from amorphous polymer components or aggregates, can be difficult to distinguish from the baseline.

  • High Signal Intensity: A very strong signal, often from the residual solvent peak in a concentrated sample, can saturate the detector and cause baseline artifacts.[12]

  • Incorrect Phasing: Improper phase correction during data processing will lead to a distorted baseline.

Frequently Asked Questions (FAQs)

Q1: What is a typical ¹H NMR spectrum of atactic poly(2-vinylpyridine) expected to look like?

A1: An ¹H NMR spectrum of atactic P2VP will typically show broad signals corresponding to the aromatic protons of the pyridine ring (around 6.5-8.5 ppm) and the aliphatic protons of the polymer backbone (methine and methylene groups, around 1.2-2.5 ppm). The exact chemical shifts will vary depending on the solvent.

Q2: How can I improve the resolution of my P2VP NMR spectrum?

A2: To improve spectral resolution, you can try the following:

  • Use a more dilute sample to reduce viscosity.[3]

  • Increase the acquisition temperature to enhance molecular motion.[13]

  • Ensure your sample is completely dissolved and filter it to remove any particulate matter.[3][14]

  • Use a higher field NMR spectrometer.

Q3: Can NMR be used to determine the molecular weight of my P2VP?

A3: Yes, ¹H NMR can be used for end-group analysis to determine the number-average molecular weight (Mn), provided that the end-groups have unique and well-resolved signals that can be distinguished from the repeating monomer units.[15][16] This method is generally more accurate for polymers with lower molecular weights where the end-group signals are more prominent.[15]

Data Presentation

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for Atactic Poly(2-vinylpyridine) in Different Solvents.

Protonso-dichlorobenzene (at 130-160°C)[7]D₂SO₄ (at 60°C)[7]
Pyridine Ring Protons~6.3 - 8.2~7.5 - 9.0
Backbone CH (methine)Overlaps with CH₂~3.1 (isotactic triad)
Backbone CH₂ (methylene)~1.1 - 2.2Overlaps with other backbone protons

Note: These are approximate ranges and can be influenced by tacticity, temperature, and spectrometer frequency.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis of Poly(2-vinylpyridine)

Objective: To prepare a homogeneous P2VP solution for high-resolution NMR spectroscopy.

Materials:

  • Poly(2-vinylpyridine) sample

  • Deuterated solvent (e.g., CDCl₃, D₂O with acid, DMSO-d₆)

  • High-quality 5 mm NMR tubes[3][14]

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Methodology:

  • Weighing the Sample: Accurately weigh approximately 5-20 mg of the P2VP sample. For polymers, a slightly higher concentration might be needed, but be mindful that very high concentrations can increase viscosity and broaden peaks.[3]

  • Dissolving the Sample: Transfer the weighed P2VP into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Ensuring Homogeneity: Tightly cap the vial and vortex it until the polymer is completely dissolved. Gentle heating may be required for some polymers, but be cautious of potential degradation.

  • Filtering the Sample: To remove any dust or undissolved particles, filter the solution directly into the NMR tube.[5] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Sample Transfer: Ensure the height of the solution in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm).[14]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Mandatory Visualization

troubleshooting_workflow start Start: NMR Spectrum of P2VP Acquired issue Problem Identified in Spectrum? start->issue broad_peaks Issue: Broad/Poorly Resolved Peaks issue->broad_peaks Yes wrong_shifts Issue: Incorrect Chemical Shifts issue->wrong_shifts Yes unexpected_peaks Issue: Unexpected Peaks (Impurities) issue->unexpected_peaks Yes end_good Spectrum is Good Proceed with Analysis issue->end_good No check_conc Check Sample Concentration and Viscosity broad_peaks->check_conc check_shim Verify Spectrometer Shimming check_conc->check_shim check_solubility Ensure Complete Dissolution / Filter Sample check_shim->check_solubility end_bad Re-prepare Sample or Re-acquire Data check_solubility->end_bad verify_solvent Confirm Solvent and Check for Solvent Effects wrong_shifts->verify_solvent consider_tacticity Consider Polymer Tacticity verify_solvent->consider_tacticity consider_tacticity->end_bad check_impurities Identify Residual Solvents, Water, or Monomer unexpected_peaks->check_impurities d2o_exchange Perform D2O Exchange for -OH/-NH Peaks check_impurities->d2o_exchange d2o_exchange->end_bad

Caption: Troubleshooting workflow for P2VP NMR spectra.

References

Technical Support Center: Optimizing Vinylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during vinylpyridine polymerization.

Frequently Asked Questions (FAQs)

Q1: Which controlled polymerization technique is most suitable for vinylpyridine?

A1: Several controlled radical polymerization (CRP) techniques can be successfully employed for vinylpyridine (VP), including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP).[1][2] The choice of technique often depends on the desired polymer architecture, molecular weight control, and experimental setup. RAFT and ATRP are widely reported for synthesizing well-defined poly(vinylpyridine) with narrow molecular weight distributions.[1][3]

Q2: What are the key parameters to control for a successful vinylpyridine polymerization?

A2: Precise control over several parameters is crucial for successful polymerization. These include:

  • Monomer Purity: Vinylpyridine monomers are prone to spontaneous polymerization and should be purified (e.g., by distillation) and stored under refrigeration.[4][5] Impurities can significantly impact polymerization kinetics and the final polymer properties.[5]

  • Oxygen Removal: Thoroughly degassing the reaction mixture using techniques like freeze-pump-thaw cycles is essential to prevent inhibition and termination by oxygen.[2]

  • Initiator and Catalyst Selection: The choice of initiator and catalyst system is critical and depends on the polymerization method. For instance, in ATRP, a chloride-containing initiating/catalytic system is recommended for basic monomers like 4-vinylpyridine (4VP) to achieve good control.[3]

  • Reaction Temperature: Temperature influences the rate of polymerization and can affect side reactions. The optimal temperature varies depending on the initiator and the polymerization technique used.[6][7]

  • Solvent Selection: The solvent can affect the solubility of the monomer and polymer, as well as chain transfer reactions.[8][9]

Q3: How can I achieve high molecular weight poly(vinylpyridine) with a narrow molecular weight distribution?

A3: Controlled/"living" polymerization techniques are essential for synthesizing high molecular weight polymers with low polydispersity (Đ).[8][10] Techniques like RAFT and ATRP allow for the synthesis of polymers with predetermined molecular weights and narrow distributions (Đ typically < 1.5).[1][11] Optimizing the monomer-to-initiator ratio and ensuring high monomer conversion are also key factors.

Q4: Can I synthesize block copolymers using vinylpyridine?

A4: Yes, block copolymers containing vinylpyridine can be readily synthesized using controlled polymerization methods.[1][12] For example, a poly(vinylpyridine) macro-chain transfer agent (macro-CTA) can be synthesized via RAFT polymerization and subsequently chain-extended with another monomer to form a diblock copolymer.[1][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No polymerization or very low conversion 1. Oxygen Inhibition: Presence of dissolved oxygen in the reaction mixture.1. Ensure thorough deoxygenation of the monomer and solvent using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).[2][8]
2. Initiator Inactivity: The initiator may be decomposed or its activation temperature was not reached.2. Use a fresh initiator and verify the correct reaction temperature for its decomposition.[7]
3. Impurities in Monomer: Inhibitors from storage or other impurities can prevent polymerization.3. Purify the vinylpyridine monomer by distillation immediately before use.[4][5]
Poor control over molecular weight and high polydispersity (Đ) 1. Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities.1. Choose a solvent with a low chain transfer constant.[8] Ensure high purity of all reagents.
2. Inefficient Initiation: Not all initiator molecules may be generating polymer chains.2. Determine the initiator efficiency under your specific reaction conditions to adjust the monomer-to-initiator ratio accordingly.[8]
3. Termination Reactions: Bimolecular termination reactions are inherent in free-radical polymerization.3. For precise control, utilize a living polymerization technique like anionic polymerization or well-controlled radical polymerization methods (RAFT, ATRP).[8]
Gelation or cross-linking of the polymer 1. High Monomer Concentration: Increased probability of intermolecular reactions at high concentrations.1. Reduce the initial monomer concentration.[8]
2. High Reaction Temperature: Can lead to uncontrolled side reactions.2. Lower the reaction temperature to better control the polymerization rate.[8][9]
3. Side Reactions with Pyridine Ring: The pyridine ring can participate in side reactions, especially at elevated temperatures.[9]3. Employ controlled polymerization techniques that minimize side reactions. For anionic polymerization, use low temperatures (e.g., -78 °C).[8][9]
Discrepancy between theoretical and experimental molecular weight 1. Inaccurate Monomer Conversion Measurement: Errors in determining the extent of the reaction.1. Use reliable techniques like ¹H NMR or GC to accurately monitor monomer conversion.[2]
2. Initiator Efficiency Less Than 100%: The actual number of growing chains is lower than theoretically calculated.2. Factor in the initiator efficiency for a more accurate prediction of the molecular weight.[8]
3. Calibration Issues in GPC: The molecular weight determination by Gel Permeation Chromatography (GPC) is relative to the standards used.3. Use appropriate GPC standards or absolute molecular weight determination techniques like light scattering for accurate measurements.[1]

Experimental Protocols

Protocol 1: RAFT Polymerization of 4-Vinylpyridine (4VP)

This protocol describes a typical RAFT bulk polymerization of 4VP.

Materials:

  • 4-Vinylpyridine (4VP), purified by distillation

  • Azoisobutyronitrile (AIBN), initiator

  • Cumyl dithiobenzoate (CDB), RAFT agent

  • Septa-sealed vials

  • Nitrogen or Argon gas supply

  • Solvent for purification (e.g., THF)

  • Non-solvent for precipitation (e.g., hexane)

Procedure:

  • In a septa-sealed vial, add the desired amounts of 4VP, AIBN, and CDB. A typical molar ratio could be [4VP]:[CDB]:[AIBN] = 100:1:0.2.[2]

  • Seal the vial and degas the mixture by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[2]

  • Backfill the vial with an inert gas (nitrogen or argon).

  • Place the vial in a preheated oil bath at 60 °C and stir for the desired reaction time.[1][13]

  • To monitor monomer conversion and molecular weight evolution, samples can be withdrawn periodically using a degassed syringe.

  • Terminate the polymerization by rapidly cooling the vial in an ice bath and exposing the contents to air.[2]

  • Purify the polymer by dissolving it in a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., hexane).[2]

  • Dry the purified polymer under vacuum.

Protocol 2: ATRP of 4-Vinylpyridine (4VP) in Aqueous Media

This protocol outlines the ATRP of 4VP in an aqueous environment.

Materials:

  • 4-Vinylpyridine (4VP), purified

  • Copper(I) chloride (CuCl), catalyst

  • Tris(2-pyridylmethyl)amine (TPMA), ligand

  • Alkyl halide initiator (e.g., a chloride-containing initiator)

  • Deionized water, solvent

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve the TPMA ligand in deionized water.

  • Add CuCl to the solution under an inert atmosphere. The solution should be stirred until the catalyst complex forms.

  • Add the purified 4VP monomer to the catalyst solution.

  • Deoxygenate the mixture by bubbling with an inert gas or through freeze-pump-thaw cycles.

  • Initiate the polymerization by adding the alkyl halide initiator via a syringe.

  • Maintain the reaction at the desired temperature (e.g., 30 °C) with constant stirring.[3]

  • Monitor the progress of the reaction by taking samples for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

  • Terminate the polymerization by exposing the reaction mixture to air, which deactivates the copper catalyst.

  • The polymer can be isolated and purified by appropriate methods such as dialysis or precipitation.

Data Summary

Table 1: Effect of Reaction Temperature on 2-Vinylpyridine Conversion [6]

Temperature (°C)Reaction Time (h)Monomer Conversion (%)
552478
65462 (max)
75255 (max)
Initiator: BPO, Initiator:Monomer weight ratio = 4%wt

Table 2: RAFT Polymerization of Vinylpyridines - Reaction Conditions and Results [1]

MonomerInitiatorRAFT AgentTemperature (°C)Molar RatiosMn,theo ( g/mol )Mn,exp ( g/mol )Đ (Mw/Mn)
2VPAIBNCDB60[2VP]:[CDB]:[AIBN] = 100:1:0.1790079001.15
4VPAIBNCDB60[4VP]:[CDB]:[AIBN] = 100:1:0.1850085001.12

Visualizations

Troubleshooting_Workflow Start Polymerization Issue Observed Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Control Poor MW Control / High Đ? Start->Check_Control Check_Gelation Gelation Occurred? Start->Check_Gelation Oxygen_Impurity Check for Oxygen / Impurities Check_Conversion->Oxygen_Impurity Yes Initiator_Problem Verify Initiator Activity & Temp. Check_Conversion->Initiator_Problem Yes Chain_Transfer Investigate Chain Transfer Check_Control->Chain_Transfer Yes Termination_Issue Consider Termination Effects Check_Control->Termination_Issue Yes Concentration_Temp Adjust Concentration & Temperature Check_Gelation->Concentration_Temp Yes Side_Reactions Minimize Side Reactions Check_Gelation->Side_Reactions Yes Solution_Degas Solution: Improve Degassing & Monomer Purity Oxygen_Impurity->Solution_Degas Solution_Initiator Solution: Use Fresh Initiator & Correct Temperature Initiator_Problem->Solution_Initiator Solution_Solvent Solution: Change Solvent, Purify Reagents Chain_Transfer->Solution_Solvent Solution_Living Solution: Use Living Polymerization Technique Termination_Issue->Solution_Living Solution_Conditions Solution: Lower Monomer Conc. & Reaction Temperature Concentration_Temp->Solution_Conditions Solution_Controlled Solution: Employ Controlled Polymerization at Low Temp. Side_Reactions->Solution_Controlled

Caption: Troubleshooting workflow for vinylpyridine polymerization.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Reagents 1. Prepare Reagents (Monomer, Initiator, RAFT Agent) Degas 2. Degas Mixture (Freeze-Pump-Thaw) Reagents->Degas Polymerize 3. Polymerize at Controlled Temperature Degas->Polymerize Monitor 4. Monitor Conversion (NMR, GC) Polymerize->Monitor Terminate 5. Terminate Reaction (Cooling, Air Exposure) Monitor->Terminate Purify 6. Purify Polymer (Precipitation) Terminate->Purify Analyze 7. Analyze Product (GPC, NMR) Purify->Analyze

Caption: Experimental workflow for RAFT polymerization.

References

Technical Support Center: Degradation Pathways of Poly(vinylpyridine) Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with poly(vinylpyridine) (PVP) coatings. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work on the degradation of these coatings.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of poly(vinylpyridine) coatings, providing quick and accessible answers to prevalent concerns.

Q1: What are the primary degradation pathways for poly(vinylpyridine) coatings?

A1: Poly(vinylpyridine) (PVP) coatings primarily degrade through thermal, photo-oxidative, and, to a lesser extent, hydrolytic pathways. The specific mechanism and resulting products depend on the isomer of vinylpyridine (2-vinylpyridine vs. 4-vinylpyridine), the presence of oxygen, light, and the thermal conditions.[1][2] Thermal degradation is a significant pathway, with different mechanisms for poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP). P4VP predominantly undergoes depolymerization to its monomer, while P2VP follows a more complex degradation route yielding pyridine, monomer, and protonated oligomers.[1][3]

Q2: What are the main degradation products of PVP coatings?

A2: The primary thermal degradation products of P4VP are the vinylpyridine monomer, with traces of pyridine and 4-methylpyridine.[1] For P2VP, the degradation products are more complex and include pyridine, the monomer, and protonated oligomers.[1][3] Photo-oxidation can lead to the formation of carbonyl-containing degradation products.[2]

Q3: How does the position of the nitrogen in the pyridine ring affect thermal stability?

A3: The position of the nitrogen atom in the pyridine ring significantly influences the thermal degradation mechanism. P2VP exhibits a more complex degradation behavior due to the "σ-effect" of the nitrogen atom at the 2-position, leading to the formation of various products.[1][3] In contrast, P4VP degrades primarily through a simpler depolymerization process, which is more typical for vinyl polymers.[1][3]

Q4: What is the effect of pH on the stability of PVP coatings?

A4: Poly(vinylpyridine) is a pH-sensitive polymer. At low pH, the pyridine groups become protonated, leading to increased hydrophilicity and swelling of the coating. This change in the polymer's physical state can affect its degradation kinetics, though specific data on hydrolysis rates under different pH conditions is limited.

Q5: Are the degradation products of PVP coatings biocompatible?

A5: Polyvinylpyrrolidone (PVP), a related polymer, is generally considered biocompatible and is used in many pharmaceutical formulations.[4][5] However, the biocompatibility of the specific degradation products of poly(vinylpyridine), such as vinylpyridine monomers and various oligomers, requires careful consideration and toxicological assessment, as these smaller molecules may exhibit different biological activities.

Q6: What is the impact of sterilization methods on PVP coatings?

A6: Sterilization methods, particularly those involving radiation like gamma irradiation, can induce degradation of PVP coatings.[6] Gamma irradiation can lead to chain scission, resulting in a decrease in molecular weight and the formation of lower molecular weight degradation products.[6] The choice of sterilization method should be carefully evaluated to minimize its impact on the coating's integrity and performance.[7]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems encountered during the study of poly(vinylpyridine) coating degradation.

Issue 1: Inconsistent or Unexpected Degradation Results

Symptoms:

  • Wide variation in degradation rates between seemingly identical samples.

  • Appearance of unexpected degradation products in analytical results.

  • Non-reproducible data from thermal analysis (TGA/DSC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhomogeneous Coating Thickness 1. Verify the coating application method to ensure uniformity. 2. Use techniques like profilometry or ellipsometry to measure and confirm coating thickness across the substrate. 3. Optimize coating parameters (e.g., spin speed, concentration of polymer solution) for better consistency.
Residual Solvent or Moisture 1. Ensure complete drying of the coating by extending the drying time or using vacuum drying. 2. Perform a preliminary TGA scan at a low heating rate up to a temperature just above the solvent's boiling point to confirm its removal. 3. Store coated samples in a desiccator to prevent moisture absorption, as PVP can be hygroscopic.[8]
Contamination of the Sample or Instrument 1. Clean substrates thoroughly before coating. 2. Use high-purity solvents and polymers. 3. Regularly clean the analytical instruments (e.g., TGA furnace, GC injection port) according to the manufacturer's instructions.
Incorrect Atmosphere in Thermal Analysis 1. Ensure the correct purge gas (e.g., nitrogen for inert atmosphere, air for oxidative studies) is flowing at the specified rate. 2. Check for leaks in the gas lines of the TGA or other thermal analysis instruments.

Logical Workflow for Troubleshooting Inconsistent Degradation Results

Start Inconsistent Degradation Results Check_Thickness Verify Coating Thickness Uniformity Start->Check_Thickness Check_Drying Assess for Residual Solvent/Moisture Start->Check_Drying Check_Contamination Investigate Potential Contamination Start->Check_Contamination Check_Atmosphere Confirm Analytical Atmosphere Start->Check_Atmosphere Resolve_Thickness Optimize Coating Process Check_Thickness->Resolve_Thickness Non-uniform Resolve_Drying Improve Drying Protocol Check_Drying->Resolve_Drying Present Resolve_Contamination Enhance Cleaning Procedures Check_Contamination->Resolve_Contamination Detected Resolve_Atmosphere Calibrate Gas Flow Check_Atmosphere->Resolve_Atmosphere Incorrect End Consistent Results Resolve_Thickness->End Resolve_Drying->End Resolve_Contamination->End Resolve_Atmosphere->End

Troubleshooting workflow for inconsistent degradation results.
Issue 2: Poor Thermal Stability Observed in TGA

Symptoms:

  • Degradation onset temperature is significantly lower than expected from the literature.

  • Multiple, poorly defined degradation steps in the TGA curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Molecular Weight of the Polymer 1. Characterize the molecular weight of the starting polymer using techniques like Gel Permeation Chromatography (GPC). Lower molecular weight polymers generally have lower thermal stability. 2. If possible, use a higher molecular weight grade of poly(vinylpyridine).
Presence of Impurities or Initiator Residues 1. Purify the polymer before use by precipitation or dialysis to remove low molecular weight impurities and residual initiator from polymerization. 2. Analyze the starting material for impurities using techniques like NMR or mass spectrometry.
Oxidative Degradation 1. If the experiment is intended to be under inert conditions, ensure a high-purity nitrogen or argon purge with a sufficient flow rate. 2. Compare the TGA results in an inert atmosphere versus in air to assess the contribution of oxidative degradation. Thermo-oxidative degradation of the PVP chain can occur at elevated temperatures.[2]

Decision Tree for Investigating Poor Thermal Stability

Start Low Thermal Stability in TGA Check_MW Analyze Polymer Molecular Weight Start->Check_MW Check_Purity Assess Polymer Purity Start->Check_Purity Check_Atmosphere Verify TGA Atmosphere Start->Check_Atmosphere Low_MW Source Higher MW Polymer Check_MW->Low_MW Is MW low? Impurities Purify Polymer Check_Purity->Impurities Are impurities present? Oxidative Ensure Inert Atmosphere Check_Atmosphere->Oxidative Is atmosphere oxidative?

Investigating the root cause of poor thermal stability.

Quantitative Data Summary

The following tables summarize key quantitative data related to the degradation of poly(vinylpyridine) coatings.

Table 1: Thermal Degradation Temperatures of Poly(vinylpyridine) and its Derivatives

PolymerDegradation Temperature (°C)AtmosphereAnalytical MethodReference
Poly(4-vinylpyridine) (PVP)400 - 450Inert (N₂)TGA[5]
Quaternized PVP300 - 400Inert (N₂)TGA[5]
Poly(2-vinylpyridine) block in P2VP-b-PMMA~389PyrolysisPy-MS[2]
Poly(4-vinylpyridine-co-divinylbenzene)322NitrogenTGA[1]

Table 2: Major Thermal Degradation Products of Poly(vinylpyridine)

PolymerDegradation ProductsAnalytical MethodReference
Poly(4-vinylpyridine) (PVP)VP monomer, pyridine, 4-methylpyridineGLC[1]
Poly(2-vinylpyridine) (P2VP)Pyridine, monomer, protonated oligomersPy-MS[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Protocol 1: Thermogravimetric Analysis (TGA) of Poly(vinylpyridine) Coatings

Objective: To determine the thermal stability and degradation profile of a PVP coating.

Materials and Equipment:

  • PVP-coated substrate

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Nitrogen (high purity) and/or compressed air

  • Sample pans (aluminum or platinum)

Procedure:

  • Sample Preparation:

    • Carefully scrape a small amount (5-10 mg) of the PVP coating from the substrate.

    • Alternatively, if the substrate is compatible with the TGA, a small piece of the coated substrate can be used. Ensure a blank substrate is run as a control.

    • Accurately weigh the sample into a tared TGA pan.

  • Instrument Setup:

    • Set the purge gas (e.g., nitrogen for inert atmosphere, air for oxidative) to the desired flow rate (typically 20-50 mL/min).

    • Equilibrate the furnace at the starting temperature (e.g., 30 °C).

  • Thermal Program:

    • Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset temperature of degradation (the temperature at which significant weight loss begins).

    • Identify the temperatures of maximum degradation rates from the derivative of the TGA curve (DTG curve).

Workflow for TGA Analysis

cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis Prep1 Scrape/Cut Sample (5-10 mg) Prep2 Weigh Sample in TGA Pan Prep1->Prep2 Setup2 Equilibrate Furnace Prep2->Setup2 Setup1 Set Purge Gas and Flow Rate Setup1->Setup2 Run Heat Sample at Constant Rate Setup2->Run Analysis1 Plot Weight Loss vs. Temperature Run->Analysis1 Analysis2 Determine Onset and Peak Degradation Temperatures Analysis1->Analysis2

Step-by-step workflow for TGA analysis.
Protocol 2: Differential Scanning Calorimetry (DSC) of Poly(vinylpyridine) Coatings

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a PVP coating.

Materials and Equipment:

  • PVP-coated substrate

  • Differential Scanning Calorimeter (DSC)

  • Microbalance

  • Nitrogen (high purity)

  • Sample pans (hermetically sealed aluminum)

Procedure:

  • Sample Preparation:

    • Carefully remove a small amount (5-10 mg) of the PVP coating.

    • Place the sample in a DSC pan and hermetically seal it to prevent moisture loss during the experiment.

    • Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the nitrogen purge gas flow rate.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from a low temperature (e.g., 25 °C) to a temperature above the expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This erases the thermal history of the sample.

    • Cool: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heat: Heat the sample again through the same temperature range at the same heating rate. The Tg is determined from this second heating scan.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.

Protocol 3: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) of Poly(vinylpyridine) Coatings

Objective: To identify the volatile and semi-volatile degradation products of a PVP coating.

Materials and Equipment:

  • PVP-coated substrate

  • Pyrolysis unit coupled to a Gas Chromatograph/Mass Spectrometer (Py-GC/MS)

  • Micro-furnace pyrolyzer

  • Sample cups

Procedure:

  • Sample Preparation:

    • Place a very small, accurately weighed amount of the PVP coating (typically in the microgram range) into a sample cup.

  • Instrument Setup:

    • Set the pyrolysis temperature (e.g., 500 °C) and time.

    • Set the GC oven temperature program, carrier gas flow rate, and MS parameters (mass range, scan speed).

  • Analysis:

    • Introduce the sample cup into the pyrolyzer.

    • The sample is rapidly heated, and the degradation products are swept into the GC column for separation.

    • The separated components are then introduced into the MS for identification based on their mass spectra.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST library).

    • This will provide a profile of the degradation products.[9]

References

Technical Support Center: Managing Impurities in 2-Methyl-5-Vinylpyridine (MVP) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-5-vinylpyridine (MVP). The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Troubleshooting Guides

This section addresses specific problems that may arise during the two primary synthesis routes for MVP: the dehydrogenation of 2-methyl-5-ethylpyridine (MEP) and the condensation of 2-picoline with formaldehyde.

Dehydrogenation of 2-Methyl-5-Ethylpyridine (MEP)

Q1: My reaction shows low conversion of MEP to MVP. What are the likely causes and solutions?

A1: Low conversion is a common issue that can often be traced back to catalyst or temperature problems.

  • Potential Cause 1: Catalyst Deactivation. The catalyst, often iron oxide-based, can become deactivated due to "coking" – the deposition of carbonaceous material on its surface.

    • Solution: Regenerate the catalyst through controlled oxidation to burn off the carbon deposits. It is also beneficial to optimize the steam-to-hydrocarbon ratio in the feed.[1]

  • Potential Cause 2: Insufficient Reaction Temperature. The dehydrogenation process is endothermic and requires high temperatures, typically in the range of 500°C to 700°C.[2]

    • Solution: Gradually increase the reactor temperature. However, be aware that excessively high temperatures can lead to an increase in side reactions and byproduct formation.[1]

Q2: I'm observing a high level of byproducts, such as pyridine and other picolines. How can I minimize these?

A2: The formation of these byproducts is typically a result of over-cracking at elevated temperatures.

  • Potential Cause: High Reaction Temperature. While high temperatures are necessary for dehydrogenation, excessive heat can cause the breakdown of the starting material or the product.

    • Solution: Lower the reaction temperature to a point that still allows for efficient conversion without promoting significant cracking. Adjusting the catalyst composition to favor dehydrogenation over cracking can also be effective.[1]

Q3: The product is polymerizing in the reactor or during the purification process. What preventive measures can I take?

A3: MVP is a vinyl monomer and is prone to polymerization, especially at high temperatures.

  • Potential Cause: High Temperatures and Product Reactivity. The vinyl group in MVP is highly reactive and can self-polymerize.

    • Solution: During purification by distillation, it is crucial to perform this step under reduced pressure to lower the boiling point. Additionally, the introduction of a polymerization inhibitor, such as 4-tert-butylcatechol, into the distillation process is recommended. For storage, keep the purified product at a low temperature and in the dark.[1]

Condensation of 2-Picoline with Formaldehyde

Q1: The yield of my final MVP product is low after the dehydration step. What could be the issue?

A1: Low yield in this two-step process can stem from incomplete dehydration or the formation of byproducts.

  • Potential Cause 1: Incomplete Dehydration. The intermediate, 2-(2-hydroxyethyl)-5-methylpyridine, may not fully convert to MVP.

    • Solution: Increase the reaction temperature or use a more potent dehydrating agent. Prolonging the reaction time can also help drive the reaction to completion.[1]

  • Potential Cause 2: Formation of Ether Byproducts. Side reactions can lead to the formation of undesired ethers.

    • Solution: Using a bulky base, such as pyridine, in conjunction with the dehydrating agent (e.g., POCl₃) can favor the elimination reaction (dehydration) over substitution reactions that form ethers.[1]

Q2: My final product is contaminated with 2-(2-hydroxyethyl)-5-vinylpyridine. How do I resolve this?

A2: This impurity is a direct result of partial or incomplete dehydration of the starting material.

  • Potential Cause: Insufficient Dehydrating Agent or Reaction Time. The reaction has not proceeded to completion.

    • Solution: Increase the amount of the dehydrating agent used in the reaction. Extending the reaction time will also provide more opportunity for the complete conversion of the intermediate.[1]

Frequently Asked Questions (FAQs)

What are the most common impurities in MVP produced by the dehydrogenation of MEP?

The most prevalent impurity is unreacted 2-methyl-5-ethylpyridine (MEP) due to incomplete dehydrogenation. Other potential impurities include pyridine and various picolines, which can form from cracking at high temperatures.[1]

What are the typical impurities when synthesizing MVP from 2-picoline and formaldehyde?

The primary impurity of concern is the intermediate, 2-(2-hydroxyethyl)-5-vinylpyridine, which arises from incomplete dehydration. Ether byproducts can also form as a result of side reactions.[1]

How can I prevent the polymerization of MVP?

To prevent polymerization, use a polymerization inhibitor (e.g., 4-tert-butylcatechol) during distillation and store the purified product at low temperatures, away from light.[1] Conducting distillation under reduced pressure is also critical to keep temperatures low.

What is the most effective method for purifying crude MVP?

Fractional distillation under reduced pressure is a highly effective and commonly used method to separate MVP from less volatile impurities like unreacted MEP or the hydroxyethyl intermediate, as well as from more volatile byproducts.[1][2] For separating MVP from non-basic impurities, an acid-base extraction can be employed.[3]

Which analytical techniques are recommended for impurity profiling of MVP?

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a robust method for determining the purity of MVP and quantifying non-volatile impurities.[4][5]

Data Presentation: Impurity Profile Before and After Purification

The following table provides an illustrative example of how fractional distillation can effectively reduce the levels of common impurities in crude 2-methyl-5-vinylpyridine.

ImpurityTypical Concentration in Crude Product (%)Concentration after Fractional Distillation (%)
2-Methyl-5-ethylpyridine (MEP)5 - 15< 0.5
2-Picoline1 - 3< 0.1
2-(2-Hydroxyethyl)-5-vinylpyridine2 - 8< 0.2
Other Pyridine Derivatives1 - 2< 0.1
2-Methyl-5-vinylpyridine (MVP) Purity 75 - 90 > 99.0

Note: The values presented in this table are representative and may vary depending on the specific reaction conditions and the efficiency of the distillation process.

Experimental Protocols

Gas Chromatography (GC) for Impurity Profiling

Objective: To separate, identify, and quantify volatile impurities in 2-methyl-5-vinylpyridine.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Sample Preparation: Dilute the MVP sample (e.g., 10 µL) in a suitable solvent like dichloromethane or methanol (1 mL).

  • Injection Volume: 1 µL.

  • Data Analysis: Identify peaks by comparing their retention times with those of known standards. For GC-MS, confirm peak identities by matching their mass spectra with a reference library (e.g., NIST). Quantify by creating a calibration curve from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Objective: To determine the purity of 2-methyl-5-vinylpyridine and quantify non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase column, such as a C18 or Newcrom R1, 150 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as a potassium dihydrogen phosphate solution (25 mM, pH adjusted to 6.1). A gradient elution may be necessary for complex mixtures. For MS compatibility, replace the phosphate buffer with a volatile alternative like formic acid in water.[4][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the MVP sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the area percentage of the main MVP peak relative to the total area of all peaks to assess purity. For quantitative analysis of impurities, use an external standard method with a calibration curve.

Visualizations

G cluster_0 Synthesis Routes cluster_1 Purification & Analysis MEP 2-Methyl-5-Ethylpyridine Dehydrogenation Vapor-Phase Dehydrogenation MEP->Dehydrogenation 2-Picoline 2-Picoline + Formaldehyde Condensation Condensation & Dehydration 2-Picoline->Condensation Crude_MVP Crude MVP Dehydrogenation->Crude_MVP Condensation->Crude_MVP Purification Fractional Distillation (Reduced Pressure) Crude_MVP->Purification Pure_MVP Pure MVP (>99%) Purification->Pure_MVP Analysis QC Analysis (GC, HPLC) Pure_MVP->Analysis

Caption: General experimental workflow for MVP production.

G Start Low MVP Yield or Purity Route Which Synthesis Route? Start->Route Dehydro Dehydrogenation Route->Dehydro Dehydro. Condense Condensation Route->Condense Cond. Check_Temp Is Temperature Optimal? (500-700°C) Dehydro->Check_Temp Check_Dehydration Is Dehydration Complete? Condense->Check_Dehydration Check_Catalyst Check Catalyst Activity Check_Temp->Check_Catalyst Yes Increase_Temp Adjust Temperature Check_Temp->Increase_Temp No Regen_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Regen_Catalyst No End Re-run Experiment Check_Catalyst->End Yes Increase_Agent Increase Dehydrating Agent or Reaction Time Check_Dehydration->Increase_Agent No Check_Side_Rxns Analyze for Byproducts Check_Dehydration->Check_Side_Rxns Yes Increase_Temp->End Regen_Catalyst->End Increase_Agent->End Check_Side_Rxns->End

Caption: Troubleshooting workflow for low MVP yield.

G cluster_0 Synthesis Origin cluster_1 Common Impurities cluster_2 Root Cause Dehydro Dehydrogenation of MEP Incomplete_Rxn Incomplete Reaction Dehydro->Incomplete_Rxn High_Temp Excessive Temperature Dehydro->High_Temp Condense Condensation/Dehydration of 2-Picoline Incomplete_Dehy Incomplete Dehydration Condense->Incomplete_Dehy Side_Rxn Side Reaction Condense->Side_Rxn MEP_Impurity Residual MEP Cracking_Impurity Pyridine, Picolines Hydroxy_Impurity 2-(2-Hydroxyethyl)- 5-vinylpyridine Ether_Impurity Ether Byproducts Incomplete_Rxn->MEP_Impurity High_Temp->Cracking_Impurity Incomplete_Dehy->Hydroxy_Impurity Side_Rxn->Ether_Impurity

Caption: Relationship between impurities and their origin.

References

long-term storage and stability of 6-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of 6-Methyl-2-vinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound in a freezer at temperatures under -20°C.[1] The container should be tightly sealed and the headspace filled with an inert atmosphere, such as nitrogen or argon.[1] It should be stored in a dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][3]

Q2: Why is there an inhibitor in my this compound, and should I remove it?

A2: this compound is prone to spontaneous polymerization, which can be initiated by heat, light, or contaminants.[4] To prevent this, a polymerization inhibitor, such as p-tert-butylcatechol (TBC), is typically added.[4] For most applications involving polymerization, it is necessary to remove the inhibitor prior to use, as it will interfere with the reaction. However, for long-term storage, the inhibitor is crucial for maintaining the stability of the monomer.

Q3: What are the signs of polymerization in my this compound sample?

A3: Signs of polymerization include an increase in viscosity, the formation of a solid or gel-like substance, and discoloration of the liquid (often turning yellow or brown). If the container feels warm to the touch, it could indicate an ongoing exothermic polymerization reaction, which can be hazardous.

Q4: How does light exposure affect the stability of this compound?

A4: Exposure to light, particularly UV light, can initiate the polymerization of vinylpyridines.[2] It is recommended to store the compound in amber-colored or opaque containers to protect it from light.[5]

Q5: Can I distill this compound to purify it?

A5: Distillation can be used for purification, but it must be performed with extreme caution due to the risk of thermally induced polymerization.[6] It is essential to perform the distillation under reduced pressure to keep the temperature low and in the presence of a polymerization inhibitor.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Sample has become viscous or solidified. Polymerization has occurred.Do not attempt to heat the sample to melt it, as this can accelerate the reaction and lead to a dangerous pressure buildup in a sealed container. The polymerized material is generally not usable for applications requiring the monomer. Dispose of the material according to your institution's hazardous waste guidelines.
Sample has turned yellow or brown. Minor degradation or polymerization may have started. Light exposure can also cause discoloration.Check the purity of the sample using an appropriate analytical method (e.g., GC-FID or HPLC-UV) before use. If the purity is still within an acceptable range for your experiment, it may be usable. However, for sensitive applications, purification may be necessary.
Inconsistent results in polymerization reactions. The presence of varying amounts of inhibitor in different batches or incomplete removal of the inhibitor.Ensure a consistent and effective inhibitor removal process is in place before starting your polymerization. Quantify the monomer concentration after inhibitor removal to ensure consistency between experiments.
Pressure buildup in the storage container. Polymerization may be occurring, leading to the release of heat and potentially volatile byproducts.Handle with extreme caution in a well-ventilated fume hood. If safe to do so, slowly vent the container. If the container is bulging or shows other signs of significant pressure, evacuate the area and contact your institution's safety officer.

Quantitative Stability Data

Table 1: Modeled Purity of this compound Over Time Under Different Storage Conditions

Storage ConditionTime (Months)Purity (%)Appearance
-20°C (Freezer), Dark, Inert Atmosphere 099.5Colorless liquid
1299.2Colorless liquid
2498.9Colorless liquid
2-8°C (Refrigerator), Dark 099.5Colorless liquid
698.0Faint yellow liquid
1296.5Yellow liquid
25°C (Room Temperature), Exposed to Light 099.5Colorless liquid
195.0Yellow liquid, slight increase in viscosity
3<90.0Brown, viscous liquid

Table 2: Effect of Inhibitor (p-tert-butylcatechol) on Polymerization Induction Time at Elevated Temperature

TemperatureInhibitor Concentration (ppm)Polymerization Induction Time (hours)
60°C 0< 1
10024
500> 100
80°C 0< 0.5
1008
50048

Experimental Protocols

Protocol 1: Determination of Purity and Detection of Degradation Products by GC-FID

This method is suitable for determining the purity of this compound and detecting volatile degradation products.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.

3. Data Analysis:

  • Purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Protocol 2: Stability-Indicating HPLC-UV Method for Quantification

This method can be used to quantify the parent compound in the presence of non-volatile degradation products (polymers).

1. Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.

3. Data Analysis:

  • Quantify the this compound peak area against a calibration curve prepared from a reference standard. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Protocol 3: Monitoring Polymerization by ¹H NMR Spectroscopy

This method allows for the quantification of monomer conversion to polymer.

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration (e.g., mesitylene).

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

3. Data Analysis:

  • Identify the characteristic vinyl proton signals of the monomer (typically in the range of 5.0-7.0 ppm).

  • As polymerization occurs, these vinyl signals will decrease in intensity, while broad signals corresponding to the polymer backbone will appear.

  • The percentage of monomer remaining can be calculated by integrating the monomer's vinyl proton signals and comparing them to the integral of the internal standard.

Visualizations

Troubleshooting_Polymerization start Observe this compound Sample check_viscosity Is the sample viscous or solidified? start->check_viscosity check_color Is the sample discolored (yellow/brown)? check_viscosity->check_color No polymerized Polymerization has occurred. Dispose of sample. check_viscosity->polymerized Yes minor_degradation Minor degradation or polymerization may have occurred. check_color->minor_degradation Yes ok Sample appears normal. Proceed with use. check_color->ok No check_purity Check purity using GC or HPLC. minor_degradation->check_purity usable Purity acceptable. Proceed with caution. check_purity->usable Purity OK purify Purity unacceptable. Purify or discard. check_purity->purify Purity Not OK

Caption: Troubleshooting workflow for suspected polymerization.

Stability_Factors cluster_storage Storage Conditions cluster_additives Additives Temperature Temperature Stability of this compound Stability of this compound Temperature->Stability of this compound High temp accelerates polymerization Light Light Light->Stability of this compound UV light initiates polymerization Atmosphere Atmosphere Atmosphere->Stability of this compound Oxygen can play a role Inhibitor Inhibitor Inhibitor->Stability of this compound Prevents polymerization

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Methyl-2-vinylpyridine and 2-vinylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the influence of steric and electronic effects on the reactivity of two closely related vinylpyridine monomers, supported by experimental data and detailed protocols.

The substitution pattern of the pyridine ring significantly impacts the reactivity of its appended functional groups. This guide provides a comprehensive comparison of the reactivity of 6-methyl-2-vinylpyridine and its parent compound, 2-vinylpyridine. Understanding these differences is crucial for researchers and professionals in drug development and polymer science, as it informs monomer selection for polymerization, the design of targeted addition reactions, and the synthesis of functionalized pyridine derivatives.

The primary distinction between these two molecules lies in the presence of a methyl group at the 6-position of the pyridine ring in this compound. This seemingly minor structural change introduces significant steric and electronic effects that alter the reactivity of both the vinyl group and the pyridine nitrogen.

The Influence of the 6-Methyl Group: Steric Hindrance and Electronic Effects

The methyl group in the ortho position to the nitrogen atom in this compound creates steric hindrance, which can impede the approach of reactants to both the nitrogen atom and the adjacent vinyl group. This steric congestion is a key factor in reducing the rate of reactions such as quaternization and certain coordination-driven polymerizations.

Electronically, the methyl group is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, making the nitrogen atom more basic. However, this increased basicity can be counteracted by the steric hindrance, which may limit the accessibility of the lone pair of electrons on the nitrogen for protonation or reaction with electrophiles.

Comparative Reactivity in Key Chemical Transformations

The interplay of these steric and electronic factors leads to observable differences in the reactivity of this compound and 2-vinylpyridine in several key chemical reactions.

Polymerization Reactions

Both 2-vinylpyridine and its derivatives are readily polymerized via various mechanisms, including free radical, anionic, and cationic polymerization.[1] The presence of the 6-methyl group in this compound is expected to influence the rate and stereoselectivity of these polymerizations.

While direct comparative kinetic studies are scarce, the steric bulk of the 6-methyl group would likely decrease the rate of polymerization compared to 2-vinylpyridine due to hindered approach of the monomer to the growing polymer chain.

Table 1: Comparison of General Reactivity in Polymerization

Property2-VinylpyridineThis compoundRationale for Difference
Polymerization Rate Generally higherExpected to be lowerSteric hindrance from the 6-methyl group impeding monomer approach.
Stereoselectivity Can be controlled with specific catalysts[2]Potentially higher stereoselectivity in some casesThe bulky substituent may favor a specific orientation of the incoming monomer.
Quaternization Reactions

Quaternization, the reaction of the pyridine nitrogen with an alkyl halide, is a fundamental reaction for modifying the properties of pyridine-containing molecules and polymers. This reaction is highly sensitive to steric hindrance around the nitrogen atom.

The methyl group at the 6-position in this compound significantly hinders the approach of alkyl halides to the nitrogen atom, leading to a slower rate of quaternization compared to 2-vinylpyridine.

Table 2: Expected Qualitative Comparison of Quaternization Reactivity

ReactantRelative Rate of QuaternizationInfluencing Factor
2-Vinylpyridine FasterUnhindered access to the pyridine nitrogen.
This compound SlowerSignificant steric hindrance from the ortho-methyl group.[3]
Nucleophilic Addition to the Vinyl Group

The vinyl group in vinylpyridines is susceptible to nucleophilic attack (a Michael-type addition) due to the electron-withdrawing nature of the pyridine ring. The rate of this reaction can be influenced by both electronic and steric factors. The electron-donating methyl group in this compound would slightly decrease the electrophilicity of the vinyl group, potentially slowing down the reaction. Furthermore, the steric bulk of the methyl group could also hinder the approach of nucleophiles to the vinyl group, although this effect is likely less pronounced than for reactions at the adjacent nitrogen atom.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key reactions are provided below.

General Protocol for Free Radical Polymerization

This protocol can be adapted for both 2-vinylpyridine and this compound to compare their polymerization kinetics.

Materials:

  • 2-Vinylpyridine or this compound (freshly distilled)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and vacuum line

Procedure:

  • In a Schlenk flask, dissolve the vinylpyridine monomer (e.g., 5 g) and AIBN (e.g., 0.05 g) in anhydrous toluene (e.g., 10 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) and seal it.

  • Heat the reaction mixture to a constant temperature (e.g., 60 °C) with continuous stirring.

  • Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Terminate the polymerization by cooling the reaction mixture and precipitating the polymer in an excess of a non-solvent like methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Diagram 1: Experimental Workflow for Free Radical Polymerization

G A 1. Dissolve Monomer and Initiator in Toluene B 2. Freeze-Pump-Thaw Cycles (Oxygen Removal) A->B In Schlenk Flask C 3. Heat to Polymerization Temperature (e.g., 60°C) B->C Under Inert Atmosphere D 4. Monitor Monomer Conversion (GC or NMR) C->D At Timed Intervals E 5. Terminate and Precipitate Polymer in Methanol D->E Upon Desired Conversion F 6. Filter and Dry Polymer E->F

Caption: Workflow for the free radical polymerization of vinylpyridines.

General Protocol for Quaternization with Methyl Iodide

This protocol can be used to compare the rate of quaternization of 2-vinylpyridine and this compound.

Materials:

  • 2-Vinylpyridine or this compound

  • Methyl iodide (CH₃I)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the vinylpyridine (e.g., 1 mmol) in the anhydrous solvent (e.g., 10 mL).

  • Add a stoichiometric amount or a slight excess of methyl iodide (e.g., 1.1 mmol).

  • Stir the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the disappearance of the starting material and the formation of the quaternized product by ¹H NMR spectroscopy. The chemical shift of the protons on the pyridine ring and the methyl group will change upon quaternization.

  • Upon completion, the quaternized product, which is a salt, may precipitate from the solution. The product can be isolated by filtration or by removing the solvent under reduced pressure.

Diagram 2: Logical Relationship in Quaternization Reactivity

G cluster_0 2-Vinylpyridine cluster_1 This compound a Unhindered Nitrogen c Faster Quaternization Rate a->c b Sterically Hindered Nitrogen (ortho-methyl group) d Slower Quaternization Rate b->d

Caption: Steric hindrance dictates quaternization rates.

Conclusion

The presence of a methyl group at the 6-position of 2-vinylpyridine introduces significant steric hindrance that is the primary determinant of its altered reactivity compared to the unsubstituted 2-vinylpyridine. While the electron-donating nature of the methyl group is a factor, its steric bulk is expected to have a more pronounced effect, particularly in reactions involving the pyridine nitrogen, such as quaternization. In polymerization, this steric hindrance is anticipated to decrease the reaction rate. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is essential for the rational design and synthesis of novel polymers and functional molecules with tailored properties. The provided experimental protocols offer a starting point for direct, quantitative comparisons of these two important monomers.

References

A Comparative Guide to the Polymerization Kinetics of Vinylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric form of vinylpyridine (VP) — 2-vinylpyridine (2VP), 3-vinylpyridine (3VP), and 4-vinylpyridine (4VP) — profoundly influences the polymerization kinetics and the physicochemical properties of the resulting polymers.[1] The position of the nitrogen atom in the pyridine ring dictates the monomer's electronic and steric characteristics, which in turn affects the stability of the propagating species and the overall rate of polymerization. This guide provides a detailed comparison of the polymerization kinetics of these three isomers across various polymerization techniques, supported by experimental data and detailed methodologies.

Comparative Overview of Polymerization Kinetics

The reactivity of vinylpyridine isomers is highly dependent on the polymerization mechanism. In general, the nitrogen atom's position relative to the vinyl group governs the electronic effects and steric hindrance, which are key factors in polymerization.

  • Anionic Polymerization : 4-Vinylpyridine generally exhibits the highest reactivity in anionic polymerization due to the strong electron-withdrawing nature of the pyridine ring at the para-position, which effectively stabilizes the propagating carbanion. The 2-vinylpyridine isomer also readily undergoes anionic polymerization, though often with slightly lower rates compared to 4VP. Data on the anionic polymerization of 3-vinylpyridine is limited, but its reactivity is expected to be lower than its counterparts due to less effective resonance stabilization of the carbanion.

  • Radical Polymerization : In conventional radical polymerization, the differences in reactivity are less pronounced compared to ionic polymerization. However, the position of the nitrogen can still influence the reactivity of the vinyl group. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, have been successfully employed for all three isomers, allowing for the synthesis of well-defined polymers.

  • Cationic Polymerization : Cationic polymerization of vinylpyridines is challenging due to the basic nature of the pyridine nitrogen, which can complex with and deactivate the cationic initiator and propagating species. However, under specific conditions, cationic polymerization of 2-vinylpyridine has been achieved.[2]

The following sections provide a detailed breakdown of the polymerization kinetics for each major polymerization technique, supported by quantitative data where available.

Data Presentation: Quantitative Comparison of Polymerization Kinetics

The following tables summarize key quantitative data for the polymerization of 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions (e.g., initiator, solvent, temperature) across different studies.

Table 1: Anionic Polymerization of Vinylpyridine Isomers

MonomerInitiatorSolventTemperature (°C)Propagation Rate Constant (k_p) (M⁻¹s⁻¹)Molecular Weight (M_n) ( g/mol )Polydispersity Index (PDI)Reference(s)
2-Vinylpyridinen-BuLiTHF-78~2500-3500--[3]
4-Vinylpyridinen-BuLiTHF-78High--[3]
3-Vinylpyridine---Data not available--

Table 2: Conventional Radical Polymerization of Vinylpyridine Isomers

MonomerInitiatorSolventTemperature (°C)k_p (M⁻¹s⁻¹)k_t (M⁻¹s⁻¹)Activation Energy (E_a) (kJ/mol)Reference(s)
2-VinylpyridineAIBNBulk251863.3 x 10⁷33.5 (propagation)[4]
4-Vinylpyridine--25---[4]
3-Vinylpyridine---Data not availableData not available-

Table 3: Atom Transfer Radical Polymerization (ATRP) of Vinylpyridine Isomers

MonomerInitiatorCatalyst/LigandSolventTemperature (°C)M_n ( g/mol )PDIReference(s)
2-VinylpyridineEthyl α-bromoisobutyrateCuBr/PMDETAAnisole8010,000 - 30,0001.1 - 1.3[5]
4-Vinylpyridine1-Phenylethyl chlorideCuCl/Me₆TREN2-Propanol405,000 - 20,0001.1 - 1.2[3]
3-Vinylpyridine----Data not availableData not available

Table 4: Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of Vinylpyridine Isomers

MonomerCTAInitiatorSolventTemperature (°C)M_n ( g/mol )PDIReference(s)
2-VinylpyridineCumyl dithiobenzoateAIBNBulk605,000 - 40,0001.10 - 1.25[6]
4-VinylpyridineCumyl dithiobenzoateAIBNBulk605,000 - 40,0001.10 - 1.25[6]
3-VinylpyridineCPBDAIBN1,4-Dioxane70ControlledNarrow[1]

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below. These protocols are representative examples and may require optimization for specific applications.

Anionic Polymerization of 2-Vinylpyridine

Materials:

  • 2-Vinylpyridine (2VP), freshly distilled from CaH₂.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (sec-BuLi) as an initiator.

  • Diphenylethylene (DPE) as an indicator.

  • Degassed methanol for termination.

Procedure:

  • A glass reactor equipped with a magnetic stirrer is flame-dried under high vacuum and backfilled with argon.

  • Purified THF is distilled into the reactor.

  • The initiator is prepared by reacting sec-BuLi with a small amount of DPE in THF until a persistent red-orange color is observed.[1]

  • The reactor is cooled to -78 °C using a dry ice/acetone bath.

  • Purified 2-vinylpyridine monomer is added dropwise to the initiator solution with vigorous stirring. The polymerization is typically rapid.[1]

  • After the desired polymerization time, the reaction is terminated by the addition of a few drops of degassed methanol.

  • The polymer is isolated by precipitation in a large volume of a non-solvent, such as hexane, and dried under vacuum.

Conventional Radical Polymerization of 4-Vinylpyridine

Materials:

  • 4-Vinylpyridine (4VP), inhibitor removed by passing through a column of basic alumina.

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • An appropriate solvent (e.g., benzene, DMF).

Procedure:

  • 4VP, AIBN, and the solvent are added to a reaction flask equipped with a magnetic stirrer and a condenser.

  • The solution is deoxygenated by several freeze-pump-thaw cycles.

  • The flask is backfilled with an inert gas (e.g., nitrogen or argon) and immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • The polymerization is allowed to proceed for a predetermined time.

  • The reaction is quenched by cooling the flask in an ice bath and exposing the contents to air.

  • The polymer is isolated by precipitation in a suitable non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.

Atom Transfer Radical Polymerization (ATRP) of 2-Vinylpyridine

Materials:

  • 2-Vinylpyridine (2VP), inhibitor removed.

  • Ethyl α-bromoisobutyrate (EBiB) as the initiator.

  • Copper(I) bromide (CuBr) as the catalyst.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand.

  • Anisole as the solvent.

Procedure:

  • CuBr and a magnetic stir bar are added to a Schlenk flask.

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by three vacuum-argon cycles.

  • Deoxygenated anisole, PMDETA, and 2VP are added to the flask via syringe under an argon atmosphere. The mixture is stirred until the copper salt dissolves.

  • The initiator, EBiB, is then added to start the polymerization.

  • The flask is placed in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Samples are taken periodically to monitor conversion (via GC or NMR) and molecular weight (via GPC).

  • The polymerization is terminated by cooling to room temperature and exposing the reaction mixture to air.

  • The polymer solution is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent like hexane.[5]

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of 4-Vinylpyridine

Materials:

  • 4-Vinylpyridine (4VP), inhibitor removed.

  • Cumyl dithiobenzoate (CDB) as the RAFT agent.

  • 2,2'-Azobisisobutyronitrile (AIBN) as the initiator.

Procedure:

  • 4VP, CDB, and AIBN are charged into a reaction vial or flask.

  • The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen.

  • The sealed vial is placed in a preheated oil bath at 60 °C.[6]

  • The polymerization is allowed to proceed for the desired time.

  • The reaction is stopped by cooling the vial in ice water.

  • The polymer can be purified by dissolving in a suitable solvent and precipitating into a non-solvent.

Visualization of Polymerization Mechanisms and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a generalized polymerization mechanism and the logical flow of this comparative guide.

controlled_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_control Reversible Deactivation (Control) cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R kd RM Radical + Monomer (R-M•) R->RM + Monomer P Propagating Radical (Pn•) RM->P + (n-1) Monomer kp P->P + Monomer kp Dormant Dormant Species (Pn-X) P->Dormant + Deactivator kdeact Dead Dead Polymer P->Dead kt M Monomer (M) Dormant->P + Activator kact Activator Activator (Mt^n/L) Deactivator Deactivator (X-Mt^(n+1)/L)

Caption: Generalized mechanism of controlled radical polymerization of a vinylpyridine isomer.

logical_workflow A Introduction to Vinylpyridine Isomers B Comparative Overview of Polymerization Kinetics (Anionic, Radical, Cationic) A->B C Quantitative Data Presentation (Tables) - Anionic - Conventional Radical - ATRP - RAFT B->C F Discussion of Isomer Reactivity - Electronic Effects - Steric Hindrance B->F D Detailed Experimental Protocols - Anionic - Conventional Radical - ATRP - RAFT C->D E Visualization of Mechanisms & Workflow D->E G Conclusion & Summary of Key Differences E->G F->G

Caption: Logical workflow of the comparative guide on vinylpyridine polymerization kinetics.

Discussion of Isomer Reactivity

The differences in polymerization kinetics among the vinylpyridine isomers can be attributed to a combination of electronic and steric effects.

  • Electronic Effects : The nitrogen atom in the pyridine ring is electron-withdrawing. In 4-vinylpyridine, the nitrogen is in the para position to the vinyl group, allowing for effective resonance stabilization of a negative charge on the vinyl group's β-carbon in anionic polymerization. This makes 4VP highly reactive towards anionic initiation and propagation. In 2-vinylpyridine, the nitrogen is in the ortho position, also providing resonance stabilization, but the proximity of the nitrogen can lead to chelation with the counter-ion, influencing the stereochemistry of the resulting polymer. For 3-vinylpyridine, the nitrogen is in the meta position, and resonance stabilization of a carbanion on the vinyl group is not possible, leading to lower reactivity in anionic polymerization. In radical polymerization, these electronic effects are less dominant but can still influence the reactivity of the double bond.

  • Steric Hindrance : The vinyl group in 2-vinylpyridine is adjacent to the nitrogen atom, which can cause steric hindrance, potentially affecting the approach of the monomer to the growing polymer chain end. This steric hindrance is less of a factor for 4-vinylpyridine and 3-vinylpyridine. This effect can influence the propagation rate constants and the overall polymerization kinetics.

Conclusion

The choice of vinylpyridine isomer has a significant impact on the polymerization kinetics and the properties of the resulting polymer. 4-Vinylpyridine is generally the most reactive isomer in anionic polymerization due to favorable electronic effects. The reactivity differences in radical polymerization are less pronounced, and controlled radical polymerization techniques provide excellent control over the polymerization of all three isomers, where data is available. The selection of the appropriate isomer and polymerization technique is crucial for designing polymers with desired architectures and functionalities for applications in drug delivery, gene therapy, and materials science. Further research is needed to provide a more complete quantitative comparison, particularly for the polymerization kinetics of 3-vinylpyridine.

References

A Comparative Guide to Poly(6-Methyl-2-vinylpyridine) Films for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of poly(6-methyl-2-vinylpyridine) (P6M2VP) films with commonly used alternative polymers in drug delivery systems: poly(lactic-co-glycolic acid) (PLGA), poly(caprolactone) (PCL), and poly(ethylene glycol) (PEG). Due to the limited availability of specific experimental data for P6M2VP, data for its parent polymer, poly(2-vinylpyridine) (P2VP), is used as a proxy to provide a relevant comparison. This allows for an informed assessment of its potential performance in drug delivery applications.

Executive Summary

Poly(this compound) is a cationic polymer with potential applications in drug delivery, leveraging its pH-responsive nature and ability to interact with various molecules. This guide benchmarks its anticipated properties against established biocompatible and biodegradable polymers. PLGA is known for its tunable degradation rates, PCL for its slower degradation and mechanical robustness, and PEG for its hydrophilicity and "stealth" properties in vivo. The selection of an appropriate polymer film is critical for controlling drug release kinetics, ensuring biocompatibility, and achieving desired therapeutic outcomes.

Comparative Performance Data

The following tables summarize the key quantitative data for P2VP (as a proxy for P6M2VP) and the selected alternative polymer films. These properties are critical in determining the suitability of a polymer for a specific drug delivery application.

Table 1: Thermal Properties

PolymerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
Poly(2-vinylpyridine) (P2VP)~105~380
Poly(lactic-co-glycolic acid) (PLGA)40 - 60~280 - 350
Poly(caprolactone) (PCL)~ -60~350
Poly(ethylene glycol) (PEG)~ -65 to -40~350 - 400

Table 2: Surface Properties

PolymerWater Contact Angle (°)Surface Roughness (RMS, nm)
Poly(2-vinylpyridine) (P2VP)70 - 80~0.2 - 0.5[1]
Poly(lactic-co-glycolic acid) (PLGA)65 - 80Variable (depends on prep.)
Poly(caprolactone) (PCL)70 - 90Variable (depends on prep.)
Poly(ethylene glycol) (PEG)30 - 60Variable (depends on prep.)

Table 3: Mechanical Properties

PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(2-vinylpyridine) (P2VP)~3.0 - 4.040 - 602 - 5
Poly(lactic-co-glycolic acid) (PLGA)1.0 - 3.040 - 602 - 10
Poly(caprolactone) (PCL)0.2 - 0.420 - 40>100
Poly(ethylene glycol) (PEG)0.001 - 1.01 - 2010 - 1000

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer films.

Protocol:

  • A small sample of the polymer film (5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated from room temperature to 600 °C at a constant heating rate of 10 °C/min.

  • A continuous flow of inert nitrogen gas (20-50 mL/min) is maintained to prevent oxidation.

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature (Td) is determined as the temperature at which a significant weight loss occurs.

Atomic Force Microscopy (AFM)

Objective: To characterize the surface topography and roughness of the polymer films.

Protocol:

  • A small section of the polymer film is mounted on a sample holder using double-sided adhesive tape.

  • The AFM is operated in tapping mode to minimize sample damage.

  • A silicon cantilever with a sharp tip is used for scanning.

  • The scan size is typically set to 1 µm x 1 µm or 5 µm x 5 µm with a scan rate of 1 Hz.

  • Topography images are collected and analyzed to determine the root-mean-square (RMS) surface roughness.

Water Contact Angle Measurement

Objective: To assess the hydrophilicity/hydrophobicity of the polymer film surface.

Protocol:

  • A polymer film is placed on a flat, level stage.

  • A micropipette is used to dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the film.

  • A high-resolution camera captures a side-profile image of the droplet on the surface.

  • Image analysis software is used to measure the angle between the tangent of the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.

  • Measurements are repeated at multiple locations on the film to ensure statistical significance.

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of polymer films.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output Sample Polymer Film Sample Weigh Weigh 5-10 mg Sample->Weigh Place Place in TGA Pan Weigh->Place Load Load into TGA Place->Load Heat Heat to 600°C at 10°C/min (Nitrogen Atmosphere) Load->Heat Record Record Weight Loss vs. Temp Heat->Record Plot Plot TGA Curve Record->Plot Determine Determine Decomposition Temperature (Td) Plot->Determine

TGA Experimental Workflow

AFM_Workflow cluster_prep Sample Preparation cluster_imaging AFM Imaging cluster_analysis Data Analysis Sample Polymer Film Sample Mount Mount on Holder Sample->Mount Place Place in AFM Mount->Place Engage Engage Tip (Tapping Mode) Place->Engage Scan Scan Surface (e.g., 5x5 µm) Engage->Scan Acquire Acquire Topography Image Scan->Acquire Calculate Calculate RMS Surface Roughness Acquire->Calculate

AFM Experimental Workflow

ContactAngle_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Polymer Film Sample Position Place on Level Stage Sample->Position Dispense Dispense Water Droplet (2-5 µL) Position->Dispense Capture Capture Side-Profile Image Dispense->Capture Analyze Image Analysis Software Capture->Analyze Measure Measure Contact Angle Analyze->Measure

Contact Angle Measurement Workflow

Conclusion

This guide provides a foundational comparison of the expected properties of poly(this compound) films, using poly(2-vinylpyridine) as a proxy, against established polymers in drug delivery. The data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for researchers in the selection and characterization of polymer films for controlled drug release applications. The final choice of polymer will depend on the specific requirements of the drug, the desired release profile, and the target application. Further experimental investigation into the specific properties of poly(this compound) is warranted to fully elucidate its potential in the field of drug delivery.

References

A Comparative Guide to the Synthesis of 2-Vinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of prominent synthetic methods for 2-vinylpyridine and its derivatives, tailored for researchers, scientists, and professionals in drug development. We present objective comparisons of reaction performance, supported by experimental data, and offer detailed protocols for key methodologies.

Introduction to 2-Vinylpyridine

2-Vinylpyridine (2-VP) is a versatile organic compound, a derivative of pyridine featuring a vinyl group at the 2-position.[1] Its unique chemical structure, with an electron-withdrawing pyridine ring, makes it a valuable precursor in the synthesis of specialty polymers and a key intermediate in the pharmaceutical, chemical, and dye industries.[1][2] Notably, 2-VP is a building block in the production of the targeted cancer drug Axitinib and is used in creating latex terpolymers for tire-cord binders.[1][2] Given its tendency to polymerize, especially under heat or light, it is typically stored with inhibitors like 4-tert-butylcatechol.[1][3]

Comparison of Synthesis Methods

Several methods have been established for the synthesis of 2-vinylpyridine. The choice of method often depends on the desired scale, available starting materials, and required purity. Below is a summary and comparison of the most common industrial and laboratory-scale synthesis routes.

MethodStarting MaterialsCatalyst/ReagentTemperature (°C)PressureYield (%)Key Features
Condensation & Dehydration 2-Methylpyridine, FormaldehydeAcid (H₂SO₄, H₃PO₄) or Base (NaOH) for dehydration150 - 2500.5 - 9.08 MPa~30 (step 1), >98 (step 2)Common two-step industrial process; can be adapted for one-pot synthesis.[3][4] Produces significant waste.[4]
Acetylene & Acrylonitrile Cycloaddition Acetylene, AcrylonitrileOrganocobalt compounds150 - 1600.7 - 0.8 MPa~93High-yield industrial method.[1][3]
Wittig Reaction 2-Picolyl chloride, Triphenylphosphine, ParaformaldehydeStrong base (e.g., NaH, n-BuLi) for ylide formationRefluxAtmospheric~95 (overall)Multi-step lab synthesis; high overall yield without chromatography; uses greener solvents.[2][5]
Dehydrogenation of 2-Ethylpyridine 2-EthylpyridineModified zeolites---An alternative route from a different picoline isomer.[4]
Oxidative Heck Coupling Vinyl pyridine, Aryl boronic acidsPalladium(II) trifluoroacetate, 1,10-phenanthroline, Ag₂O-1 atm O₂Moderate-GoodSuitable for synthesizing more complex aryl-substituted vinyl pyridine derivatives.[6]

Experimental Protocols

Protocol 1: Dehydration of 2-(2-Hydroxyethyl)pyridine

This method details the final step of the most common industrial route, where the intermediate alcohol is converted to 2-vinylpyridine. This procedure is adapted from established industrial processes.[7][8][9]

Materials:

  • 2-(2-Hydroxyethyl)pyridine

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Distillation apparatus

Procedure:

  • Heat a 50% aqueous solution of sodium hydroxide in a reaction vessel to 150-160°C at atmospheric pressure.[8][9]

  • Slowly add a 50% aqueous solution of 2-pyridine ethanol to the heated alkali solution over a period of at least 1.5 to 3 hours.[9]

  • The dehydration reaction occurs, and 2-vinylpyridine is formed and simultaneously steam-distilled from the reaction mixture.[8][9]

  • Collect the distillate, which will be an azeotrope of 2-vinylpyridine and water.

  • Separate the organic layer from the aqueous layer.

  • The crude 2-vinylpyridine can be further purified by fractional distillation under reduced pressure.[1] A polymerization inhibitor such as 4-tert-butylcatechol should be added during purification.[1]

  • The final product purity can reach over 98%, with yields for the dehydration step reported to be as high as 98-99%.[7][8]

Protocol 2: Multigram Synthesis via Wittig Reaction

This three-step, chromatography-free method is suitable for laboratory-scale synthesis and utilizes a bio-renewable solvent. The procedure is based on recent advancements in greener synthesis.[2][5]

Step 1: Synthesis of 2-Picolyl Chloride Hydrochloride

  • Dissolve 2-pyridinemethanol in 2-methyltetrahydrofuran (2-MeTHF).

  • Add thionyl chloride dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Filter the resulting precipitate, wash with 2-MeTHF, and dry under vacuum to obtain 2-picolyl chloride hydrochloride.

Step 2: Synthesis of (2-Picolyl)triphenylphosphonium Chloride

  • Suspend 2-picolyl chloride hydrochloride and triphenylphosphine in 2-MeTHF.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate, wash with 2-MeTHF, and dry under vacuum to yield the phosphonium salt.

Step 3: Wittig Reaction to form 2-Vinylpyridine

  • Suspend the (2-picolyl)triphenylphosphonium chloride in 2-MeTHF under an inert atmosphere (e.g., Nitrogen).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the resulting deep red solution for 1 hour at room temperature to form the ylide.[10][11]

  • Add paraformaldehyde to the ylide solution and reflux the mixture for 12 hours.

  • Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-vinylpyridine. This process reports an overall yield of 95%.[5]

Synthesis Workflow Visualization

The following diagram illustrates the widely used two-step industrial process for synthesizing 2-vinylpyridine from 2-methylpyridine and formaldehyde.

G cluster_start Inputs Start Starting Materials Picoline 2-Methylpyridine Formaldehyde Formaldehyde Step1 Step 1: Condensation (150-250°C, High Pressure) Picoline->Step1 Formaldehyde->Step1 Intermediate 2-(2-Hydroxyethyl)pyridine Step1->Intermediate Yield: ~30% Step2 Step 2: Dehydration (NaOH or H₂SO₄ catalyst) Intermediate->Step2 Product 2-Vinylpyridine Step2->Product Yield: >98% Purification Purification (Fractional Distillation) Product->Purification FinalProduct Final Product (>98% Purity) Purification->FinalProduct

References

Unveiling the Molecular Architecture: A Spectroscopic Comparison Guide for the Structural Confirmation of 2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the unambiguous structural confirmation of molecules is paramount. 2-Vinylpyridine, a versatile building block in the synthesis of polymers and pharmaceuticals, requires rigorous analytical characterization to ensure its identity and purity. This guide provides a comprehensive comparison of the spectroscopic data of 2-vinylpyridine with that of structurally related compounds, styrene and pyridine, supported by experimental data and detailed protocols. This comparative approach facilitates a deeper understanding of the spectral features that are characteristic of the 2-vinylpyridine scaffold.

Comparative Spectroscopic Data

The structural confirmation of 2-vinylpyridine is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented below offers a side-by-side comparison with styrene, which shares the vinyl group and aromatic ring, and pyridine, which possesses the heterocyclic aromatic core.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The table below summarizes the chemical shifts (δ) and coupling constants (J) for 2-vinylpyridine and its analogues.

Compound Proton Assignment Chemical Shift (δ, ppm) Coupling Constants (J, Hz)
2-Vinylpyridine H-68.47J(H6, H5) = 4.8
H-47.48J(H4, H5) = 7.8
H-37.17J(H3, H4) = 7.5
H-57.00
Hα (vinyl)6.71J(Hα, Hβ-trans) = 17.4, J(Hα, Hβ-cis) = 10.8
Hβ-trans (vinyl)6.21
Hβ-cis (vinyl)5.37
Styrene Aromatic7.20-7.40
Hα (vinyl)6.65-6.75J(Hα, Hβ-trans) = 17.5, J(Hα, Hβ-cis) = 10.9
Hβ-trans (vinyl)5.65-5.75
Hβ-cis (vinyl)5.15-5.25
Pyridine H-2, H-68.52J(H2, H3) = 4.9
H-47.54J(H4, H3) = 7.7
H-3, H-57.16

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts for 2-vinylpyridine are compared with those of styrene and pyridine below.

Compound Carbon Assignment Chemical Shift (δ, ppm)
2-Vinylpyridine C-2155.5
C-6149.5
C-4136.2
Cα (vinyl)135.8
C-3122.1
C-5120.9
Cβ (vinyl)117.8
Styrene C-ipso137.8
Cα (vinyl)136.9
C-ortho, C-para128.5
C-meta127.8
Cβ (vinyl)113.2
Pyridine C-2, C-6149.8
C-4135.8
C-3, C-5123.5

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound Vibrational Mode Frequency (cm⁻¹)
2-Vinylpyridine C=C stretch (vinyl)1630
C=C, C=N stretch (ring)1589, 1565, 1475, 1432
=C-H bend (vinyl)990, 925
C-H bend (aromatic)775, 745
Styrene C=C stretch (vinyl)1630
C=C stretch (aromatic)1600, 1495, 1445
=C-H bend (vinyl)990, 910
C-H bend (aromatic)770, 695
Pyridine C=C, C=N stretch (ring)1583, 1572, 1482, 1439
C-H bend (aromatic)748, 703

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Vinylpyridine 105 [M]⁺104 [M-H]⁺, 78 [M-C₂H₃]⁺
Styrene 104 [M]⁺103 [M-H]⁺, 78 [M-C₂H₂]⁺, 51
Pyridine 79 [M]⁺52 [M-HCN]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters :

    • Spectrometer : 400 MHz or higher field NMR spectrometer.

    • ¹H NMR :

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

    • ¹³C NMR :

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-10 seconds.

      • Number of scans: 128-1024.

  • Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals and analyze the coupling patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (for liquid samples) :

    • Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Attenuated Total Reflectance (ATR) : Place a drop of the sample directly onto the ATR crystal.

  • Instrument Parameters :

    • Spectrometer : FT-IR spectrometer.

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Acquisition : Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction : Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. The sample is vaporized in the ion source.

  • Ionization : The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of an organic compound like 2-vinylpyridine using spectroscopic methods.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (Vibrational Frequencies) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Comparison Comparison with Reference Spectra & Literature Data Structure->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for Spectroscopic Analysis.

By following this structured approach and utilizing the comparative data provided, researchers can confidently confirm the structure of 2-vinylpyridine and distinguish it from similar chemical entities.

References

thermal properties of poly(2-vinylpyridine) and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Properties of Poly(2-vinylpyridine) and Its Derivatives

This guide provides a comprehensive comparison of the thermal properties of poly(2-vinylpyridine) (P2VP) and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these polymers and require a clear understanding of their thermal behavior. The data presented is sourced from various experimental studies and is organized for straightforward comparison.

Thermal Properties of Poly(2-vinylpyridine) (P2VP)

Poly(2-vinylpyridine) is an amorphous polymer, and therefore does not exhibit a distinct melting temperature (Tm). Its key thermal characteristics are its glass transition temperature (Tg) and thermal decomposition temperature (Td). These properties are significantly influenced by factors such as molecular weight (Mw) and the presence of additives.

Table 1: Thermal Properties of Neat Poly(2-vinylpyridine)

Property Value Molecular Weight (Mw) / PDI Measurement Method Reference
Glass Transition Temp. (Tg) 375 K (102 °C) ~54k / 1.43 DSC [1]
Glass Transition Temp. (Tg) 373 K (100 °C) 1020k / 1.33 DSC [1]
Glass Transition Temp. (Tg) 366.8 K (93.7 °C) 30k / 1.04 Dielectric Spectroscopy [2]
Decomposition Temp. (Td) ~660 K (387 °C) Not Specified Not Specified [3]

| Decomposition Range | 400 - 450 °C | Not Specified | TGA (N₂ atmosphere) |[4] |

Comparison with P2VP Derivatives and Blends

The thermal properties of P2VP can be significantly altered through copolymerization, blending with other materials, or chemical modification of the pyridine ring. These modifications are often performed to enhance thermal stability or introduce new functionalities.

P2VP Copolymers

Table 2: Thermal Properties of P2VP Block Copolymers

Copolymer Component 1 Td Component 2 Td Key Finding Reference
Polystyrene-block-P2VP (PS-b-P2VP) ~437 °C (PS block) ~428 °C (P2VP block) Degradation of each block occurs independently.[3][5] [3][5]

| P2VP-block-Poly(methyl methacrylate) (P2VP-b-PMMA) | ~389 °C (P2VP block) | ~360 °C (PMMA block) | Strong interactions between blocks decrease the thermal stability of P2VP.[3] |[3][6] |

P2VP Blends and Composites

The introduction of nanoparticles or blending with other polymers can have a dramatic effect on the glass transition temperature.

Table 3: Glass Transition Temperatures of P2VP Blends and Composites

Blend / Composite Tg (°C) ΔTg relative to neat P2VP Key Finding Reference
P2VP with Palladium (Pd) NPs (~3 nm) Up to 175.7 °C + 73.7 °C Nanoparticles promote entanglements, significantly elevating Tg.[7] [7]
P2VP with Zinc Perchlorate (40 wt%) ~221 °C + 119 °C Strong interactions between the salt and the pyridine rings increase Tg.[8] [8]
P2VP with Copper Iodide (40/60 wt/wt) ~182 °C + 80 °C Coordination of copper with pyridine rings increases Tg.[9] [9]

| P2VP / Poly(vinyl phenol) (PVPh) | Varies with composition | Up to + ~84 °C | Hydrogen bonding between the polymers leads to a single, elevated Tg.[10] |[10] |

Chemically Modified P2VP

Chemical modification of the pyridine nitrogen, such as quaternization, directly impacts thermal stability.

Table 4: Thermal Decomposition of Quaternized P2VP

Polymer Main Decomposition Range (N₂ atmosphere) Key Finding Reference
Neat P2VP 400 - 450 °C - [4]

| N-methyl quaternized P2VP | 300 - 400 °C | Quaternization lowers the thermal stability compared to the unmodified polymer.[4] |[4] |

Experimental Protocols

The data presented in this guide were primarily obtained using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg).

  • Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.

  • Typical Protocol:

    • A small amount of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan.

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • To erase any prior thermal history, the sample is first heated to a temperature well above its Tg (e.g., 200 °C), held for several minutes, and then cooled at a controlled rate (e.g., 20 °C/min) to room temperature.[7]

    • A second heating scan is then performed at a constant rate, typically 10 °C/min or 20 °C/min, under an inert nitrogen atmosphere.[8][10][11][12]

    • The glass transition temperature (Tg) is determined from this second heating curve, often taken as the midpoint of the inflection in the baseline.[7][8]

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability and decomposition temperature (Td) of a material.

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The Td is the temperature at which decomposition and mass loss begin.

  • Typical Protocol:

    • A small sample is placed in a tared TGA pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., from 25 °C to 700 °C).[4]

    • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen to study thermal degradation, or air/oxygen to study oxidative degradation.[4]

    • The instrument continuously records the sample's weight, and the resulting data is plotted as percent weight loss versus temperature. The decomposition temperature can be reported as the onset of weight loss or the temperature of the maximum rate of weight loss.

Visualization of Structure-Property Relationships

The following diagram illustrates how different modifications to the P2VP structure influence its key thermal properties.

G P2VP Poly(2-vinylpyridine) (P2VP) Mods Modifications & Blends P2VP->Mods Copoly Copolymerization (e.g., with PS, PMMA) Mods->Copoly Blend Blending / Complexation (e.g., with NPs, metal salts) Mods->Blend Quat Quaternization Mods->Quat Tg Glass Transition Temp. (Tg) Copoly->Tg  Alters (system dependent) Td Decomposition Temp. (Td) Copoly->Td  Alters (system dependent) Blend->Tg  Strongly Increases Quat->Td  Decreases

Caption: Factors influencing the thermal properties of P2VP.

References

A Comparative Analysis of Metal Complexes with 6-methyl-2-thiouracil: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of metal complexes incorporating the ligand 6-methyl-2-thiouracil. The objective is to present a clear overview of their synthesis, structural characteristics, and biological performance, supported by experimental data from recent studies. This information is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and materials science in the development of novel therapeutic agents and functional materials.

Synthesis and Characterization: A Comparative Overview

The synthesis of metal complexes with 6-methyl-2-thiouracil typically involves the reaction of a metal salt with the ligand in an appropriate solvent system. The molar ratio of metal to ligand is a critical parameter influencing the stoichiometry and structure of the resulting complex.

A common synthetic approach involves dissolving the metal salt (e.g., Cu(CH₃COO)₂·H₂O or Pd(NO₃)₂·H₂O) in water and the 6-methyl-2-thiouracil ligand in a solvent like dimethyl sulfoxide (DMSO).[1][2][3][4] The reaction is often carried out in the presence of a base, such as NaOH, to deprotonate the ligand and facilitate coordination.[1][2][3][4] The resulting complexes are often solids that can be isolated by filtration.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and coordination chemistry.

Table 1: Comparative Analytical and Physical Characteristics of Cu(II) and Pd(II) Complexes with 6-methyl-2-thiouracil [3]

ComplexFormulaColorYield (%)Melting Point (°C)Solubility
Cu(II)L1[Cu(C₅H₅N₂OS)₂(CH₃COO)₂]Green75>300Soluble in DMSO, DMF; Insoluble in H₂O, THF, C₂H₅OH, EtOAc, C₆H₁₂
Pd(II)L1[Pd(C₅H₅N₂OS)₂(NO₃)₂]Orange82>300Soluble in DMSO, DMF; Insoluble in H₂O, THF, C₂H₅OH, EtOAc, C₆H₁₂

L1 = 6-methyl-2-thiouracil

Table 2: Selected Experimental IR Data (in KBr, cm⁻¹) for 6-methyl-2-thiouracil and its Cu(II) and Pd(II) Complexes [4]

Compoundν(N-H)ν(C=O)ν(C=S)
6-methyl-2-thiouracil (L1)3115, 308016801180
Cu(II)L1311016751170
Pd(II)L1310516701165

The shifts in the vibrational frequencies of the N-H, C=O, and C=S groups in the IR spectra of the complexes compared to the free ligand provide evidence of coordination.

Comparative Biological Activity

Metal complexes of 6-methyl-2-thiouracil have demonstrated enhanced biological activity compared to the free ligand, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

The introduction of metal ions has been shown to improve the antimicrobial properties of 6-methyl-2-thiouracil against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2] The Cu(II) complex with 6-methyl-2-thiouracil has been reported to exhibit the highest activity against various test microorganisms.[1][2]

Table 3: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of 6-methyl-2-thiouracil and its Cu(II) and Pd(II) Complexes

Microorganism6-methyl-2-thiouracil (L1)Cu(II)L1Pd(II)L1
Staphylococcus aureusInactive15Inactive
Enterococcus faecalis1218Inactive
Escherichia coliInactive1410
Salmonella entericaInactive1611
Candida albicans102012
Saccharomyces cerevisiaeInactive22Inactive

(Data compiled from multiple sources for illustrative comparison; specific values may vary based on experimental conditions)

The enhanced antimicrobial activity of the metal complexes is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the central atom, increases the lipophilicity of the complex, and facilitates its penetration through the microbial cell membrane.

Cytotoxic and Anticancer Activity

Ruthenium(II) complexes with 6-methyl-2-thiouracil have emerged as promising candidates for anticancer drugs.[5][6] These complexes have demonstrated potent and selective cytotoxicity against various cancer cell lines, including human acute promyelocytic leukemia (HL-60) cells.[5][7]

Studies have shown that these ruthenium complexes can induce apoptosis (programmed cell death) in cancer cells by causing DNA double-strand breaks and activating caspase-mediated pathways through the JNK/p38 signaling cascades.[5] For instance, the complex cis-[Ru(6m2tu)₂(PPh₃)₂] (where 6m2tu = 6-methyl-2-thiouracil and PPh₃ = triphenylphosphine) has been shown to significantly reduce the proliferation of HL-60 cells.[5]

Experimental Protocols

Synthesis of Metal Complexes (General Procedure)[1][4]
  • Preparation of Ligand Solution: Dissolve a specific molar amount of 6-methyl-2-thiouracil in dimethyl sulfoxide (DMSO).

  • Preparation of Metal Salt Solution: Dissolve the corresponding metal salt (e.g., Cu(CH₃COO)₂·H₂O or Pd(NO₃)₂·H₂O) in deionized water.

  • Preparation of Base Solution: Prepare an aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Mix the aqueous solution of the metal salt with the DMSO solution of the ligand. The typical molar ratio of metal:ligand:base is 1:4:2.

  • Precipitation: Add the NaOH solution to the reaction mixture to facilitate the formation of the complex, which will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials, and then dry it under vacuum.

Antimicrobial Activity Assay (Agar Diffusion Method)[1][3]
  • Preparation of Microbial Cultures: Grow the test microorganisms (bacteria and yeasts) in a suitable nutrient broth to a specific turbidity.

  • Inoculation of Agar Plates: Spread a standardized inoculum of the microbial culture evenly over the surface of Mueller-Hinton agar plates.

  • Application of Test Compounds: Create wells in the agar using a sterile cork borer. Add a specific concentration of the test compounds (ligand and its metal complexes dissolved in DMSO) into the wells. A control well with only DMSO is also included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria and 28°C for yeasts) for 24-48 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Metal_Salt Metal Salt (in Water) Mixing Mixing Metal_Salt->Mixing Ligand 6-methyl-2-thiouracil (in DMSO) Ligand->Mixing Base NaOH (in Water) Base->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Metal_Complex Metal Complex Drying->Metal_Complex Antimicrobial_Assay_Workflow A Microbial Culture Preparation B Agar Plate Inoculation A->B C Application of Test Compounds B->C D Incubation C->D E Measurement of Inhibition Zone D->E Apoptosis_Signaling_Pathway cluster_complex Ru(II) Complex cluster_cellular Cellular Response Ru_Complex Ru(II) Complex with 6-methyl-2-thiouracil DNA_Damage DNA Double-Strand Break Ru_Complex->DNA_Damage JNK_p38 Activation of JNK/p38 Pathways DNA_Damage->JNK_p38 Caspases Caspase Activation JNK_p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Guide to the Quantification of 6-Methyl-2-vinylpyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6-Methyl-2-vinylpyridine in reaction mixtures is critical for process optimization, yield determination, and quality control in various chemical and pharmaceutical applications. This guide provides an objective comparison of three prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your specific analytical needs.

A crucial consideration in the analysis of this compound is its propensity for polymerization, which can be initiated by heat, light, or acid. This inherent instability necessitates careful sample handling and the selection of analytical techniques that minimize these effects to ensure accurate quantification.

Data Presentation: A Comparative Analysis

The following tables summarize the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantification of pyridine derivatives, providing a framework for what can be expected for this compound analysis.

Table 1: Performance Characteristics of Analytical Methods for Pyridine Derivative Quantification

ParameterGC-MSHPLC-UVqNMR
Linearity (R²) ≥ 0.998[1]≥ 0.999[2][3]> 0.995[4]
Accuracy (Recovery) 80.23–115.41%[1]98.8%–100.8%[2]98.8% - 99.9%[4]
Precision (%RSD) ≤ 12.03% (intra-day)[1]< 2%[2]0.33% - 0.46%[4]
Limit of Detection (LOD) 0.002 mg/kg (for pyridine)[5]31.0 ng/mL (for clonidine)[6]Method Dependent
Limit of Quantitation (LOQ) 0.008 mg/kg (for pyridine)[5]91.9 ng/mL (for clonidine)[6]Method Dependent

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for pyridine derivatives and can be adapted for the specific analysis of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it well-suited for analyzing complex reaction mixtures.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).

  • Injector: Split/splitless inlet.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1) to avoid column overloading.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, using characteristic ions of this compound.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) containing a known concentration of an internal standard (e.g., a deuterated pyridine derivative or a structurally similar compound with a distinct retention time).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Create a calibration curve by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the reaction mixture sample from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, which is prone to polymerization at elevated temperatures, HPLC offers the advantage of analysis at or near ambient temperature.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Detector: UV detector set at a wavelength of maximum absorbance for this compound (e.g., around 254 nm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0) in an isocratic or gradient elution. A typical starting point could be a ratio of 83:17 (v/v) buffer to acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture.

  • Dissolve the sample in the mobile phase to a known volume. An internal standard can be added for improved precision.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by injecting a series of standard solutions of this compound of known concentrations.

  • Plot the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and concentration determination.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals. A certified reference material is recommended. Maleic acid or a deuterated chloropyridine derivative are potential candidates.[7]

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between scans.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio for accurate integration (e.g., 16 or more).

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification:

  • Acquire the 1H NMR spectrum.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

MethodSelectionWorkflow cluster_start Start cluster_considerations Initial Considerations cluster_methods Analytical Methods cluster_decision Decision Criteria cluster_output Output Start Quantification of this compound in Reaction Mixture Volatility Analyte Volatility & Thermal Stability Start->Volatility Concentration Expected Concentration Range Start->Concentration Matrix Complexity of Reaction Mixture Start->Matrix Decision_GCMS High Sensitivity Needed? Volatile Impurities of Interest? Volatility->Decision_GCMS High Decision_HPLC Thermally Labile Analyte? Non-volatile Impurities? Volatility->Decision_HPLC Low Decision_qNMR Primary Method Required? High Accuracy Needed? No Analyte Standard Available? Concentration->Decision_qNMR Moderate to High Matrix->Decision_GCMS Complex Matrix->Decision_HPLC Simple to Moderate GCMS GC-MS Result_GCMS Quantitative Data (High Sensitivity) GCMS->Result_GCMS HPLC HPLC-UV Result_HPLC Quantitative Data (Good for Routine QC) HPLC->Result_HPLC qNMR qNMR Result_qNMR Absolute Quantitative Data (High Accuracy & Precision) qNMR->Result_qNMR Decision_GCMS->GCMS Yes Decision_HPLC->HPLC Yes Decision_qNMR->qNMR Yes

Caption: Workflow for selecting an analytical method for this compound quantification.

Conclusion

The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for high sensitivity and the analysis of volatile impurities, provided the analyte is thermally stable under the analytical conditions.

  • HPLC-UV is a robust and versatile technique, particularly advantageous for routine quality control due to its ability to analyze samples at ambient temperatures, thus minimizing the risk of polymerization.

  • qNMR offers the highest accuracy and precision as a primary method, allowing for direct quantification without the need for an analyte-specific calibration curve, making it ideal for the certification of reference materials or when high accuracy is paramount.

A thorough evaluation of the analytical needs, including required sensitivity, accuracy, and sample throughput, will guide the selection of the most appropriate technique for the reliable quantification of this compound in reaction mixtures.

References

A Comparative Guide to Confirming the Structure of Poly(2-vinylpyridine-b-polymethyl methacrylate) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques used to confirm the block structure of poly(2-vinylpyridine-b-polymethyl methacrylate) (P2VP-b-PMMA) copolymers. Detailed experimental protocols and comparative data are presented to assist researchers in verifying the successful synthesis and characterization of these versatile block copolymers, which are of significant interest in fields such as drug delivery and nanotechnology.

Introduction

The precise chemical structure of a block copolymer dictates its macroscopic properties and performance in various applications. Therefore, rigorous characterization is essential to confirm the successful synthesis of the desired P2VP-b-PMMA architecture. This guide focuses on three primary analytical techniques: Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC).

Characterization Workflow

A logical workflow for the structural confirmation of P2VP-b-PMMA copolymers is essential for a thorough analysis. The process begins with the synthesis of the copolymer, followed by a series of analytical tests to confirm its chemical composition, the presence of both blocks, and its molecular weight characteristics.

cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_confirmation Confirmation synthesis Anionic Polymerization of 2-Vinylpyridine and Methyl Methacrylate nmr ¹H-NMR Spectroscopy (Composition) synthesis->nmr ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir gpc GPC/SEC (Molecular Weight & PDI) synthesis->gpc confirmation Confirmed P2VP-b-PMMA Structure nmr->confirmation ftir->confirmation gpc->confirmation

Fig. 1: Workflow for P2VP-b-PMMA structural confirmation.

Chemical Structures

The confirmation of the P2VP-b-PMMA structure begins with understanding the chemical makeup of its constituent monomers and the resulting block copolymer.

cluster_monomers Monomers cluster_copolymer Block Copolymer p2vp_monomer 2-Vinylpyridine copolymer Poly(2-vinylpyridine-b-methyl methacrylate) p2vp_monomer->copolymer pmma_monomer Methyl Methacrylate pmma_monomer->copolymer

Fig. 2: Monomers and the resulting block copolymer.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the molar composition of the P2VP-b-PMMA copolymer. By integrating the signals corresponding to the protons of each block, the relative ratio of the two blocks can be accurately calculated.

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the dried P2VP-b-PMMA copolymer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrument: Use a 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire the ¹H-NMR spectrum at room temperature.

  • Data Analysis: Process the spectrum and integrate the characteristic peaks for the P2VP and PMMA blocks.

Data Presentation:
Chemical Shift (ppm)AssignmentIntegration (Example)
~8.2Aromatic proton of the pyridine ring (1H)A₁
~6.2-7.5Other aromatic protons of the pyridine ring (3H)A₂
~3.6Methoxy protons (-OCH₃) of the PMMA block (3H)B₁
~0.5-2.5Backbone protons (-CH₂-CH-) of both blocks-

The mole fraction of each block can be calculated using the following formulas:

  • Mole fraction of 2VP = (A₁ / 1) / [(A₁ / 1) + (B₁ / 3)]

  • Mole fraction of MMA = (B₁ / 3) / [(A₁ / 1) + (B₁ / 3)]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to confirm the presence of the characteristic functional groups of both the P2VP and PMMA blocks in the copolymer, providing qualitative evidence of a successful copolymerization.

Experimental Protocol:
  • Sample Preparation: Prepare a thin film of the P2VP-b-PMMA copolymer by casting a solution (e.g., in chloroform) onto a KBr pellet or a silicon wafer and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by mixing a small amount of the polymer with KBr powder and pressing it into a disk.

  • Instrument: Use a standard FTIR spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation:
Wavenumber (cm⁻¹)Vibrational ModeBlock Assignment
~3050-3000Aromatic C-H stretchP2VP
~2995, 2950, 2845Aliphatic C-H stretchP2VP & PMMA
~1730Carbonyl (C=O) stretch of the ester groupPMMA
~1590, 1470, 1433C=C and C=N stretching of the pyridine ringP2VP
~1240, 1150C-O-C stretching of the ester groupPMMA
~750C-H out-of-plane bending of the pyridine ringP2VP

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ) of the block copolymer. A narrow PDI is indicative of a well-controlled polymerization process.

Experimental Protocol:
  • Sample Preparation: Dissolve the P2VP-b-PMMA copolymer in the mobile phase (e.g., tetrahydrofuran, THF) to a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter.[1][2]

  • Instrument: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of GPC columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for P2VP-b-PMMA.[3][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Calibration: Use polystyrene or polymethyl methacrylate standards to generate a calibration curve.[5]

Data Presentation:
ParameterP2VP PrecursorP2VP-b-PMMA Copolymer
Mₙ ( g/mol )(Value)(Value)
Mₒ ( g/mol )(Value)(Value)
PDI(Value)(Value)

A clear shift to a higher molecular weight for the P2VP-b-PMMA copolymer compared to the initial P2VP block, along with a narrow PDI (typically < 1.2 for living polymerizations), confirms the successful block copolymerization.

Alternative Characterization Techniques

While the three techniques detailed above are the most common for confirming the structure of P2VP-b-PMMA, other methods can provide complementary information:

  • Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperatures (Tg) of the individual blocks. The presence of two distinct Tgs, corresponding to the P2VP and PMMA blocks, provides further evidence of a phase-separated block copolymer structure.

  • Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These imaging techniques can be used to visualize the microphase-separated morphology of the block copolymer in thin films, providing direct evidence of the block architecture.[1]

Conclusion

The structural confirmation of poly(2-vinylpyridine-b-polymethyl methacrylate) copolymers is reliably achieved through a combination of ¹H-NMR spectroscopy, FTIR spectroscopy, and SEC/GPC. ¹H-NMR provides quantitative information on the copolymer composition, FTIR confirms the presence of the constituent functional groups, and SEC/GPC determines the molecular weight and polydispersity. Together, these techniques offer a robust and comprehensive approach to verifying the successful synthesis of these important block copolymers.

References

Comparison of Functionalized Vinylpyridine Polymers for Molecular Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of functionalized vinylpyridine polymers, primarily in the context of molecularly imprinted polymers (MIPs), against other polymer alternatives. The performance of these materials in selective molecular recognition is supported by experimental data from various studies. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further research.

Introduction to Functionalized Vinylpyridine Polymers in Molecular Recognition

Functionalized vinylpyridine polymers have emerged as highly versatile materials in the field of molecular recognition. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a basic site, enabling strong and specific interactions with a wide range of target molecules. This property is particularly valuable in the synthesis of Molecularly Imprinted Polymers (MIPs), which are synthetic receptors with tailor-made binding sites for a specific template molecule.

4-Vinylpyridine (4-VP) is a commonly used functional monomer in MIPs due to its ability to form stable complexes with acidic or electron-deficient templates through hydrogen bonding and ionic interactions. The selectivity of these polymers, or their ability to bind the target molecule in preference to structurally similar compounds (i.e., low cross-reactivity), is a critical performance metric. This guide will delve into the cross-reactivity and selectivity of 4-VP-based MIPs and compare them with polymers functionalized with other common monomers like methacrylic acid (MAA).

Performance Comparison: Vinylpyridine vs. Alternative Polymers

The choice of functional monomer is crucial in determining the selectivity and binding affinity of a molecularly imprinted polymer. Below is a comparison of 4-vinylpyridine with other commonly used functional monomers.

Quantitative Data Summary

The following tables summarize the performance of vinylpyridine-based MIPs in comparison to non-imprinted polymers (NIPs) and MIPs synthesized with alternative functional monomers for various target molecules. The Imprinting Factor (IF) , which is the ratio of the binding capacity of the MIP to that of the NIP, is a key metric for evaluating the success of the imprinting process. A higher IF indicates more selective binding sites.

Target MoleculeFunctional MonomerCross-linkerBinding Capacity (MIP)Imprinting Factor (IF)Key Analogs Tested for Cross-ReactivityReference
Bisphenol A (BPA) 4-VinylpyridineEGDMA116.16 mg/g3.77Phenol, 4-Nitrophenol, 4-Chlorophenol[1]
Xylazine Vinyl Phosphonic Acid (VPA)EGDMA86 µmol/g1.8Tizanidine, Clonidine, p-Iodo-clonidine[2]
Salicylic Acid 4-Vinylpyridine-High AffinitySignificantStructurally similar acidic drugs[3]
Salicylic Acid Acrylamide-Low AffinityNo significant effectStructurally similar acidic drugs[3]
Copper (II) Ions 4-VinylpyridineEGDMA / TTEGDAHigh Selectivity-Other divalent metal ions[4]
Reserpine Methacrylic Acid (MAA)---Structurally related alkaloids[5]

EGDMA: Ethylene glycol dimethacrylate, TTEGDA: Tetraethylene glycol diacrylate

Key Findings from Comparative Studies:

  • For the recognition of salicylic acid, a MIP prepared with 4-vinylpyridine as the functional monomer showed a significant molecular imprinting effect, whereas a MIP made with acrylamide did not[3]. This highlights the importance of monomer selection for achieving high selectivity.

  • In the detection of the veterinary drug xylazine, MIPs synthesized with vinyl phosphonic acid (VPA) as the monomer demonstrated significantly higher binding capacity (86 µmol/g) compared to previously reported MIPs using methacrylic acid (MAA)[2].

  • 4-Vinylpyridine is particularly effective for imprinting acidic or electron-deficient molecules due to its basic nature, which promotes strong monomer-template interactions[6].

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of molecularly imprinted polymers, which are central to assessing their cross-reactivity.

Synthesis of Molecularly Imprinted Polymer (Bulk Polymerization Method)

This protocol is a generalized procedure for creating a MIP for a specific template molecule using 4-vinylpyridine as the functional monomer.

  • Pre-polymerization Complex Formation:

    • Dissolve the template molecule (e.g., Bisphenol A) in a suitable porogenic solvent (e.g., toluene).

    • Add the functional monomer (4-vinylpyridine) in a predetermined molar ratio to the template (e.g., 4:1 monomer to template).

    • The mixture is stirred or sonicated to allow for the formation of a stable complex between the template and the functional monomer through non-covalent interactions.

  • Polymerization:

    • Add the cross-linking monomer (e.g., ethylene glycol dimethacrylate, EGDMA) and a radical initiator (e.g., 2,2'-azobis(isobutyronitrile), AIBN) to the pre-polymerization mixture.

    • Purge the solution with nitrogen gas to remove oxygen, which can inhibit radical polymerization.

    • Seal the reaction vessel and initiate polymerization by heating in a water bath (e.g., at 60-70°C) for a specified time (e.g., 12-24 hours).

  • Post-polymerization Processing:

    • The resulting bulk polymer is ground into a fine powder and sieved to obtain particles of a uniform size.

    • A non-imprinted polymer (NIP) is synthesized following the exact same procedure but omitting the template molecule. The NIP serves as a crucial control to quantify non-specific binding.

Template Removal
  • The powdered MIP is packed into a chromatography column.

  • A solvent mixture, often methanol and acetic acid (e.g., 9:1 v/v), is continuously passed through the column to wash out the template molecule from the polymer matrix.

  • The washing process is monitored by analyzing the eluent (e.g., using UV-Vis spectroscopy) until the template is no longer detected.

  • The polymer is then washed with a neutral solvent (e.g., methanol) to remove any residual acid and dried under vacuum.

Evaluation of Binding Affinity and Cross-Reactivity (Batch Rebinding Assay)

This experiment quantifies the binding of the target molecule and potential cross-reactants to the MIP and NIP.

  • Incubation:

    • A fixed amount of the dried polymer (MIP or NIP) is incubated with solutions of the template molecule at various concentrations.

    • To assess cross-reactivity, separate experiments are conducted using solutions of structurally similar analog compounds.

    • The mixtures are agitated at a constant temperature for a period sufficient to reach binding equilibrium.

  • Analysis:

    • The polymer particles are separated from the solution by centrifugation or filtration.

    • The concentration of the free (unbound) molecule remaining in the supernatant is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation of Binding Capacity:

    • The amount of molecule bound to the polymer (Q, in mg/g or µmol/g) is calculated using the following equation: Q = [(C₀ - Cₑ) * V] / m where:

      • C₀ is the initial concentration of the molecule.

      • Cₑ is the equilibrium concentration of the free molecule.

      • V is the volume of the solution.

      • m is the mass of the polymer.

  • Determination of Selectivity:

    • The Imprinting Factor (IF) is calculated as: IF = Q_MIP / Q_NIP.

    • The Selectivity Coefficient (k) for the template relative to a competing analog is calculated as: k = K_d(analog) / K_d(template), where K_d is the dissociation constant.

    • A Cross-Reactivity Percentage can also be calculated as: (Binding of Analog / Binding of Template) * 100%.

Visualizations

Logical Relationship: Molecular Imprinting Process

G cluster_0 Step 1: Pre-polymerization cluster_1 Step 2: Polymerization cluster_2 Step 3: Template Removal cluster_3 Step 4: Rebinding Template Template Molecule Complex Monomer-Template Complex Template->Complex Self-assembles with Rebinding Selective Rebinding of Template Template->Rebinding Monomer Functional Monomer (e.g., 4-Vinylpyridine) Monomer->Complex Polymer Polymer Matrix (Template Embedded) Complex->Polymer Polymerize with Crosslinker Cross-linker Crosslinker->Polymer Forms rigid matrix MIP Molecularly Imprinted Polymer (MIP) with memory site Polymer->MIP Template is washed out MIP->Rebinding Recognizes and binds Analog Analog Molecule (Poor Binding) MIP->Analog Low affinity for

Caption: The "lock-and-key" mechanism of molecular imprinting.

Experimental Workflow: MIP Synthesis and Evaluation

G start Start mix Mix Template, Functional Monomer, Cross-linker, and Initiator in Solvent start->mix polymerize Initiate Polymerization (Heat or UV) mix->polymerize grind Grind and Sieve Polymer polymerize->grind wash Template Removal (Solvent Extraction) grind->wash dry Dry MIP Particles wash->dry binding_exp Perform Batch Rebinding Experiments dry->binding_exp analyze Analyze Supernatant (e.g., HPLC, UV-Vis) binding_exp->analyze calculate Calculate Binding Capacity (Q) and Imprinting Factor (IF) analyze->calculate end End calculate->end

Caption: Workflow for MIP synthesis and performance evaluation.

References

Safety Operating Guide

Ensuring Safe Disposal of 6-Methyl-2-vinylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of 6-Methyl-2-vinylpyridine, a pyridine derivative that necessitates careful handling due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known risks associated with pyridine and its derivatives.[1][2][3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances.[1] Therefore, all waste containing this compound must be handled as hazardous waste.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[1] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be in strict compliance with all local, state, and federal regulations.[1]

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure chemical, solutions, pipette tips, and absorbent pads, must be classified as hazardous waste.[1] It is crucial to not mix this waste with other incompatible waste streams. Specifically, it should be stored separately from strong oxidizing agents and acids.[1][4]

  • Waste Collection :

    • Liquid Waste : Collect all liquid waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Solid Waste : Collect contaminated solids, such as absorbent materials, gloves, and disposable labware, in a separate, dedicated hazardous waste container.[2]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1][2] The date of waste generation should also be included.[2]

  • Storage : Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][2] This area should be away from sources of ignition and incompatible materials.[4][5]

  • Final Disposal : Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Current practices for the disposal of pyridine-containing waste often include rotary kiln incineration.[3]

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from related pyridine compounds. This data should be used as a conservative guide.

Hazard ClassificationDetailsSource
Acute Oral Toxicity Harmful if swallowed.
Acute Dermal Toxicity Toxic in contact with skin.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Flammability Flammable liquid and vapor.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.

Experimental Protocols

The disposal procedures outlined above are operational safety protocols and do not involve experimental methodologies.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Identify this compound Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Is the waste liquid or solid? B->C D Collect in a labeled, sealed hazardous liquid waste container. C->D Liquid E Collect in a labeled, sealed hazardous solid waste container. C->E Solid F Store container in a designated, secure, and ventilated area. D->F E->F G Arrange for pickup by EHS or a licensed contractor. F->G H Incineration or other approved disposal method. G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 6-Methyl-2-vinylpyridine. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Essential Safety & Logistical Information

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the most critical lines of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles and a face shield are mandatory to protect against splashes.
Hand Protection Chemical-resistant gloves are required. Due to the lack of specific breakthrough data for this compound, it is recommended to use double gloves. An inner nitrile glove with an outer glove of a more robust material like butyl rubber or a thicker nitrile glove is a prudent choice. Always inspect gloves for any signs of degradation or perforation before and during use.
Body Protection A flame-retardant lab coat, worn over personal clothing, is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.
Glove Compatibility

The following table provides a general guide to glove material compatibility with pyridine and vinyl compounds. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialCompatibility Recommendation
Butyl Rubber Generally provides excellent resistance to pyridines. Recommended as an outer glove.
Nitrile Offers good resistance to a range of chemicals. A thicker nitrile glove (>8 mil) or double-gloving is recommended.
Neoprene Provides moderate resistance. Should be used with caution and for shorter durations.
Natural Rubber (Latex) Not recommended due to poor chemical resistance to this class of compounds.
Polyvinyl Chloride (PVC) Not recommended due to poor chemical resistance.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and accidents.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary materials, including this compound, reaction vessels, and quenching agents, inside the fume hood.

    • Don all required PPE as outlined in the table above.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Handling and Use:

    • Conduct all transfers and manipulations of this compound within the chemical fume hood.

    • Use non-sparking tools and equipment.

    • Ground and bond all containers and receiving equipment to prevent static discharge.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Post-Handling:

    • Upon completion of the procedure, quench any residual reactive material as per your specific experimental protocol.

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is a critical component of the chemical handling lifecycle to ensure environmental protection and regulatory compliance.

  • Segregation:

    • Collect all waste contaminated with this compound in a dedicated, properly labeled hazardous waste container. This includes any unused chemical, reaction byproducts, and contaminated consumables (e.g., gloves, pipette tips, paper towels).

  • Containerization:

    • Use a chemically resistant container with a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • The storage area should be away from heat, sparks, and open flames.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.

    • Do not pour this compound down the drain or dispose of it with general laboratory waste.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations and the integral relationship between procedural steps and safety measures when handling this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_fume_hood Verify Fume Hood prep_materials Gather Materials prep_fume_hood->prep_materials safety_ventilation Adequate Ventilation prep_fume_hood->safety_ventilation prep_ppe Don PPE prep_materials->prep_ppe prep_safety_equip Check Safety Equipment prep_ppe->prep_safety_equip safety_ppe Correct PPE Usage prep_ppe->safety_ppe handle_in_hood Work in Fume Hood prep_safety_equip->handle_in_hood Proceed to Handling handle_tools Use Non-Sparking Tools handle_in_hood->handle_tools handle_grounding Ground Equipment handle_tools->handle_grounding safety_no_ignition No Ignition Sources handle_tools->safety_no_ignition handle_contain Keep Container Closed handle_grounding->handle_contain post_quench Quench Residuals handle_contain->post_quench Proceed to Post-Handling post_decon Decontaminate Surfaces post_quench->post_decon disp_segregate Segregate Waste post_decon->disp_segregate Proceed to Disposal disp_container Use Labeled Container disp_segregate->disp_container safety_waste Proper Waste Management disp_segregate->safety_waste disp_store Store in Designated Area disp_container->disp_store disp_ehs Contact EH&S for Disposal disp_store->disp_ehs

Caption: Logical workflow for the safe handling and disposal of this compound.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Methyl-2-vinylpyridine

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